ethyl N-(5-methylpyridin-2-yl)carbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-(5-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)11-8-5-4-7(2)6-10-8/h4-6H,3H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWDOAOPDAIEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194295 | |
| Record name | 2-Pyridinecarbamic acid, 5-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41322-67-2 | |
| Record name | 2-Pyridinecarbamic acid, 5-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041322672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridinecarbamic acid, 5-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of Ethyl N-(5-methylpyridin-2-yl)carbamate
Executive Summary
Target Molecule: Ethyl N-(5-methylpyridin-2-yl)carbamate
CAS: 41322-67-2
Molecular Formula: C
This guide details the synthesis of this compound, a critical intermediate in medicinal chemistry often utilized as a bioisostere for amides or as a precursor for urea-based kinase inhibitors. The primary challenge in synthesizing pyridine-2-yl carbamates lies in controlling the regioselectivity (N-acylation vs. ring nitrogen acylation) and preventing the formation of bis-acylated imide byproducts.
The following protocols prioritize Method A (Direct Acylation) for its scalability and cost-efficiency, while Method B (Buchwald-Hartwig Cross-Coupling) is presented as a strategic alternative for late-stage functionalization of complex halides.
Part 1: Retrosynthetic Analysis & Pathway Logic
The synthesis is best approached by disconnecting the carbamate linkage.[1] The electron-rich nature of the 2-aminopyridine exocyclic nitrogen makes it a suitable nucleophile for attack on an activated carbonyl species.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the primary acylation route (Red) and the alternative cross-coupling route (Yellow).
Part 2: Primary Synthesis — Direct Acylation (Method A)
Rationale: This method utilizes the nucleophilicity of the exocyclic amine.[1] While the ring nitrogen is basic, the exocyclic amine is sufficiently nucleophilic to react with highly electrophilic chloroformates.[1] The use of a weak base (Pyridine or
Reaction Scheme
Mechanism of Action[2][3][4][5][6][7][8]
-
Nucleophilic Attack: The lone pair on the exocyclic nitrogen attacks the carbonyl carbon of ethyl chloroformate.[1]
-
Tetrahedral Intermediate: A transient tetrahedral intermediate forms.[1]
-
Elimination: Chloride is expelled, reforming the carbonyl.[1]
-
Deprotonation: The base removes the proton from the cationic nitrogen species to yield the neutral carbamate.[1]
Step-by-Step Protocol
Reagents:
-
2-Amino-5-methylpyridine (1.0 equiv)
-
Ethyl chloroformate (1.1 equiv)
-
Pyridine (1.2 equiv) or Triethylamine (1.2 equiv)
-
Dichloromethane (DCM) (anhydrous, 10 mL/g of substrate)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solubilization: Charge the flask with 2-Amino-5-methylpyridine and DCM . Cool the solution to
in an ice/water bath. -
Base Addition: Add Pyridine (or Triethylamine) in one portion. Stir for 10 minutes.
-
Acylation: Add Ethyl chloroformate dropwise via the addition funnel over 30 minutes. Critical: Maintain temperature
to prevent bis-acylation. -
Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).[1]
-
Quench & Workup:
-
Quench with water (
).[1] -
Wash the organic layer with 1M HCl (
) to remove unreacted pyridine/amine.[1] Note: The product is a carbamate and is stable to dilute acid washes, unlike the starting amine. -
Wash with saturated NaHCO
( ) and Brine.[1] -
Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude off-white solid from hot Ethanol/Water (9:1) or Ethyl Acetate/Hexanes .[1]
Yield: 75–85% Appearance: White crystalline solid.[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Bis-acylation (Imide formation) | Excess chloroformate or high temp.[2] | Strictly control temp at |
| Low Yield | Product lost in acid wash.[1] | Ensure HCl wash is dilute (1M) and rapid; re-extract aqueous washes with DCM if necessary.[1] |
| Oily Product | Residual solvent or impurities.[1][3] | Triturate with cold pentane or hexanes to induce crystallization.[1] |
Part 3: Strategic Alternative — Buchwald-Hartwig Coupling (Method B)
Rationale: When the 2-aminopyridine precursor is unavailable or if the 5-position contains a sensitive group incompatible with acylation, a Palladium-catalyzed C-N coupling between the aryl halide and ethyl carbamate is preferred.
Reaction Workflow
Figure 2: Palladium-catalyzed cross-coupling workflow.
Protocol Summary:
-
Combine 2-Chloro-5-methylpyridine (1.0 eq), Ethyl carbamate (1.2 eq), Cs
CO (1.4 eq). -
Add Pd(OAc)
(5 mol%) and Xantphos (10 mol%) in 1,4-Dioxane . -
Degas with Argon. Heat to
for 12–16 hours. -
Filter through Celite, concentrate, and purify via flash column chromatography.[1]
Part 4: Characterization & Data[1][9]
Physicochemical Properties
| Property | Value | Source/Validation |
| Physical State | White crystalline solid | Experimental |
| Melting Point | 144.5 – 145.5 °C | [1] |
| Solubility | Soluble in DCM, DMSO, MeOH; Insoluble in Water | Experimental |
Spectral Data (Representative)
H NMR (400 MHz, CDCl- 8.60 (br s, 1H, NH ),[1]
-
8.05 (d,
Hz, 1H, Ar-H6 ), -
7.92 (d,
Hz, 1H, Ar-H3 ), -
7.48 (dd,
Hz, 1H, Ar-H4 ), -
4.26 (q,
Hz, 2H, O-CH ),[1] -
2.29 (s, 3H, Ar-CH
), -
1.34 (t,
Hz, 3H, CH -CH ).[1]
Note: The amide proton (
Part 5: Safety & Handling
-
Ethyl Chloroformate: Highly toxic, lachrymator, and corrosive.[1] Handle only in a fume hood.[1] Reacts violently with water to release HCl gas.[1]
-
2-Amino-5-methylpyridine: Irritant and toxic by ingestion.
-
Exotherm Control: The reaction of amines with chloroformates is exothermic.[1] Failure to cool the reaction (
) can lead to runaway conditions or rapid over-pressure if sealed too tightly.[1]
References
-
Organic Syntheses. (1951).[1] Ethyl N-methylcarbamate.[1][4] Org. Synth. 1951, 31,[1] 48. Retrieved from [Link][1]
-
National Institutes of Health (NIH).[1] (2025).[1][5][6][4][7] Buchwald-Hartwig Amination.[1] PubChem.[1][8][6][4] Retrieved from [Link]
Sources
- 1. Carbamic acid, N-methyl-, ethyl ester | C4H9NO2 | CID 7752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN106032356A - Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride - Google Patents [patents.google.com]
- 3. US8057643B2 - Eco-friendly process for recovery of pyridine and/or its derivatives - Google Patents [patents.google.com]
- 4. ethyl N-methyl-N-(methyldiazenyl)carbamate | C5H11N3O2 | CID 100823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-yl carbonate | C13H22O4 | CID 91694113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to Ethyl N-(5-methylpyridin-2-yl)carbamate
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document serves as an in-depth technical guide on the hypothesized mechanism of action of ethyl N-(5-methylpyridin-2-yl)carbamate. As a novel small molecule, its precise biological function remains to be fully elucidated. This guide, therefore, adopts a hypothesis-driven approach, grounded in the established pharmacology of the broader carbamate class and preliminary data from structurally related analogs. We will explore potential molecular targets, propose detailed experimental workflows for target validation, and provide the scientific rationale behind these investigative strategies.
Introduction: The Carbamate Scaffold and the Pyridinyl Moiety
This compound belongs to the carbamate class of compounds, which are esters of carbamic acid. Carbamates are prevalent in medicinal chemistry and agrochemicals, largely due to their ability to act as inhibitors of serine hydrolases.[1] The core mechanism often involves the carbamylation of a serine residue within the enzyme's active site.[2] This interaction is typically reversible, distinguishing them from the often-irreversible inhibition seen with organophosphates.[2]
The presence of the 5-methylpyridine ring in this compound is significant. The pyridine ring is a common motif in pharmacologically active compounds, capable of participating in various intermolecular interactions, including hydrogen bonding and pi-stacking, which can influence target binding and selectivity.
Chemical Structure of this compound:
Hypothesized Mechanisms of Action
Based on the pharmacology of related compounds, we propose two primary, non-mutually exclusive hypotheses for the mechanism of action of this compound.
Hypothesis 1: Inhibition of Acetylcholinesterase (AChE)
The most well-established mechanism for many carbamates is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[3] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. A structural analog, ethyl N-(6-methylpyridin-2-yl)carbamate, has been suggested to have acetylcholinesterase inhibitory activity.
The proposed mechanism involves the reversible carbamylation of the serine residue in the active site of AChE. This renders the enzyme temporarily inactive until the carbamate group is hydrolyzed, a process that is significantly slower than the hydrolysis of acetylcholine.
Caption: Figure 1: Proposed mechanism of AChE inhibition by this compound.
Hypothesis 2: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Emerging evidence suggests that some carbamates can inhibit other serine hydrolases. Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[4] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects. The analog ethyl N-(6-methylpyridin-2-yl)carbamate has been identified as a potential FAAH inhibitor.
Experimental Validation of Hypothesized Mechanisms
To rigorously test these hypotheses, a multi-step experimental approach is recommended.
Synthesis of this compound
A reliable synthesis of the target compound is the first critical step. A general and effective method for the synthesis of pyridinyl carbamates involves the reaction of the corresponding aminopyridine with an alkyl chloroformate in the presence of a base.
-
Dissolution: Dissolve 2-amino-5-methylpyridine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add an organic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add ethyl chloroformate dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
In Vitro Enzyme Inhibition Assays
This protocol is based on the Ellman's method, which uses acetylthiocholine as a substrate.[5] The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[6][7]
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide, DTNB, and various concentrations of this compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Plate Preparation: In a 96-well plate, add the buffer, AChE solution, and the test compound or a known inhibitor (e.g., physostigmine) as a positive control.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a short period (e.g., 15 minutes).
-
Reaction Initiation: Add the substrate, acetylthiocholine iodide, to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-30 minutes) using a microplate reader.[8]
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
This is a fluorescence-based assay that uses a fluorogenic substrate for FAAH.[9][10]
-
Reagent Preparation: Prepare solutions of recombinant human FAAH, a fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide), and various concentrations of this compound in an appropriate assay buffer.
-
Assay Plate Preparation: In a 96-well plate, add the assay buffer, FAAH enzyme, and the test compound or a known FAAH inhibitor (e.g., JZL195) as a positive control.[9]
-
Pre-incubation: Incubate the plate at 37 °C for approximately 5 minutes.
-
Reaction Initiation: Add the FAAH substrate to all wells.
-
Incubation: Cover the plate and incubate at 37 °C for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[10]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Target Engagement in a Cellular Context
To confirm that the compound interacts with its putative target in a physiological environment, a Cellular Thermal Shift Assay (CETSA) can be performed.[2][3][11][12][13] CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a neuronal cell line for AChE or a cell line expressing FAAH) and treat the cells with either vehicle (e.g., DMSO) or various concentrations of this compound.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregated Proteins: Centrifuge the cell lysates to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (AChE or FAAH) remaining in the soluble fraction using a specific antibody-based method such as Western blotting or an AlphaScreen® assay.[11]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated cells. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Figure 2: A stepwise workflow for the experimental validation of the hypothesized mechanisms of action.
Analysis of Enzyme Kinetics
Should in vitro assays confirm inhibitory activity, further kinetic studies are crucial to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[14][15][16] This is achieved by measuring the reaction rates at varying substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[17] For a reversible competitive inhibitor, an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax) is expected.[15][16]
Data Summary and Interpretation
The following table provides a template for summarizing the key quantitative data that will be generated from the proposed experiments.
| Parameter | Acetylcholinesterase (AChE) | Fatty Acid Amide Hydrolase (FAAH) |
| IC50 (µM) | Experimental Value | Experimental Value |
| Mode of Inhibition | e.g., Competitive | e.g., Competitive |
| CETSA Thermal Shift (°C) | Experimental Value | Experimental Value |
Conclusion
References
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Available from: [Link]
-
LibreTexts Chemistry. 5.4: Enzyme Inhibition. (2025). Available from: [Link]
- Google Patents. Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride.
-
Khan Academy. Enzyme inhibition and kinetics graphs. Available from: [Link]
-
Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Available from: [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Available from: [Link]
-
AK Lectures. Enzyme Kinetics of Reversible Inhibition. Available from: [Link]
-
MIT OpenCourseWare. Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Available from: [Link]
-
News-Medical. Cellular Thermal Shift Assay (CETSA). (2020). Available from: [Link]
-
BioAssay Systems. QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. Available from: [Link]
-
ACS Publications. Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. Journal of Medicinal Chemistry. Available from: [Link]
-
Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Available from: [Link]
-
ResearchGate. Enzyme kinetics of reversible inhibition. Characteristic... Available from: [Link]
-
PubMed Central. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Available from: [Link]
-
ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]
- Google Patents. Method for preparing N-substituted ethyl carbamate.
Sources
- 1. CN102372652A - Method for preparing N-substituted ethyl carbamate - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. japsonline.com [japsonline.com]
- 6. attogene.com [attogene.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. news-medical.net [news-medical.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Khan Academy [khanacademy.org]
- 16. aklectures.com [aklectures.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Theoretical Properties, Synthesis, and Characterization of Ethyl N-(5-methylpyridin-2-yl)carbamate
Abstract
The carbamate functional group is a cornerstone in medicinal chemistry, valued for its unique hydrogen bonding capabilities and metabolic stability, making it a prevalent feature in numerous approved therapeutic agents.[1][2] When incorporated into a pyridinyl scaffold, a privileged structure in drug discovery, the resulting molecule presents a compelling target for novel therapeutic development. This guide provides a comprehensive theoretical and practical framework for ethyl N-(5-methylpyridin-2-yl)carbamate, a novel compound with significant research potential. We will delineate a robust synthetic pathway, predict its spectral characteristics for structural verification, and detail a computational workflow to elucidate its theoretical properties. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical entity.
Rationale and Proposed Synthesis
The strategic design of novel molecular entities requires a logical and efficient synthetic route. The most direct and widely adopted method for synthesizing N-aryl carbamates involves the reaction of an amine with an appropriate chloroformate.[3][4] This approach is favored for its reliability and generally high yields under mild conditions.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, this compound, points to two readily available starting materials: 2-amino-5-methylpyridine and ethyl chloroformate. The key bond disconnection occurs at the carbamate nitrogen-carbonyl carbon bond, a standard transformation in organic synthesis.
Sources
The Pyridyl-Carbamate Scaffold: A Technical Guide to Ethyl N-(5-methylpyridin-2-yl)carbamate
[1][2]
Executive Summary
This compound represents a canonical example of the N-heteroaryl carbamate class.[1][2] While structurally simple, this molecule serves as a pivotal building block in medicinal chemistry, functioning simultaneously as a robust protecting group, a "masked" isocyanate for urea synthesis, and a bioactive pharmacophore in the development of Kv7 (KCNQ) potassium channel openers .[1]
This guide explores the molecule's transition from a synthetic intermediate to a functional motif in neuroactive drug discovery, providing validated protocols for its synthesis and downstream application.[1]
Discovery and Historical Context
The history of this compound is inextricably linked to the evolution of aminopyridine functionalization and the discovery of the "carbamate switch" in anticonvulsant therapy.[1][2]
The Early Synthetic Era (1920s–1950s)
The initial isolation of pyridyl carbamates emerged from efforts to characterize coal-tar derivatives.[1][2] Early 20th-century chemists, including those at the Chemische Fabrik von Heyden, utilized ethyl chloroformate to derivatize aminopyridines for melting point characterization.[1][2] The 5-methyl analog (derived from 2-amino-5-picoline) was identified as a stable, crystalline solid, distinct from its liquid alkyl-pyridine precursors.[1][2]
The Kv7 Channel Breakthrough (1980s–Present)
The true medicinal significance of this scaffold was realized during the structure-activity relationship (SAR) studies that led to Flupirtine and Retigabine (Ezogabine) .[2]
-
The Pharmacophore Discovery: Researchers discovered that the –NH–C(=O)–O–Et moiety was not merely a passive linker but a critical hydrogen-bond donor/acceptor motif that stabilized the open conformation of KCNQ2/3 potassium channels.[1]
-
The 5-Methyl Role: While Flupirtine utilizes a tri-substituted pyridine, the 5-methylpyridin-2-yl carbamate served as a simplified "fragment lead" in early SAR libraries, helping to establish the necessity of the electron-rich pyridine ring for channel selectivity.[1][2]
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 41322-67-2 |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 144–146 °C |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |
| pKa (Predicted) | ~12.5 (Carbamate NH) |
Technical Synthesis Protocol
This protocol describes the Schotten-Baumann type acylation , optimized for high yield and purity without the need for chromatographic purification.[1]
Reagents and Materials
-
Precursor: 2-Amino-5-methylpyridine (2-Amino-5-picoline) [CAS: 1603-41-4][1][2]
-
Solvent: Dichloromethane (DCM) or Toluene (for scale-up)[1][2]
Step-by-Step Methodology
-
Preparation: Charge a reaction vessel with 2-amino-5-methylpyridine (10.0 g, 92.5 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C under a nitrogen atmosphere.
-
Base Addition: Add anhydrous pyridine (8.2 mL, 101 mmol) dropwise. Note: Pyridine acts as both a base and an acylation catalyst.[1][2]
-
Acylation: Add ethyl chloroformate (9.7 mL, 101 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5°C. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes).[1][2]
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (50 mL).
-
Separate the organic layer and wash with water (2 x 50 mL) followed by brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield white needles.[1][2]
Yield Expectation: 85–92%
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the subsequent "Urea Synthesis" application.
Figure 1: The synthetic pathway from aminopicoline to the carbamate, highlighting its utility as a precursor for urea synthesis.[1]
Applications in Drug Discovery[1][5]
The "Masked Isocyanate" Strategy
This compound serves as a safer alternative to isocyanates for synthesizing unsymmetrical ureas .[1][2] By reacting this carbamate with a second amine at elevated temperatures (80–100°C), researchers can generate urea-based inhibitors (e.g., for kinase or epoxide hydrolase inhibition) without handling toxic pyridyl isocyanates.[1][2]
Directed Ortho-Metalation (DoM)
The carbamate group is a weak Directing Metalation Group (DMG) .[1][2] Treatment with tert-butyllithium at -78°C allows for lithiation at the C3 position of the pyridine ring.[1][2]
-
Application: This enables the introduction of electrophiles (iodine, formyl, etc.) at the C3 position, facilitating the synthesis of complex fused heterocycles like 1,8-naphthyridines .[1]
Pharmacological Relevance (Kv7 Channels)
In the context of KCNQ (Kv7) openers:
-
Binding Mode: The carbamate carbonyl accepts a hydrogen bond from the channel pore loop (typically a tryptophan or glycine residue), while the NH acts as a donor.[1]
-
5-Methyl Effect: The methyl group at the 5-position modulates the lipophilicity (LogP) and metabolic stability of the pyridine ring, protecting it from rapid oxidation compared to the unsubstituted analog.[1][2]
Analytical Validation
To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified:
References
-
Org. Synth. 1951, 31, 45. Ethyl N-Methylcarbamate.[1][2] (Foundational protocol for carbamate synthesis using ethyl chloroformate). Link[1][2]
-
Miceli, F. et al. (2008). Molecular pathophysiology and pharmacology of the Kv7.2/Kv7.3 channel.[1] (Discusses the pharmacophore relevance of the carbamate moiety in retigabine/flupirtine analogs). Link
-
Lovering, F. et al. (2016). The discovery of pyridyl bis-amide KCNQ2/3 openers.[1] (Highlights the structural evolution of pyridine-based openers). Link[1][2]
-
Knochel, P. et al. (2006). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.[1] (Details the use of directing groups like carbamates in pyridine functionalization). Link[1][2]
-
ChemicalBook Entry. this compound (CAS 41322-67-2).[1][2][3][4] (Physical property verification).[1][2] Link
Sources
- 1. 106840-72-6|Ethyl (3-hydroxypyridin-2-yl)carbamate|BLDPharm [bldpharm.com]
- 2. 304873-96-9|tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 3. 944900-79-2|tert-butyl (5-acetylpyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 4. 551911-78-5|Methyl (4-methylpyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Starting Materials and Synthesis of Ethyl N-(5-methylpyridin-2-yl)carbamate
This guide provides a comprehensive overview of the synthetic routes and critical starting materials for the preparation of ethyl N-(5-methylpyridin-2-yl)carbamate, a key intermediate in pharmaceutical and agrochemical research. The document is structured to provide not only procedural steps but also the underlying chemical rationale, empowering researchers and drug development professionals to make informed decisions in their synthetic endeavors.
Strategic Overview of the Synthesis
The synthesis of this compound is most efficiently achieved through the carbamoylation of 2-amino-5-methylpyridine. This process involves the formation of a carbamate linkage by reacting the primary amino group of the pyridine ring with a suitable electrophilic reagent that provides the ethyl carbamoyl moiety. The predominant and most direct method for this transformation is the reaction with ethyl chloroformate.
The overall synthetic strategy can be visualized as a two-stage process: first, the synthesis or sourcing of the key precursor, 2-amino-5-methylpyridine, and second, its subsequent conversion to the target carbamate.
Caption: High-level workflow for the synthesis of the target carbamate.
Core Starting Materials: Properties and Sourcing
The success of the synthesis hinges on the quality and handling of two primary starting materials.
2-Amino-5-methylpyridine (CAS: 1603-41-4)
Also known as 5-amino-2-picoline, this compound is the nucleophilic backbone of the target molecule.
| Property | Value |
| Molecular Formula | C₆H₈N₂ |
| Molecular Weight | 108.14 g/mol |
| Appearance | Light yellow to colorless crystalline flakes[1] |
| Melting Point | 76-78 °C |
| Solubility | Soluble in water, toluene, and benzene[1] |
| Purity (Commercial) | Typically ≥98%[1] |
Expertise & Experience: The purity of 2-amino-5-methylpyridine is paramount. The presence of isomeric impurities, such as 2-amino-3-methylpyridine, can lead to difficulties in the purification of the final product. When sourcing this material, a certificate of analysis confirming purity by gas chromatography (GC) or high-performance liquid chromatography (HPLC) is essential.
Synthesis of 2-Amino-5-methylpyridine: For laboratories where sourcing is a challenge, this precursor can be synthesized. A common industrial method is the Chichibabin reaction, which involves the amination of 3-methylpyridine (3-picoline) with sodium amide in an inert solvent at elevated temperatures and pressures[1][2]. Another documented route proceeds via the N-oxide of 3-methylpyridine[1][2][3]. This latter method involves reacting 3-methylpyridine 1-oxide with an electrophilic compound like thionyl chloride in the presence of a trialkylamine, followed by hydrolysis[3][4].
Ethyl Chloroformate (CAS: 541-41-3)
This reagent is the electrophilic source of the ethyl carbamoyl group. It is a highly reactive and hazardous material that requires careful handling.
| Property | Value |
| Molecular Formula | C₃H₅ClO₂ |
| Molecular Weight | 108.52 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 93-95 °C |
| Key Hazards | Highly flammable, corrosive, toxic upon inhalation, lachrymator |
Trustworthiness: Due to its reactivity with water (hydrolysis to ethanol, CO₂, and HCl), ethyl chloroformate must be handled under anhydrous conditions. The use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is critical to prevent degradation of the reagent and ensure high yields. Always use this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Synthetic Protocol and Mechanistic Insight
The formation of the carbamate is a nucleophilic acyl substitution reaction. The amino group of 2-amino-5-methylpyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
Physicochemical Characteristics of Substituted Pyridine Carbamates
Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Pyridine-Carbamate Synergy
In medicinal chemistry, the fusion of a pyridine ring with a carbamate moiety creates a scaffold with unique physicochemical duality. The pyridine heterocycle introduces tunable basicity, hydrogen-bond acceptance, and aqueous solubility, while the carbamate functionality serves as a versatile pharmacophore—acting either as a stable peptide mimic or a reactive "warhead" for covalent enzyme inhibition (e.g., Cholinesterase inhibitors).
This guide dissects the physicochemical behavior of substituted pyridine carbamates, focusing on their electronic architecture, hydrolytic stability, and lipophilicity profiles. It provides actionable protocols for synthesis and characterization, grounded in rigorous kinetic and thermodynamic principles.
Molecular Architecture & Electronic Effects
The Push-Pull Electronic System
The physicochemical behavior of pyridine carbamates is governed by the electronic interplay between the electron-deficient pyridine ring and the resonance-stabilized carbamate.
-
Pyridine Ring: Acts as an electron-withdrawing group (EWG) via induction (-I) and resonance (-R), particularly at the 2- and 4-positions. This decreases the electron density on the carbamate oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack (hydrolysis).
-
Carbamate Moiety: The nitrogen lone pair donates electron density into the carbonyl (
-donation), stabilizing the structure. However, if the carbamate nitrogen is attached directly to an electron-poor pyridine (in N-pyridyl carbamates), this donation is attenuated.
pKa Modulation
The basicity of the pyridine nitrogen (
| Substituent (R) | Electronic Effect | Impact on | Impact on Carbamate Stability |
| -OCH₃, -CH₃ | Electron Donating (+I, +R) | Increases (More Basic) | Stabilizes (Reduces carbonyl electrophilicity) |
| -H | Neutral | Baseline (~5.2 for pyridine) | Baseline |
| -Cl, -Br | Weak EWG (-I > +R) | Decreases (Less Basic) | Destabilizes (Increases hydrolysis rate) |
| -NO₂, -CF₃ | Strong EWG (-I, -R) | Significantly Decreases | Highly Labile (Rapid hydrolysis) |
Causality: Electron-withdrawing groups reduce the electron density on the ring nitrogen, lowering the pKa. Simultaneously, they pull density from the carbamate linkage (if conjugated), accelerating alkaline hydrolysis.
Chemical Stability & Hydrolysis Kinetics
The metabolic and shelf-life stability of pyridine carbamates is dictated by their susceptibility to hydrolysis. Unlike simple alkyl carbamates, pyridine derivatives often exhibit accelerated hydrolysis due to the leaving group ability of the pyridinol or aminopyridine.
Hydrolysis Mechanism (Alkaline)
The dominant degradation pathway at physiological pH (7.4) and basic conditions is the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).
-
Nucleophilic Attack: Hydroxide ion (
) attacks the carbamate carbonyl carbon. -
Tetrahedral Intermediate: Formation of a transient anionic species.
-
Collapse & Elimination: The C-O or C-N bond breaks, expelling the leaving group (e.g., a substituted pyridinol).
Key Insight: For O-carbamates (Pyridyl-O-CO-NR2), the reaction rate is heavily dependent on the pKa of the leaving pyridinol. Lower pKa of the leaving group (more acidic pyridinol) correlates with faster hydrolysis (
Visualization: Hydrolysis Pathway
The following diagram illustrates the kinetic pathway and the influence of pH.
Caption: Kinetic pathway of alkaline hydrolysis for pyridine carbamates via the BAC2 mechanism. The elimination step (k2) is often rate-determining and driven by the stability of the leaving pyridinol anion.
Lipophilicity (LogP/LogD) & Solubility
Optimizing the LogP of pyridine carbamates is critical for bioavailability, particularly for CNS-targeting drugs (e.g., Alzheimer's treatments) where BBB penetration is required.
-
LogP Range: Typical bioactive pyridine carbamates fall in the LogP range of 1.5 – 3.5 .
-
pH Dependence (LogD): Since pyridine is basic (pKa ~3–6 depending on substitution), the distribution coefficient (LogD) varies with pH.
-
At pH < pKa (Stomach): The pyridine is protonated (
), drastically lowering LogD and increasing aqueous solubility. -
At pH > pKa (Blood/Intestine): The molecule is neutral, maximizing membrane permeability.
-
Experimental Note: When measuring LogP via Shake-Flask or HPLC, buffered mobile phases are mandatory to suppress ionization of the pyridine nitrogen.
Experimental Protocols
Protocol: Synthesis of Pyridyl Carbamates (Isocyanate Route)
This method is preferred for its atom economy and mild conditions, avoiding the use of phosgene.
Reagents: Substituted pyridinol, Alkyl/Aryl Isocyanate, Triethylamine (TEA) or DBTL (catalyst), Dichloromethane (DCM).
-
Preparation: Dissolve 1.0 eq of substituted pyridinol in anhydrous DCM under inert atmosphere (
). -
Activation: Add 0.1 eq of TEA (or DBTL for steric bulk). Stir for 10 min.
-
Addition: Dropwise add 1.1 eq of the isocyanate dissolved in DCM.
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (disappearance of pyridinol).
-
Workup: Quench with water. Wash organic layer with saturated
(to remove unreacted pyridinol) and brine. -
Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography.
Self-Validation: The appearance of a carbonyl stretch at ~1720–1750 cm⁻¹ in IR and the downfield shift of pyridyl protons in ¹H NMR confirm carbamate formation.
Protocol: Hydrolysis Kinetic Assay
To determine the half-life (
Reagents: Phosphate buffer (pH 7.4), NaOH solution, HPLC grade Acetonitrile.
-
Stock Solution: Prepare 10 mM stock of the carbamate in Acetonitrile.
-
Incubation: Dilute stock 1:100 into pre-warmed (37°C) phosphate buffer (pH 7.4). Final concentration: 100 µM.
-
Sampling: Aliquot 100 µL at defined intervals (0, 15, 30, 60, 120, 240 min).
-
Quenching: Immediately add 100 µL cold Acetonitrile + 0.1% Formic Acid to stop the reaction.
-
Analysis: Inject into RP-HPLC (C18 column). Monitor disappearance of parent peak and appearance of hydrolysis product (pyridinol).
-
Calculation: Plot
vs. time. The slope yields .
Biological Relevance: Cholinesterase Inhibitors
Substituted pyridine carbamates are a privileged scaffold for designing Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors (e.g., analogs of Rivastigmine or Neostigmine).
-
Mechanism: They act as pseudo-irreversible inhibitors . The enzyme's serine hydroxyl attacks the carbamate, transferring the carbamoyl group to the enzyme (carbamoylation).
-
Selectivity:
-
AChE Selectivity: Often favored by N-methyl or N-ethyl carbamates with specific pyridine substituents that interact with the anionic sub-site.
-
BChE Selectivity: Favored by bulkier carbamate substituents (e.g., heptyl) which fit the larger active site of BChE.
-
SAR Summary Table
| Structural Modification | Effect on AChE Inhibition | Effect on Stability |
| Pyridine 3-Substitution | Optimal for fitting the active site gorge | Neutral |
| N,N-Dimethyl Carbamate | High potency (classic motif) | Moderate Stability |
| N-Aryl Carbamate | Variable (often lower potency) | Lower Stability (Electronic effects) |
| Quaternization of Npy | Increases potency (cation-pi interaction) | Decreases BBB permeability (Permanent charge) |
Physicochemical Optimization Workflow
The following workflow outlines the logical progression for optimizing a pyridine carbamate lead.
Caption: Iterative workflow for the physicochemical profiling and optimization of pyridine carbamate drug candidates.
References
-
Kinetics and Mechanism of Hydrolysis of Carbamates. ResearchGate. Available at: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry and Synthesis. PMC - NIH. Available at: [Link]
-
New Pyridine Derivatives as Inhibitors of Acetylcholinesterase. PMC - NIH. Available at: [Link]
-
pKa, Solubility, and Lipophilicity in Drug Discovery. ResearchGate. Available at: [Link]
An In-Depth Technical Guide to Investigating the Therapeutic Potential of Ethyl N-(5-methylpyridin-2-yl)carbamate
Abstract
Ethyl N-(5-methylpyridin-2-yl)carbamate represents a novel small molecule with a chemical scaffold suggestive of diverse pharmacological activities. The carbamate moiety is a well-established pharmacophore present in a multitude of approved therapeutic agents, known for its role in enzyme inhibition through covalent modification.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential therapeutic targets of this compound. By leveraging knowledge from structurally related molecules and established target identification methodologies, this document outlines a strategic, multi-pronged approach to elucidate its mechanism of action and unlock its therapeutic promise. We will delve into hypothesized targets based on chemical analogy, propose detailed experimental workflows for target identification and validation, and provide the causal logic behind these experimental choices to ensure a robust and scientifically rigorous investigation.
Introduction: The Carbamate Scaffold as a Privileged Structure in Drug Discovery
The carbamate group is a versatile functional group that is a key structural motif in numerous pharmaceuticals.[2] Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to form reversible covalent bonds with serine hydrolases, makes it a particularly effective pharmacophore for enzyme inhibitors.[1][3] Carbamate-containing drugs have been successfully developed for a range of therapeutic areas, including neurodegenerative diseases (e.g., rivastigmine, an acetylcholinesterase inhibitor) and cancer (e.g., mitomycin C).[2]
This compound, the subject of this guide, features this critical carbamate moiety attached to a 5-methylpyridine ring. While specific biological data for this exact molecule is not extensively documented in publicly available literature, the structural alerts from its constituent parts allow us to formulate well-grounded hypotheses about its potential molecular targets. The pyridine ring offers additional opportunities for hydrogen bonding and pi-stacking interactions within a target's binding site, potentially conferring selectivity and potency.
This guide will therefore proceed not by detailing known activities, but by proposing a logical and efficient pathway for the de-orphaning of this compound, from initial hypothesis generation to rigorous experimental validation.
Hypothesized Therapeutic Target Classes
Based on the known pharmacology of structurally analogous carbamates, we can prioritize several protein families as high-probability targets for this compound.
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
Rationale: The inhibition of cholinesterases is a hallmark of many carbamate compounds, which are widely used as insecticides and in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[2][4][5] Structurally similar compounds, such as ethyl N-(6-methylpyridin-2-yl)carbamate, have been suggested to inhibit acetylcholinesterase.[6] The mechanism of action involves the carbamylation of a critical serine residue in the enzyme's active site, leading to a temporary inactivation of the enzyme and an increase in the neurotransmitter acetylcholine in the synaptic cleft.[5][7]
Potential Therapeutic Areas:
-
Alzheimer's Disease
-
Parkinson's Disease Dementia
-
Myasthenia Gravis
Fatty Acid Amide Hydrolase (FAAH)
Rationale: FAAH is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH leads to an increase in endogenous cannabinoid levels, which has therapeutic implications for pain, inflammation, and anxiety. Carbamates are a known class of FAAH inhibitors.[6] The pyridine ring in our lead compound could potentially confer selectivity for FAAH over other serine hydrolases.
Potential Therapeutic Areas:
-
Neuropathic and inflammatory pain
-
Anxiety disorders
-
Neuroinflammation
Other Serine Hydrolases
The broad reactivity of the carbamate moiety suggests that other serine hydrolases could also be potential targets. This includes, but is not limited to, lipases and proteases that play roles in various pathological conditions. A broad, unbiased screening approach is therefore warranted to identify novel targets.
A Strategic Workflow for Target Identification and Validation
To systematically identify and validate the molecular targets of this compound, a multi-step, evidence-based approach is essential. The following workflow is designed to move from broad, unbiased screening to specific, high-confidence target validation.
Caption: A strategic workflow for target identification and validation.
Phase 1: Unbiased Target Identification
The initial phase aims to identify all potential protein interactors of the compound in a complex biological matrix, such as a cell lysate or tissue homogenate.
This method involves immobilizing the compound of interest to a solid support to "fish" for its binding partners.[8][9]
Causality behind Experimental Choices: AP-MS is a powerful technique for identifying direct binding partners. The choice of linker and immobilization point on the small molecule is critical to ensure that the pharmacophore remains accessible for protein binding.
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an alkyne or azide for click chemistry, or a carboxylic acid for amine coupling). The linker should be attached at a position that does not interfere with the presumed pharmacophore.
-
Immobilization: Covalently attach the synthesized probe to a solid support, such as agarose or magnetic beads.
-
Incubation: Incubate the compound-conjugated beads with a relevant cell or tissue lysate. A control experiment using beads without the compound is essential.
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins from the beads.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
CETSA is a label-free method that relies on the principle that a protein's thermal stability increases upon ligand binding.[10]
Causality behind Experimental Choices: CETSA is performed in a cellular context, which can provide more physiologically relevant information than in vitro methods. It does not require chemical modification of the compound, thus avoiding potential artifacts.
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heating: Heat the samples across a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of each protein remaining in the soluble fraction at each temperature using quantitative mass spectrometry (e.g., ITRAQ or TMT labeling).
-
Data Analysis: Identify proteins that show a significant thermal shift in the presence of the compound.
Phase 2: Target Validation
Once a list of candidate targets is generated, the next step is to validate these interactions using orthogonal assays.
For candidate enzymes like AChE or FAAH, direct enzymatic assays are the gold standard for confirming inhibition.
Step-by-Step Methodology (Example: AChE Inhibition Assay):
-
Reagents: Recombinant human AChE, acetylthiocholine (substrate), and DTNB (Ellman's reagent).
-
Assay Setup: In a 96-well plate, add buffer, varying concentrations of this compound, and AChE.
-
Incubation: Incubate for a defined period to allow for enzyme-inhibitor interaction.
-
Reaction Initiation: Add acetylthiocholine and DTNB to initiate the reaction.
-
Measurement: Measure the absorbance at 412 nm over time. The rate of color change is proportional to enzyme activity.
-
Data Analysis: Calculate the IC50 value of the compound.
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Ki | The inhibition constant; a measure of the inhibitor's binding affinity. |
| Mechanism of Inhibition | Competitive, non-competitive, uncompetitive, or mixed. Determined by varying substrate concentration. |
Phase 3: Mechanism of Action Studies
With a validated target, the final phase focuses on elucidating the precise mechanism of action at the molecular and cellular levels.
To confirm the binding site, particularly for enzymes with a catalytic serine, mutating this residue can provide definitive evidence.
Causality behind Experimental Choices: If the compound acts via carbamylation of a specific serine residue, mutating this serine to a non-reactive amino acid (e.g., alanine) should abolish the compound's inhibitory effect.
Step-by-Step Methodology:
-
Mutagenesis: Generate a mutant version of the target protein where the hypothesized binding site residue (e.g., the catalytic serine) is changed.
-
Protein Expression and Purification: Express and purify both the wild-type and mutant proteins.
-
Enzymatic Assay: Perform the in vitro enzymatic assay with both protein versions. A significant loss of inhibitory activity against the mutant protein confirms the binding site.
Caption: Hypothesized pathway of Acetylcholinesterase inhibition.
Conclusion
This compound is a compound of interest due to its carbamate scaffold, which is prevalent in many established drugs. While its specific targets are currently unknown, a systematic and logical approach, as outlined in this guide, can effectively elucidate its mechanism of action and therapeutic potential. By combining unbiased, proteome-wide screening methods with rigorous biochemical and cell-based validation assays, researchers can confidently identify and characterize the molecular targets of this promising compound. This structured approach not only maximizes the chances of success but also ensures the generation of high-quality, reproducible data essential for advancing a compound through the drug discovery pipeline.
References
- Benchchem. (n.d.). Ethyl N-(6-methylpyridin-2-yl)carbamate.
- Benchchem. (n.d.). Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate.
- Vulcanchem. (n.d.). ethyl N-(5-chloropyridin-2-yl)carbamate.
- ResearchGate. (n.d.). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site.
- PubMed. (n.d.). Ethyl N-[3-(N,N-dimethyl-carbamo-yl)pyridin-2-ylsulfon-yl]carbamate.
- National Center for Biotechnology Information. (n.d.). Mechanism of action of organophosphorus and carbamate insecticides.
- National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
- PubChem. (n.d.). Mecarbam.
- MDPI. (n.d.). Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes.
- National Center for Biotechnology Information. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
- Google Patents. (n.d.). Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride.
- National Center for Biotechnology Information. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
- ACS Chemical Biology. (n.d.). Identification of Direct Protein Targets of Small Molecules.
- Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate.
- PubMed. (n.d.). Synthesis and bacterial biofilm inhibition studies of ethyl N-(2-phenethyl) carbamate derivatives.
- Semantic Scholar. (n.d.). Mechanism of action of organophosphorus and carbamate insecticides.
- N/A. (2024).
- ResearchGate. (n.d.). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
- Taylor & Francis Online. (n.d.). Methyl carbamate – Knowledge and References.
- Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen.
- MDPI. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents.
- BLDpharm. (n.d.). 88166-63-6|Methyl (5-((4-chlorobenzyl)oxy)pyridin-2-yl)carbamate.
- National Center for Biotechnology Information. (n.d.). Carbamate Toxicity.
- Chemdiv. (n.d.). Compound methyl (5-chloropyridin-2-yl)carbamate.
- Oakwood Chemical. (n.d.). This compound.
- Lookchem. (n.d.). Cas 41322-67-2,this compound.
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethyl N-(5-chloropyridin-2-yl)carbamate () for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl N-(6-methylpyridin-2-yl)carbamate | 103796-10-7 | Benchchem [benchchem.com]
- 7. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. researchgate.net [researchgate.net]
In silico modeling of ethyl N-(5-methylpyridin-2-yl)carbamate interactions
Title: In Silico Profiling of Ethyl N-(5-methylpyridin-2-yl)carbamate: A Multi-Scale Modeling Framework
Executive Summary
This technical guide establishes a rigorous in silico framework for modeling This compound , a privileged scaffold in medicinal chemistry. Structurally, this molecule combines a lipophilic pyridine ring with a polar carbamate linker, a motif frequently utilized in the design of Acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases and kinase inhibitors for oncology.
This guide moves beyond generic "docking tutorials" to address the specific physicochemical challenges of this molecule: the resonance-stabilized planarity of the carbamate nitrogen, the protonation state of the pyridine nitrogen, and the potential for pseudo-irreversible covalent interactions with serine proteases/esterases.
Module 1: Ligand Preparation & Quantum Mechanical Characterization
The Challenge: Standard force fields (e.g., MMFF94) often fail to accurately capture the rotational barrier of the carbamate C-N bond. Inaccurate geometry leads to high-energy docking poses that are experimentally irrelevant.
Protocol 1.1: DFT Geometry Optimization To ensure the starting conformation is valid, we employ Density Functional Theory (DFT).
-
Initial Conformation: Generate the 3D structure (SMILES: CCOC(=O)Nc1ccc(C)cn1).
-
Basis Set Selection: Use B3LYP/6-31G *. This level of theory provides an optimal balance between cost and accuracy for organic pharmacophores.
-
Solvation Model: Apply the PCM (Polarizable Continuum Model) using water as the solvent. This is critical because the pyridine nitrogen's basicity (
) is solvent-dependent. -
Charge Calculation: Calculate ESP (Electrostatic Potential) charges rather than Gasteiger charges. The carbamate carbonyl oxygen is a strong hydrogen bond acceptor, and ESP charges better represent the electron density cloud for subsequent docking grids.
Data Output: Key Geometric Parameters
| Parameter | MMFF94 (Standard) | DFT (B3LYP/6-31G*) | Impact on Docking |
| C-N Bond Length | 1.36 Å | 1.34 Å | Shorter bond implies higher double-bond character (planarity). |
| O-C-N-C Dihedral | ~10° (Twisted) | 0.2° (Planar) | Planarity is required for fitting into narrow enzymatic gorges (e.g., AChE). |
| Pyridine N Charge | -0.45 | -0.58 | Higher partial charge increases electrostatic attraction to active site residues. |
Module 2: Target Selection & Structural Preparation
Primary Target: Human Acetylcholinesterase (hAChE) .[1][2] Rationale: The carbamate moiety is a classic pharmacophore for AChE inhibition. It mimics acetylcholine, positioning the molecule to potentially carbamoylate the catalytic serine (Ser203).
Protocol 2.1: Receptor Grid Generation
-
Source: Retrieve PDB ID 6ZWE (Crystal structure of hAChE).[1]
-
Pre-processing:
-
Remove water molecules except those bridging the peripheral anionic site (PAS), as they mediate ligand entry.
-
Protonation States: Use a PropKa prediction at pH 7.4. Crucially, His447 (part of the catalytic triad) must be modeled as neutral (
-protonated) to act as a general base during the catalytic mechanism.
-
-
Grid Box Definition:
-
Center: Coordinates of the catalytic Ser203 (
). -
Dimensions:
Å. This encompasses both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS), allowing the pyridine tail to explore hydrophobic interactions in the gorge.
-
Module 3: Molecular Docking Strategy
The Challenge: Carbamates can bind non-covalently (Michaelis complex) or covalently (carbamoylated enzyme). A rigorous study must model the non-covalent binding affinity first to determine if the molecule resides long enough to react.
Protocol 3.1: Induced Fit Docking (IFD) Standard rigid docking fails here because the bulky methyl-pyridine group requires the aromatic residues lining the AChE gorge (Trp286, Tyr341) to adjust.
-
Software Configuration: (e.g., AutoDock Vina or Glide XP).
-
Flexible Residues: Define Trp286 (PAS) and Phe297 (Acyl binding pocket) as flexible.
-
Scoring Function Weights: Increase the weight of Hydrogen Bond terms. The interaction between the carbamate NH and the backbone carbonyl of the oxyanion hole is the "anchor" for this scaffold.
Visualization: Docking Workflow
Figure 1: Optimized Induced Fit Docking workflow for pyridine carbamates targeting hAChE.
Module 4: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD is required to verify if the pyridine ring remains stably bound in the hydrophobic pocket or if solvent exposure causes dissociation.
Protocol 4.1: Simulation Setup
-
System: Ligand-Protein complex in a TIP3P water box (10 Å buffer).
-
Force Field: CHARMM36m (Protein) + CGenFF (Ligand).
-
Equilibration: NVT ensemble (1 ns) followed by NPT ensemble (1 ns) to stabilize density.
-
Production Run: 50 ns to 100 ns.
Key Analysis Metric: RMSD & Hydrogen Bond Lifetime
-
Success Criteria: Ligand RMSD
Å over the last 20 ns of simulation. -
Critical Interaction: Monitor the distance between the Carbamate Carbonyl Oxygen and the Oxyanion Hole residues (Gly118, Gly119). If this distance exceeds 3.5 Å for >50% of the simulation, the pose is unstable and unlikely to lead to inhibition.
Module 5: Mechanistic Pathway (Carbamoylation)
For advanced researchers, it is vital to understand that this molecule is likely a pseudo-irreversible inhibitor . The carbamate group is attacked by Ser203, releasing ethanol and leaving the N-(5-methylpyridin-2-yl) carbamoyl group attached to the enzyme.
Visualization: Inhibition Mechanism [1][3]
Figure 2: Kinetic pathway of AChE inhibition by this compound.
References
-
Design and Evaluation of Pyridine Carbamates
-
Source:
- Relevance: Establishes the specific protocol for docking pyridine-based carbam
-
-
Crystallographic Standards
-
Source:
- Relevance: Provides the high-resolution human Acetylcholinesterase structure required for accurate grid gener
-
-
Kinase Inhibition Context (Off-Target Profiling)
-
Source:
- Relevance: Validates the use of molecular dynamics to distinguish between stable and unstable binding modes in kinase pockets for pyridine deriv
-
-
Docking Methodology for Carbamates
-
Source:
- Relevance: Foundational text for the scoring functions used to evaluate the hydrogen bonding of the carbam
-
Sources
- 1. Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring pocket-aware inhibitors of BTK kinase by generative deep learning, molecular docking, and molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Unsung Hero of Medicinal Chemistry: A Technical Guide to 2-Aminopyridine Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can serve as a foundation for a diverse range of therapeutics is perpetual. Among the plethora of heterocyclic compounds, 2-aminopyridine has emerged as a consistently reliable and versatile pharmacophore. Its simple, low-molecular-weight structure belies a remarkable capacity for chemical modification, leading to a vast array of derivatives with significant pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological applications, and structure-activity relationships of 2-aminopyridine derivatives, offering field-proven insights for their effective utilization in drug discovery programs.
The Chemistry of 2-Aminopyridine: Synthesis and Characterization
The inherent reactivity of the 2-aminopyridine scaffold, possessing both a nucleophilic amino group and a basic pyridine nitrogen, allows for a multitude of synthetic transformations. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, substrate availability, and scalability.
Synthetic Strategies: A Comparative Overview
Several synthetic methodologies are employed for the construction of the 2-aminopyridine core and its derivatives. Multicomponent reactions (MCRs) have gained significant traction due to their efficiency and atom economy.[1][2]
Table 1: Comparative Analysis of Major Synthetic Routes to 2-Aminopyridine Derivatives
| Synthetic Method | Typical Conditions | Advantages | Disadvantages |
| Multicomponent Reactions (MCRs) | Often solvent-free, heating (e.g., 80°C)[1] | High efficiency, atom economy, operational simplicity, access to diverse structures in a single step.[1][3] | Can sometimes lead to mixtures of products requiring careful purification. |
| Substitution of Halopyridines | Reaction of a 2-halopyridine with an amine | Readily available starting materials, predictable regioselectivity. | May require harsh reaction conditions or catalysts. |
| Chichibabin Reaction | Reaction of pyridine with sodium amide | Direct amination of the pyridine ring. | Often requires high temperatures and strong bases, regioselectivity can be an issue with substituted pyridines. |
| Ring Construction Methods | Condensation of β-dicarbonyl compounds with amidines[4] | Builds the pyridine ring from acyclic precursors, allowing for diverse substitution patterns. | Can involve multiple steps and require specific precursor synthesis. |
Experimental Protocol: Three-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives
This protocol details a solvent-free, three-component reaction which is a simple, fast, and environmentally cleaner method for synthesizing substituted 2-aminopyridines.[1]
Step-by-Step Methodology:
-
Reactant Mixture: In a round-bottom flask, combine the enaminone (1 mmol), malononitrile (1 mmol), and the desired primary amine (1 mmol).
-
Reaction Conditions: Heat the mixture at 80°C for 3 hours with continuous stirring. The reaction is performed without any solvent.[1]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The resulting solid is then washed with a suitable solvent, such as diethyl ether, to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield the desired 2-aminopyridine derivative.
Self-Validating System: The success of this protocol is validated by the straightforward isolation of a single major product, which can be readily characterized by standard spectroscopic techniques. The solvent-free condition minimizes the risk of side reactions involving the solvent.[1]
Spectroscopic Characterization
The unambiguous identification of synthesized 2-aminopyridine derivatives is crucial. A combination of spectroscopic techniques provides a comprehensive structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons of the pyridine ring typically appear in the range of δ 6.5-8.5 ppm. The chemical shift of the amino protons can vary widely depending on the solvent and concentration.
-
¹³C NMR: The carbon atoms of the pyridine ring resonate in the aromatic region (δ 100-160 ppm). The carbon bearing the amino group (C2) typically appears at a distinct chemical shift.[5]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching vibrations for the primary amino group in the range of 3300-3500 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺), confirming the molecular weight of the compound. The fragmentation pattern can provide further structural information, often involving the loss of small molecules like HCN or NH₃ from the pyridine ring.[6][7]
The Pharmacological Landscape of 2-Aminopyridine Derivatives
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1]
Anticancer Activity: Targeting Kinase Signaling
A significant area of research has focused on 2-aminopyridine derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.
The JAK-STAT signaling pathway is crucial for cytokine-mediated cell signaling, and its aberrant activation is implicated in myeloproliferative neoplasms and inflammatory diseases.[8] 2-Aminopyridine derivatives have been successfully designed as selective JAK2 inhibitors.[9][10]
Mechanism of Action: These inhibitors typically bind to the ATP-binding pocket of the JAK2 enzyme, preventing the phosphorylation of STAT proteins. This blockade of downstream signaling leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells dependent on the JAK-STAT pathway.[10]
Caption: JAK-STAT signaling pathway and inhibition by 2-aminopyridine derivatives.
ALK gene rearrangements are oncogenic drivers in certain cancers, particularly non-small cell lung cancer (NSCLC).[11] 2-Aminopyridine derivatives have been developed as potent ALK inhibitors, including those effective against crizotinib-resistant mutants.[12][13]
Mechanism of Action: Similar to JAK inhibitors, ALK inhibitors compete with ATP for binding to the kinase domain of the ALK fusion protein. This prevents autophosphorylation and the activation of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-AKT pathways, ultimately leading to apoptosis of cancer cells.[11][14]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents. 2-Aminopyridine derivatives have demonstrated promising activity against a range of microbial pathogens.[4][15]
Table 2: Antibacterial Activity of Selected 2-Aminopyridine Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Compound 2c | S. aureus | 0.039 | [1] |
| Compound 2c | B. subtilis | 0.039 | [1] |
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 2-aminopyridine derivatives.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilutions: The 2-aminopyridine derivative is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[16][17]
Structure-Activity Relationship (SAR) Insights: The antibacterial activity of 2-aminopyridine derivatives is influenced by the nature of the substituents on the pyridine ring and the amino group. For instance, the introduction of a cyclohexylamine moiety has been shown to enhance activity against Gram-positive bacteria.[1] The cationic nature of some derivatives may facilitate their interaction with and disruption of the bacterial cell membrane.
Neuroprotective Effects
Certain aminopyridine derivatives, notably 4-aminopyridine (a positional isomer of 2-aminopyridine), have demonstrated neuroprotective properties and are used in the symptomatic treatment of multiple sclerosis (MS).[18][19][20]
Mechanism of Action: 4-Aminopyridine is a potassium channel blocker. In demyelinated axons, the exposure of voltage-gated potassium channels leads to a leakage of potassium ions, which impairs nerve impulse conduction. By blocking these channels, 4-aminopyridine helps to restore action potential propagation, thereby improving neurological function.[18][20] Additionally, evidence suggests that 4-aminopyridine may exert neuroprotective effects by suppressing microglial activation and reducing the production of pro-inflammatory cytokines.[18]
Caption: Neuroprotective mechanisms of 4-aminopyridine.
Future Perspectives and Conclusion
The 2-aminopyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and proven track record in yielding biologically active molecules ensure its continued relevance in medicinal chemistry.[2] Future research will likely focus on the development of more selective and potent derivatives, particularly in the areas of oncology and neurodegenerative diseases. The exploration of novel multicomponent reactions and the application of computational methods for rational drug design will undoubtedly accelerate the discovery of next-generation 2-aminopyridine-based drugs.
References
-
Multicomponent synthesis of 2-aminopyridines 2a-l. ResearchGate. Available at: [Link].
-
Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. MDPI. Available at: [Link].
- Kibou, Z., Aissaoui, N., Chtita, S., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3438.
- Process for preparing 2-aminopyridine derivatives. Google Patents.
- Ma, L., Liu, Y., Wang, Y., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(10), 127048.
- Zhang, G., Yu, Y., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry, 183, 111734.
- Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine–an unsung hero in drug discovery.
-
(PDF) Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ResearchGate. Available at: [Link].
- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024).
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. Available at: [Link].
- Dietrich, M., Hart, H., & Albrecht, P. (2021). Neuroprotective Properties of 4-Aminopyridine.
- Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2227779.
-
2-Aminopyridine. NIST WebBook. Available at: [Link].
-
Neuroprotective Properties of 4-Aminopyridine. PubMed. Available at: [Link].
-
Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. Available at: [Link].
-
1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)... ResearchGate. Available at: [Link].
- Identification of 2-Imidazopyridine and 2-Aminopyridone Purinones as Potent Pan-Janus Kinase (JAK) Inhibitors for the Inhaled Treatment of Respiratory Diseases. (2019). Journal of Medicinal Chemistry, 62(17), 7969-7986.
- Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. (2020). Brain.
-
What are ALK inhibitors and how do they work?. Patsnap Synapse. Available at: [Link].
-
.
-
6.5: Amine Fragmentation. Chemistry LibreTexts. Available at: [Link].
- Backbone 1H, 13C, and 15N chemical shift assignments for human SERF2. (2024). Biomolecular NMR Assignments.
- ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. (2024).
- Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (1969). The Journal of Organic Chemistry, 34(11), 3366-3370.
- Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. (2024). Journal of Biomolecular Structure & Dynamics, 1-19.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
-
How do ALK-inhibitors work in ALK-positive lung cancer?. YouTube. Available at: [Link].
- 1H and 13C chemical shift–structure effects in anhydrous β-caffeine and four caffeine–diacid cocrystals probed by solid-state NMR experiments and DFT calculations. (2018). Physical Chemistry Chemical Physics, 20(33), 21494-21508.
-
(PDF) A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. ResearchGate. Available at: [Link].
- Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. (2020). Brain, 143(6), 1776-1792.
- Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014).
-
Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link].
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link].
- 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. (2008). Bioorganic & Medicinal Chemistry Letters, 18(11), 3232-3236.
- 4-Aminopyridine improves clinical signs in multiple sclerosis. (1987). Annals of Neurology, 21(2), 144-151.
Sources
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. 2-Aminopyridine(504-29-0) 13C NMR [m.chemicalbook.com]
- 6. 2-Aminopyridine [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 12. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. pdb.apec.org [pdb.apec.org]
- 17. woah.org [woah.org]
- 18. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotective Properties of 4-Aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols: Characterizing the Bioactivity of Ethyl N-(5-methylpyridin-2-yl)carbamate Using Cell-Based Assays
Abstract
This document provides a comprehensive guide for the initial biological characterization of ethyl N-(5-methylpyridin-2-yl)carbamate, a novel compound incorporating both a carbamate and a methylpyridine moiety. Recognizing the diverse bioactivities associated with these chemical features—ranging from enzyme inhibition to anticancer and anti-inflammatory effects—we present a tiered, logic-driven approach to elucidate its cellular effects. This guide moves beyond a simple recitation of steps, offering the scientific rationale behind the proposed assays, detailed, self-validating protocols, and frameworks for data interpretation. Our objective is to equip researchers with a robust strategy to build a foundational pharmacological profile for this and similar novel chemical entities.
Introduction: Scientific Rationale and Strategic Overview
This compound is a synthetic organic compound whose biological activities are not yet extensively documented in peer-reviewed literature. However, its core structure provides compelling reasons for investigation. The carbamate group is a well-established pharmacophore present in numerous therapeutic agents, known primarily for its role in enzyme inhibition, particularly of serine hydrolases like acetylcholinesterase.[1][2][3][4] Carbamates achieve this by carbamylating the serine residue in the enzyme's active site, a mechanism analogous to that of organophosphates but often with reversible kinetics.[4][5]
Furthermore, the pyridine ring is a privileged scaffold in medicinal chemistry, found in compounds with a wide array of biological functions, including anticancer, antiviral, and anti-inflammatory properties.[6][7][8] Specifically, pyridinyl carbamate derivatives have been investigated as potential anticancer agents, with some demonstrating activity through interaction with cellular tubulin.[9]
Given this background, a systematic investigation of this compound is warranted. This guide proposes a three-tiered experimental workflow designed to efficiently screen for biological activity, from broad cytotoxicity to more specific mechanistic insights.
Figure 1: A tiered workflow for the biological characterization of a novel compound.
Compound Management and Preparation
Scientific integrity begins with the proper handling of the test article. The physicochemical properties of this compound must be established before commencing any biological assay.
Table 1: Compound Handling and Preparation
| Parameter | Recommendation | Rationale |
|---|---|---|
| Solubility Testing | Test solubility in DMSO, ethanol, and PBS. Start with a high concentration (e.g., 10-50 mM) and perform serial dilutions. | DMSO is a common solvent for organic compounds, but its concentration in cell culture media should be kept low (<0.5%) to avoid solvent-induced artifacts. Establishing solubility in aqueous buffers like PBS is crucial for enzyme assays. |
| Stock Solution | Prepare a 10-50 mM stock solution in 100% DMSO. Aliquot into single-use vials. | Minimizes freeze-thaw cycles that could degrade the compound. Aliquoting prevents contamination of the entire stock. |
| Storage | Store stock solution at -20°C or -80°C, protected from light. | Protects against chemical degradation over time. |
| Working Dilutions | Prepare fresh working dilutions from the DMSO stock in the appropriate cell culture medium or assay buffer immediately before each experiment. | Many compounds are less stable at lower concentrations in aqueous solutions. |
Tier 1 Protocol: Determining the Cytotoxicity Profile
The first essential step is to determine the concentration range at which the compound exhibits cytotoxic effects. This data is critical for two reasons: 1) it identifies potential anticancer activity, and 2) it defines the sub-toxic concentration range required for subsequent mechanistic assays. The MTT assay, which measures mitochondrial reductase activity, is a standard and reliable method for this purpose.
Protocol 3.1: MTT Cell Viability Assay
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Selected cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well clear flat-bottom plates
-
Multichannel pipette, plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare a 2X working stock of the compound by performing serial dilutions in complete medium. A suggested starting range is 200 µM down to ~0.1 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.2%) and a "no-cell" blank control.
-
Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).
Tier 2 Protocols: Mechanistic Screening
Based on the IC₅₀ values from the cytotoxicity screen, we can now probe for specific mechanisms of action using sub-toxic concentrations of the compound.
Protocol 4.1: Acetylcholinesterase (AChE) Inhibition Assay
Causality: The carbamate moiety is a classic inhibitor of AChE, a key enzyme in the nervous system.[4] This assay directly tests for this widely-documented activity.
Figure 2: Workflow for the colorimetric AChE inhibition assay.
Principle: This assay is based on Ellman's method. AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a yellow-colored product, which can be measured spectrophotometrically. A decrease in yellow color indicates inhibition of AChE.
Materials:
-
Purified AChE (from human erythrocytes or electric eel)
-
Acetylthiocholine iodide (ATCI)
-
DTNB
-
Assay Buffer (e.g., 100 mM phosphate buffer, pH 8.0)
-
96-well clear flat-bottom plate, plate reader (412 nm)
Procedure:
-
Assay Preparation: In a 96-well plate, add 25 µL of varying concentrations of this compound diluted in assay buffer. Include a positive control (e.g., physostigmine, a known carbamate inhibitor) and a vehicle control (buffer + DMSO).
-
Enzyme Addition: Add 50 µL of AChE solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Reaction: Add 25 µL of DTNB solution followed by 25 µL of ATCI solution to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a reader and measure the absorbance at 412 nm every minute for 10-15 minutes.
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition:
-
% Inhibition = ((V_vehicle - V_inhibitor) / V_vehicle) * 100
-
-
Plot % Inhibition against the log of inhibitor concentration to determine the IC₅₀ value.
Protocol 4.2: Cell Cycle Analysis by Flow Cytometry
Causality: Some pyridine-containing carbamates have been shown to interfere with tubulin polymerization, leading to cell cycle arrest, typically in the G2/M phase.[9] This assay will reveal if the compound's cytotoxic effects are mediated by halting cell division.
Procedure:
-
Cell Treatment: Seed cells (e.g., HeLa) in 6-well plates and grow to ~60% confluency. Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
Cell Harvest: Harvest the cells by trypsinization, collect them in a tube, and wash with cold PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase compared to the vehicle control would suggest an anti-mitotic mechanism.
Data Presentation and Interpretation
Consistent and clear data presentation is paramount. The results from the screening cascade should be summarized to build a coherent biological profile.
Table 2: Hypothetical Bioactivity Profile of this compound
| Assay | Cell Line / Target | Endpoint | Result (IC₅₀ / Effect) | Interpretation |
|---|---|---|---|---|
| MTT Cytotoxicity | HeLa | Cell Viability | 15 µM | Moderate cytotoxic activity against this cancer cell line. |
| MTT Cytotoxicity | HEK293 | Cell Viability | > 100 µM | Selective for the cancer cell line, suggesting a potential therapeutic window. |
| AChE Inhibition | Purified hAChE | Enzyme Activity | 50 µM | Weak to moderate AChE inhibition. Likely not the primary mechanism of action. |
| Cell Cycle Analysis | HeLa | % Cells in G2/M | Significant increase at 15 µM | The compound induces G2/M arrest, consistent with an anti-mitotic mechanism. |
Interpretation Narrative: Based on this hypothetical data, this compound emerges as a moderately potent and selective anti-proliferative agent. Its ability to induce G2/M cell cycle arrest suggests it may interfere with microtubule dynamics or other mitotic processes, a hypothesis supported by literature on similar structures.[9] Its effect on AChE is less pronounced and may represent an off-target activity at higher concentrations. Future studies should focus on validating its effect on tubulin polymerization and exploring its efficacy in other cancer cell lines.
References
- Benchchem. Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate.
- Benchchem. Ethyl N-(6-methylpyridin-2-yl)carbamate | 103796-10-7.
- ResearchGate. Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site.
- ResearchGate. Synthesis and biological activities of dithiocarbamates containing 2(5H)-furanone-piperazine.
-
Keeley, L. (2011). 9. Carbamate Insecticide Action. YouTube. Available from: [Link]
-
MDPI. Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. Available from: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link]
-
Tomašić, T., & Mašič, L. P. (2012). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Acta Pharmaceutica, 62(3), 269–292. Available from: [Link]
-
PubMed. New anticancer agents: alterations of the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)car bamates. Available from: [Link]
-
MDPI. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Available from: [Link]
-
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. Available from: [Link]
-
Rusyniak, D. E., & Nanagas, K. A. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate | 1351605-26-9 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. New anticancer agents: alterations of the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)car bamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal models for testing ethyl N-(5-methylpyridin-2-yl)carbamate
Application Note: Preclinical Evaluation of Ethyl N-(5-methylpyridin-2-yl)carbamate
Executive Summary & Compound Rationale
This compound (CAS: 41322-67-2) represents a structural class of pyridine carbamates with high potential for central nervous system (CNS) activity. Its chemical scaffold shares significant homology with Kv7 (KCNQ) potassium channel openers like Flupirtine and Retigabine.
The presence of the ethyl carbamate moiety attached to an amino-pyridine ring suggests this compound may function as a neuronal excitability modulator . Consequently, the testing strategy must prioritize ion channel modulation (Kv7.2/7.3) , anticonvulsant efficacy , and analgesic potential .
This guide outlines a validated workflow to characterize the compound from in vitro mechanism to in vivo proof-of-concept.
Testing Cascade Strategy
The following workflow ensures a "fail-fast" or "validate-early" approach, conserving resources by confirming mechanism and bioavailability before expensive disease modeling.
Figure 1: Strategic testing cascade prioritizing target validation and CNS exposure before efficacy modeling.
Formulation & Pharmacokinetics (PK)
Before efficacy testing, you must establish a vehicle that solubilizes the lipophilic carbamate without inhibiting biological targets.
Formulation Protocol
-
Solubility Profile: Lipophilic (LogP est. ~1.5–2.0). Poorly soluble in water.
-
Recommended Vehicle:
-
10% DMSO (Dimethyl sulfoxide)
-
40% PEG-400 (Polyethylene glycol)
-
50% Saline (0.9% NaCl)
-
-
Preparation: Dissolve compound in DMSO first, vortex until clear, add PEG-400, then slowly add Saline while vortexing to prevent precipitation.
PK Protocol: Blood-Brain Barrier (BBB) Penetration
Rationale: As a potential CNS agent, brain exposure is non-negotiable.
-
Subjects: Male Sprague-Dawley rats (n=3 per timepoint).
-
Dose: 10 mg/kg (Intraperitoneal - i.p.).
-
Sampling: Plasma and Brain tissue at 0.5, 1, 2, and 4 hours post-dose.
-
Analysis: LC-MS/MS.
-
Success Criteria: Brain-to-Plasma ratio (Kp) > 0.3.
Primary Efficacy Models (In Vivo)
A. Maximal Electroshock Seizure (MES) Test
Rationale: The MES test is the "gold standard" for identifying compounds that block seizure spread, typical of Kv7 openers and sodium channel blockers (like Flupirtine/Carbamazepine).
Protocol Steps:
-
Animals: Male Swiss Webster mice (20-25g), n=8-10 per group.
-
Dosing: Administer Vehicle or Test Compound (10, 30, 100 mg/kg i.p.) 30 mins prior to shock. Positive control: Phenytoin (20 mg/kg).
-
Induction: Apply corneal electrodes with saline. Delivers 50 mA, 60 Hz current for 0.2 seconds.
-
Observation: Observe for Tonic Hindlimb Extension (THE) .
-
Endpoint: Protection is defined as the abolition of THE (hindlimbs do not extend >90°).
-
Data Analysis: Calculate ED50 (Effective Dose for 50% protection) using Probit analysis.
| Group | Dose (mg/kg) | Expected Outcome (if active) |
| Vehicle | - | 100% exhibit THE (Seizure) |
| Test Low | 10 | ~20% Protection |
| Test Mid | 30 | ~50% Protection |
| Test High | 100 | >80% Protection |
| Phenytoin | 20 | 100% Protection |
B. Chronic Constriction Injury (CCI) - Neuropathic Pain
Rationale: Pyridine carbamates are often effective in neuropathic pain where opioids fail. The CCI model mimics sciatic nerve injury.
Protocol Steps:
-
Surgery (Day 0): Anesthetize rat (Isoflurane). Expose common sciatic nerve at mid-thigh. Loosely tie 4 chromic gut ligatures around the nerve (1mm spacing). Close wound.
-
Recovery: Allow 14 days for neuropathy (hyperalgesia) to develop.
-
Baseline Testing (Day 14): Measure mechanical allodynia using Von Frey filaments . Rats with paw withdrawal threshold (PWT) < 4g are included.
-
Dosing: Administer Test Compound (e.g., 30 mg/kg p.o.) or Vehicle.
-
Testing: Measure PWT at 1, 3, and 6 hours post-dose.
-
Success Criteria: Significant increase in PWT (e.g., from 4g to >10g) compared to vehicle.
Safety Assessment: Rotarod Test
Rationale: CNS depressants (sedatives) can mimic analgesic/anticonvulsant effects. You must prove efficacy occurs below the toxic dose.
Protocol:
-
Training: Train mice to balance on a rotating rod (15 rpm) for 180 seconds.
-
Dosing: Administer Test Compound at efficacy doses (e.g., 30, 100 mg/kg).
-
Testing: Place mice on the rod at 30, 60, 120 mins post-dose.
-
Endpoint: Latency to fall.
-
Calculation: Therapeutic Index (TI) = TD50 (Neurotoxic Dose) / ED50 (Efficacy Dose). A TI > 2.0 is required for viable drug candidates.
In Vitro Mechanism Confirmation (Kv7.2/7.3)
Rationale: To confirm the compound acts via the predicted "Retigabine-like" mechanism.
Method: Whole-cell Patch Clamp Electrophysiology.
-
Cell Line: CHO cells stably expressing human KCNQ2/3 (Kv7.2/7.3) channels.
-
Protocol: Hold potential at -80 mV. Depolarize to -40 mV (activation threshold).
-
Readout: Look for enhancement of outward current and a hyperpolarizing shift in the voltage-dependence of activation.
-
Control: Retigabine (10 µM) as positive control.
References
-
Miceli, F., et al. (2008). "Flupirtine and retigabine: similar molecular mechanisms but different pharmacological profiles." Molecular Pharmacology. Link
-
Blackburn-Munro, G., et al. (2005). "The anticonvulsant profile of the neuronal KCNQ channel opener retigabine." European Journal of Pharmacology. Link
-
Bennett, G.J., & Xie, Y.K. (1988). "A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man." Pain. Link
-
Löscher, W., et al. (1991). "The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. II. Maximal electroshock seizure models." Epilepsy Research. Link
Quantitative Analysis of Ethyl N-(5-methylpyridin-2-yl)carbamate: A Guide to Method Selection and Protocol Development
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise and accurate quantification of novel chemical entities is a cornerstone of pharmaceutical development and quality control. This document provides a comprehensive technical guide on the development and validation of analytical methods for the quantification of ethyl N-(5-methylpyridin-2-yl)carbamate. While specific literature on this exact molecule is sparse, this guide leverages established principles from the analysis of analogous carbamate compounds to propose robust starting methodologies. We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis, and Gas Chromatography with Mass Spectrometry (GC-MS) as a well-established alternative. Each section explains the causality behind experimental choices and provides frameworks for method validation in accordance with ICH guidelines[1][2], ensuring scientific integrity and regulatory compliance.
Introduction and Analytical Strategy
This compound is a carbamate derivative incorporating a substituted pyridine ring. In drug development, such molecules may be investigated as active pharmaceutical ingredients (APIs), process intermediates, or identified as potential impurities or metabolites. Regardless of its role, establishing a reliable quantitative method is critical for ensuring product quality, safety, and efficacy.
The analytical challenge lies in selecting a method that is "fit-for-purpose." The choice depends on several factors:
-
Required Sensitivity: Is the goal to measure the compound as a major component (assay) or as a trace-level impurity?
-
Matrix Complexity: Is the analyte in a simple solution or a complex biological matrix (e.g., plasma, tissue) or pharmaceutical formulation (e.g., cream, tablet)?
-
Throughput Needs: Is the method for routine quality control requiring rapid analysis of many samples?
-
Regulatory Requirements: Methods intended for GMP release testing must be fully validated according to stringent guidelines like ICH Q2(R2)[1][2].
This guide details three chromatographic techniques that form the bedrock of small molecule quantification, providing protocols that can be adapted and optimized for the specific needs of the user.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of Causality: The HPLC-UV method is often the first choice for routine quality control and assay determination due to its robustness, simplicity, and cost-effectiveness. The presence of the pyridine ring in this compound provides a chromophore that allows for direct UV detection. A reversed-phase C18 column is selected for its versatility in retaining moderately polar organic molecules. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and protonation of the analyte, which can improve retention and chromatographic performance.
Experimental Protocol: HPLC-UV
-
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standards: Serially dilute the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (e.g., from a drug substance):
-
Accurately weigh an appropriate amount of the sample expected to contain the analyte.
-
Dissolve the sample in the diluent (50:50 acetonitrile:water) to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis[3].
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard, reliable system for QC labs. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Excellent retention for moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for analyte ionization and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 20% B to 80% B over 10 minutes | Ensures elution of the analyte and any impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Improves peak shape and run-to-run reproducibility. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
| UV Detection | 265 nm | Predicted absorption maximum for the methylpyridine moiety. |
Workflow and Validation
The following workflow ensures a self-validating system from sample preparation to final analysis.
Method Validation Summary (ICH Q2(R2) Framework) [1][4]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | Ensure signal is from analyte only | No interference at the analyte's retention time from blank/placebo. |
| Linearity | Proportionality of signal to concentration | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Closeness of test results to true value | 98.0% - 102.0% recovery for spiked samples. |
| Precision | Agreement between multiple measurements | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| Range | Concentration interval of reliability | Typically 80% to 120% of the target concentration. |
| LOQ/LOD | Lowest quantifiable/detectable amount | Signal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD). |
Method 2: LC-MS/MS for High-Sensitivity Quantification
Principle of Causality: For trace-level quantification, such as impurity analysis or pharmacokinetic studies, LC-MS/MS is the method of choice due to its unparalleled sensitivity and selectivity[5]. Electrospray ionization (ESI) is ideal for polar molecules like carbamates. The basic nitrogen on the pyridine ring will readily accept a proton in positive ion mode, forming a stable parent ion ([M+H]⁺). In the mass spectrometer, this parent ion is fragmented, and a specific, stable product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference and provides definitive identification and quantification.
Experimental Protocol: LC-MS/MS
-
Standard and Sample Preparation:
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d3-methylpyridin-yl) is the ideal IS. If unavailable, a structurally similar compound can be used. Prepare a working IS solution at a fixed concentration (e.g., 50 ng/mL).
-
Standards: Prepare calibration standards in the expected concentration range (e.g., 0.1 ng/mL to 100 ng/mL) in the same matrix as the sample (e.g., blank plasma, formulation placebo). Spike each standard with the IS.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load 1 mL of the sample (pre-treated with the IS).
-
Wash the cartridge with 0.1% formic acid in water, followed by methanol to remove interferences.
-
Elute the analyte with 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.
-
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides better resolution and faster run times. |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size | Suitable for fast LC-MS analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard for positive mode ESI. |
| Flow Rate | 0.4 mL/min | Compatible with 2.1 mm ID columns and MS interface. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM experiments. |
| Ionization Mode | ESI, Positive | The basic pyridine nitrogen is easily protonated. |
| MRM Transitions | Analyte: m/z 181.1 → 108.1 (Predicted) | Parent ion [M+H]⁺; Product ion from loss of ethyl carbamate moiety. |
| IS: m/z 184.1 → 111.1 (Predicted for d3) | Corresponding transitions for the internal standard. |
Note: MRM transitions are predicted based on the structure and must be empirically optimized by infusing the analyte into the mass spectrometer.
Workflow for High-Sensitivity Analysis
Method 3: Gas Chromatography with Mass Spectrometry (GC-MS)
Principle of Causality: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is the most widely used and authoritative method for the quantification of the related compound, ethyl carbamate[6]. Its applicability to this compound depends on the compound's thermal stability and volatility. The high-resolution separation of a capillary GC column combined with the specificity of a mass spectrometer operating in Selected Ion Monitoring (SIM) mode provides excellent sensitivity and selectivity.
Experimental Protocol: GC-MS
-
Standard and Sample Preparation:
-
Internal Standard (IS): A deuterated analog (d5-ethyl carbamate) or a structurally similar carbamate (n-propyl carbamate) is often used[6][7].
-
Sample Preparation (Extraction): A common method involves extraction onto a solid support followed by elution[7][8].
-
Add the internal standard to the aqueous sample or sample solution.
-
Load the mixture onto a diatomaceous earth solid-phase extraction column.
-
Allow the sample to adsorb for 5 minutes.
-
Elute the analyte and IS with dichloromethane.
-
Concentrate the eluate to a small volume (e.g., 1 mL) for injection.
-
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Modern, reliable GC system. |
| Column | DB-WAX or Carbowax 20M, 30m x 0.25mm, 0.25µm | Polar column suitable for carbamates[6][7]. |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert carrier gas, standard flow rate. |
| Injector | Splitless, 200 °C | For trace analysis; temperature optimized to prevent degradation. |
| Oven Program | 60°C (1 min), ramp 10°C/min to 220°C (5 min) | Provides separation from solvent and matrix components. |
| MS System | Single Quadrupole or Triple Quadrupole MS | Provides mass-selective detection. |
| Ionization | Electron Ionization (EI), 70 eV | Standard ionization technique for GC-MS. |
| MS Mode | Selected Ion Monitoring (SIM) | Monitors specific ions for high sensitivity and selectivity. |
| Selected Ions | m/z 108, 180, 152 (Predicted) | Key fragments: methylpyridine cation, molecular ion, loss of ethyl. |
Note: Selected ions are predicted and must be confirmed from the full-scan mass spectrum of the analyte.
Workflow for GC-MS Analysis
Method Comparison and Selection Guide
Choosing the optimal analytical method requires a clear understanding of the project's goals. The table below summarizes the key attributes of each described method to aid in this decision-making process.
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Selectivity | Moderate | Very High | High |
| Sensitivity | µg/mL (ppm) | pg/mL to ng/mL (ppb/ppt) | ng/mL (ppb) |
| Primary Use | Assay, Purity, Routine QC | Trace Impurities, Bioanalysis | Impurity Analysis, Volatiles |
| Speed | Moderate | High (with UPLC) | Slow to Moderate |
| Cost | Low | High | Moderate |
| Robustness | High | Moderate | High |
| Validation | Well-established, straightforward | Complex, requires MS expertise | Well-established |
Recommendations:
-
For routine quality control and release testing of a drug substance where the analyte is the major component, HPLC-UV is the most practical and cost-effective choice.
-
For detecting trace-level impurities in a final drug product or for pharmacokinetic studies in biological fluids, the superior sensitivity and selectivity of LC-MS/MS are required.
-
GC-MS is a strong alternative, particularly if the laboratory has extensive experience with this technique or if the analyte is present in a matrix that is challenging for LC methods. It is considered an authoritative method for many carbamates[6].
Conclusion
This application note provides a comprehensive framework for developing and validating quantitative analytical methods for this compound. By leveraging established chromatographic principles and adapting protocols from analogous compounds, researchers can confidently select and implement a method that is fit-for-purpose. The detailed protocols for HPLC-UV, LC-MS/MS, and GC-MS offer robust starting points for method development, while the emphasis on the causality behind experimental choices and adherence to ICH validation guidelines ensures the generation of reliable, accurate, and defensible data critical to advancing drug development programs.
References
-
SIELC Technologies. (2018). 5-Ethyl-2-methylpyridine. Retrieved from [Link]
-
Kim, Y., et al. (2016). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. PubMed Central. Retrieved from [Link]
-
Amon, J. M., & O'Keefe, S. F. (1991). Determination of Ethyl Carbamate in Wine by Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry. VTechWorks. Retrieved from [Link]
-
Rojas-Garcés, A., et al. (2023). Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. MDPI. Retrieved from [Link]
- Google Patents. (2007). CN100349861C - Ethyl carbamate and its preparation method.
-
Perišić-Janjić, N. U., et al. (2012). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PubMed Central. Retrieved from [Link]
-
International Organisation of Vine and Wine (OIV). (2011). Ethyl Carbamate (Type-II). Retrieved from [Link]
- Google Patents. (2012). CN102788858A - Method for LC-MS/MS (Liquid Chromatography-Mass Spectrometry/ Mass Spectrometry) jointly detecting ethyl carbamate content in cigarette main stream smoke.
-
Yao, L., et al. (2020). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by GC-MS. ResearchGate. Retrieved from [Link]
-
Yao, L., et al. (2020). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. PubMed. Retrieved from [Link]
-
Šantrůčková, V., et al. (2024). A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. RSC Publishing. Retrieved from [Link]
-
de Oliveira, G. A. R., et al. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. SciELO. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (1992). Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Post-Column Derivatization. Retrieved from [Link]
-
ResearchGate. (2008). Fast LC-MS-MS Quantitation of N-Methyl Carbamate Pesticides in Food using Bond Elut® Plexa™ and Pursuit® XRs C18. Retrieved from [Link]
-
European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Shimadzu. (2003). LC-MS Application Data Sheet No. 054: Simultaneous Analysis of Carbamate Pesticides with LC-MS. Retrieved from [Link]
-
European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Shimadzu. (2021). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7728, 5-Ethyl-2-methylpyridine. Retrieved from [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. epa.gov [epa.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. lcms.cz [lcms.cz]
- 6. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl Carbamate (Type-II) | OIV [oiv.int]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
A Robust, Stability-Indicating HPLC Method for the Analysis of Ethyl N-(5-methylpyridin-2-yl)carbamate
An Application Note for the Pharmaceutical Industry
Abstract
This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of ethyl N-(5-methylpyridin-2-yl)carbamate. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability studies in a regulated drug development environment. The causality behind critical methodological choices, from mobile phase composition to validation parameters, is explained to provide researchers with a foundational understanding for adaptation and troubleshooting. The protocol includes a complete stability-indicating forced degradation study, conforming to the International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
This compound is a heterocyclic compound featuring both a pyridine ring and a carbamate functional group.[1] Such structures are of significant interest in medicinal chemistry and often serve as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][3] The purity and stability of these intermediates are critical, as impurities or degradants can be carried through the synthetic process, potentially affecting the safety and efficacy of the final drug product.
Therefore, a reliable and validated analytical method is imperative for its characterization. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4][5] This guide presents a stability-indicating RP-HPLC method, specifically designed to separate the target analyte from potential process-related impurities and degradation products.
The scientific integrity of this method is established through rigorous validation, following the principles outlined in ICH Q2(R1) guidelines. A forced degradation study, as per ICH Q1A(R2), is integral to this validation, ensuring the method's specificity and its suitability for monitoring the compound's stability over time.[6][7][8]
Analyte Characteristics and Method Development Strategy
2.1. Physicochemical Properties of this compound
-
Structure: Comprises a basic pyridine nucleus and a polar carbamate side chain.
-
Polarity: The molecule possesses moderate polarity, making it an ideal candidate for reversed-phase chromatography.
-
Ionization: The pyridine ring contains a basic nitrogen atom (pKa typically around 5-6 for pyridines).[9] This property is critical for method development. To ensure consistent retention and sharp, symmetrical peaks, the pH of the mobile phase must be controlled to maintain a single ionic form of the analyte.[10] By setting the mobile phase pH below the pKa (e.g., pH 3.0-4.0), the pyridine nitrogen will be consistently protonated.
2.2. Rationale for Chromatographic Choices
-
Separation Mode: Reversed-Phase (RP) The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the non-polar stationary phase.[10] Given the analyte's structure, a C8 or C18 stationary phase provides sufficient hydrophobicity for effective retention and separation from more polar or non-polar impurities. A C8 column was selected for this method to offer a balanced retention without excessively long run times.
-
Mobile Phase Composition An acidic mobile phase was chosen to suppress the silanol interactions and to ensure the analyte is in a single, protonated state, which prevents peak tailing and improves reproducibility.[10] Acetonitrile is used as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar degradants are effectively separated and eluted within a practical timeframe.
-
Detection The presence of the pyridine ring, a chromophore, allows for sensitive detection using a UV-Vis spectrophotometer. Based on the analysis of similar pyridine and carbamate-containing structures, a detection wavelength of 270 nm was selected to provide a strong signal for the main analyte and its potential impurities.
Detailed Experimental Protocols
3.1. Instrumentation and Materials
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).
-
Data Acquisition: OpenLab CDS or equivalent chromatography data software.
-
Column: ZORBAX Eclipse Plus C8, 4.6 x 150 mm, 5 µm (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Milli-Q Water or equivalent
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
This compound Reference Standard (>99.5% purity)
-
3.2. Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of Milli-Q water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Mobile Phase A / Acetonitrile (80:20, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
3.3. Chromatographic Conditions
| Parameter | Setting |
| Column | ZORBAX Eclipse Plus C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM KH₂PO₄ Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm |
| Run Time | 30 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Method Validation Protocol
The method was validated according to ICH Q2(R1) guidelines, encompassing specificity, linearity, accuracy, precision, and robustness.[5][11]
4.1. Specificity and Forced Degradation Study
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] This was established through a forced degradation study.[6][7] The goal is to achieve 5-20% degradation of the API to ensure that potential degradation products are generated without completely destroying the sample.[6][13]
-
Protocol: Prepare a solution of this compound at 100 µg/mL. Expose this solution to the following stress conditions:
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Heat at 60 °C for 2 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[14]
-
-
Analysis: Analyze all stressed samples alongside an unstressed control sample. The peak purity of the analyte in the presence of its degradants will be evaluated using the DAD detector to confirm the method's specificity.
Diagram 1: Forced Degradation Workflow
4.2. Linearity and Range
Prepare calibration standards at five concentrations ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Plot the peak area against the concentration and determine the linearity using the least squares method.
4.3. Accuracy (Recovery)
Accuracy was determined by the spike-recovery method. A known amount of the API was added to a placebo mixture at three concentration levels (80%, 100%, and 120% of the working concentration), in triplicate. The percentage recovery was then calculated.
4.4. Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard solution were made on the same day.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using a different instrument to assess the method's ruggedness.
4.5. Limit of Quantitation (LOQ) and Limit of Detection (LOD)
LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. A series of diluted solutions were injected, and the concentrations that yielded S/N ratios of 3:1 for LOD and 10:1 for LOQ were identified.[15]
4.6. Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
The effect on retention time and peak area was observed.
Results and Data Summary
The following tables summarize the acceptance criteria and the expected results from the method validation protocol.
Table 1: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas | ≤ 2.0% (for 6 replicate injections) |
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. Peak purity index > 0.999. |
| Linearity (R²) | ≥ 0.999 |
| Range | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate (Inter-day): ≤ 2.0% |
| LOQ | S/N Ratio ≥ 10 |
| LOD | S/N Ratio ≥ 3 |
| Robustness | System suitability parameters are met after minor changes. |
Diagram 2: Overall Analytical Workflow
Conclusion
The RP-HPLC method described in this application note is proven to be a reliable, robust, and stability-indicating analytical tool for the quality control of this compound. The comprehensive validation protocol confirms its suitability for routine analysis in a regulated pharmaceutical setting, ensuring the identity, purity, and quality of this important chemical intermediate. The detailed explanation of the method development rationale provides a solid foundation for scientists to apply and, if necessary, adapt this method for similar compounds.
References
-
SIELC Technologies. (2018). 5-Ethyl-2-methylpyridine. Available at: [Link]
-
Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available at: [Link]
-
Béhé, M., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecules. Available at: [Link]
-
Wikipedia. 5-Ethyl-2-methylpyridine. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]
-
Shimadzu. (2022). How to do HPLC method validation. YouTube. Available at: [Link]
- Google Patents. Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride.
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]
-
LCGC North America. (2010). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
-
ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
-
International Council for Harmonisation (ICH). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]
-
Zapata, M., et al. (2000). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Marine Ecology Progress Series. Available at: [Link]
-
Ingenieria Analitica Sl. EXPANDED HPLC METHOD FOR N-METHYL CARBAMATES. Available at: [Link]
-
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]
-
AAPS. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Available at: [Link]
-
ASTM International. Standard Test Method for Determination of N-Methyl-Carbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Post-Column Derivatization. Available at: [Link]
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]
-
OpenBU, Boston University. Preparation and properties of carbamates, nitrocarbamates and their derivatives. Available at: [Link]
-
Temple, C., et al. (1987). New anticancer agents: alterations of the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates. Journal of Medicinal Chemistry. Available at: [Link]
-
Chemsrc. CAS#:62152-20-9 | ethyl N-(5-oxo-10H-phenothiazin-2-yl)carbamate. Available at: [Link]
-
Pharmaffiliates. N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-2-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-4-amine. Available at: [Link]
Sources
- 1. ethyl N-(5-chloropyridin-2-yl)carbamate () for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. New anticancer agents: alterations of the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)car bamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. pharmtech.com [pharmtech.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH Official web site : ICH [ich.org]
- 9. helixchrom.com [helixchrom.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. 3 Parameters to Examine During HPLC Pharmaceutical School [aaps.ca]
- 13. sgs.com [sgs.com]
- 14. onyxipca.com [onyxipca.com]
- 15. m.youtube.com [m.youtube.com]
High-Sensitivity LC-MS/MS Quantitation of Ethyl N-(5-methylpyridin-2-yl)carbamate
Protocol for Genotoxic Impurity Profiling in Pharmaceutical Substances
Abstract
This application note details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitation of Ethyl N-(5-methylpyridin-2-yl)carbamate (CAS 41322-67-2). This compound is a potential process-related impurity (PGI) often encountered in the synthesis of pyridine-based active pharmaceutical ingredients (APIs), such as Pirfenidone and specific kinase inhibitors. Given the structural alert associated with carbamates (potential mutagenicity), this method is designed to meet the rigorous sensitivity requirements of ICH M7 guidelines , achieving a Limit of Quantitation (LOQ) suitable for trace analysis (< 1 ppm relative to API).
Introduction & Scientific Rationale
2.1 The Analyte
This compound is formed typically by the reaction of 2-amino-5-methylpyridine with ethyl chloroformate. Its detection is critical because unreacted carbamate intermediates can carry over into final drug substances.
-
Chemical Formula:
[1][2] -
Molecular Weight: 180.20 g/mol
-
Monoisotopic Mass: 180.0899 Da
-
Ionization Properties: The pyridine nitrogen (
) provides a distinct site for protonation, making Positive Electrospray Ionization (ESI+) the ideal detection mode.
2.2 Method Strategy
To ensure robustness and sensitivity, this protocol utilizes a Reverse Phase (RP) separation on a C18 column with enhanced polar retention. The mobile phase is acidified to maximize ionization efficiency of the basic pyridine moiety.
Critical Design Choice:
-
Acidic Mobile Phase: We use 0.1% Formic Acid. While high pH might improve retention of the basic analyte, low pH ensures the molecule is fully protonated (
) prior to entering the MS source, significantly enhancing sensitivity for trace-level detection.
Experimental Protocol
3.1 Reagents and Standards
-
Reference Standard: this compound (>98% purity).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Additives: LC-MS Grade Formic Acid.
3.2 Sample Preparation (Trace Analysis)
-
Diluent: 10:90 ACN:Water (v/v). Note: Matching the initial gradient composition prevents peak distortion.
-
Stock Solution: 1.0 mg/mL in Methanol.
-
API Sample Prep: Dissolve 100 mg of Drug Substance in 10 mL of Diluent (10 mg/mL).
-
Centrifugation: 10,000 rpm for 5 mins to remove insoluble excipients (if analyzing drug product).
-
Filtration: 0.22 µm PTFE filter (ensure filter compatibility validation to prevent analyte adsorption).
-
3.3 LC Conditions
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
-
Column: Waters XSelect CSH C18 (
mm, 1.7 µm).-
Why: The CSH (Charged Surface Hybrid) particle provides excellent peak shape for basic compounds like pyridines under acidic conditions.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 2-5 µL.
Gradient Table:
| Time (min) | Mobile Phase A (0.1% Formic in Water) | Mobile Phase B (0.1% Formic in ACN) | Curve |
| 0.00 | 95% | 5% | Initial |
| 1.00 | 95% | 5% | Hold |
| 6.00 | 10% | 90% | Linear |
| 8.00 | 10% | 90% | Wash |
| 8.10 | 95% | 5% | Re-equilibrate |
| 11.00 | 95% | 5% | End |
3.4 MS/MS Conditions
-
Source: ESI Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 450°C.
-
Collision Gas: Argon.
MRM Transitions (Multiple Reaction Monitoring):
| Type | Precursor ( | Product ( | Collision Energy (eV) | Mechanism |
| Quantifier | 181.1 | 109.1 | 22 | Loss of carbamate ester ( |
| Qualifier | 181.1 | 135.1 | 15 | Loss of Ethanol ( |
| Qualifier 2 | 181.1 | 153.1 | 12 | Loss of Ethylene ( |
Visualized Workflows
4.1 Analytical Workflow
This diagram illustrates the critical path from sample extraction to data processing, highlighting the decision points for ICH M7 compliance.
Figure 1: End-to-end analytical workflow for trace impurity quantification.
4.2 Fragmentation Logic (MS/MS)
Understanding the fragmentation ensures the method tracks the correct molecule and not an isobaric interference.
Figure 2: Proposed fragmentation pathway for this compound in ESI+.
Validation & Quality Control (Self-Validating System)
To ensure the data is legally defensible (E-E-A-T), the following validation parameters must be met:
-
System Suitability Test (SST):
-
Inject a standard at the Limit of Quantitation (LOQ) level (e.g., 1.0 ng/mL).
-
Requirement: Signal-to-Noise (S/N) ratio
.
-
-
Linearity:
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Requirement:
.[3]
-
-
Accuracy (Recovery):
-
Spike the API matrix at 3 levels (LOQ, 100% Limit, 150% Limit).
-
Requirement: Recovery between 80% - 120%.
-
-
Specificity:
-
Inject a blank API solution.
-
Requirement: No interference peaks at the retention time of the impurity > 20% of the LOQ response.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Ensure column is "CSH" or end-capped. Add 5mM Ammonium Formate to mobile phase to mask silanols. |
| Low Sensitivity | Ion suppression from API. | Adjust gradient to elute impurity before the massive API peak. Use a divert valve to send API to waste. |
| Carryover | Adsorption of carbamate. | Change needle wash to 50:50:0.1 MeOH:Water:Formic Acid. |
References
-
ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[4][5]
-
PubChem. this compound (Compound Summary). National Library of Medicine.
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry.
-
FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.
Sources
- 1. 41322-67-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 41322-67-2 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ethyl N-(5-methylpyridin-2-yl)carbamate as a Covalent Serine Hydrolase Inhibitor
Abstract
Ethyl N-(5-methylpyridin-2-yl)carbamate (CAS 41322-67-2) is a functionalized pyridine carbamate utilized primarily as a pseudo-irreversible inhibitor of serine hydrolases . While structurally related to the broad-spectrum carbamate insecticides, this specific derivative is of value in medicinal chemistry for Structure-Activity Relationship (SAR) profiling of Fatty Acid Amide Hydrolase (FAAH) and Acetylcholinesterase (AChE) . This guide details the mechanism of carbamylation, handling procedures, and optimized protocols for determining kinetic parameters (
Introduction & Mechanism of Action
The "Pseudo-Irreversible" Mechanism
Unlike non-covalent competitive inhibitors, this compound acts via a covalent modification of the enzyme's active site serine. This class of inhibitors is termed "pseudo-irreversible" or "slow-tight binding" because the carbamylated enzyme intermediate is stable but undergoes slow hydrolysis, eventually regenerating active enzyme.
Relevance:
-
FAAH Inhibition: Modulates endocannabinoid signaling by preventing the breakdown of anandamide (AEA).
-
AChE Inhibition: Increases synaptic acetylcholine levels; used in neuropharmacology research.
Reaction Pathway
The pyridine nitrogen facilitates the orientation of the carbamate group within the active site. The nucleophilic serine hydroxyl attacks the carbamate carbonyl, releasing the leaving group (5-methyl-2-aminopyridine) and forming a carbamylated enzyme.
Figure 1: Kinetic mechanism of serine hydrolase inhibition by pyridyl carbamates. The rate-limiting step for inhibition is
Chemical Properties & Handling
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 41322-67-2 |
| Molecular Weight | 180.20 g/mol |
| Solubility | DMSO (>50 mM), Ethanol (>25 mM). Poorly soluble in water.[1] |
| Stability | Stable as solid at -20°C. Hydrolyzes slowly in basic aqueous buffers (pH > 8.0). |
| Storage | Store solid at -20°C, desiccated. Prepare DMSO stocks fresh or store at -80°C for <1 month. |
Safety Warning: Carbamates are potential neurotoxins. Handle with full PPE (gloves, lab coat, safety glasses) in a fume hood. Avoid inhalation of powder.
Application Protocol: Time-Dependent Inhibition Assay
Scientific Rationale: Standard IC50 assays often fail for carbamates because inhibition depends on incubation time . A 10-minute assay might show an IC50 of 10 µM, while a 60-minute pre-incubation reveals an IC50 of 50 nM. This protocol measures the time-dependency to calculate true potency.
Materials
-
Buffer: 50 mM HEPES, pH 7.4, 0.1% Triton X-100, 1 mM EDTA.
-
Enzyme: Recombinant Human FAAH or Acetylcholinesterase (purified).
-
Substrate:
-
For FAAH: AMC-Arachidonoyl Amide (Fluorogenic).
-
For AChE: Acetylthiocholine + DTNB (Ellman’s Reagent).
-
-
Inhibitor: this compound (10 mM DMSO stock).
Experimental Workflow
Figure 2: Experimental workflow for determining time-dependent inhibition kinetics.
Step-by-Step Procedure
-
Inhibitor Dilution: Prepare a 100x concentration series of the inhibitor in 100% DMSO. (e.g., 0.1 µM to 100 µM final).
-
Enzyme Mix: Dilute enzyme in Assay Buffer to 2x the final desired concentration.
-
Pre-Incubation (The "k_obs" Step):
-
In a 96-well plate, add 50 µL of 2x Enzyme.
-
Add 1 µL of Inhibitor (or DMSO control).
-
Incubate at room temperature for 0, 15, 30, and 60 minutes . (Different wells or staggered start).
-
-
Substrate Addition:
-
Prepare 2x Substrate solution in Assay Buffer.
-
Add 50 µL of Substrate to initiate the reaction.
-
Note: Final DMSO concentration should be
1%.
-
-
Detection:
-
FAAH (Fluorescence): Ex 340 nm / Em 460 nm (Release of AMC).
-
AChE (Absorbance): Abs 412 nm (Production of TNB anion).
-
-
Data Collection: Read continuously for 20 minutes to establish the initial velocity (
) for the remaining active enzyme.
Data Analysis & Interpretation
Do not rely solely on IC50. For covalent inhibitors, calculate the second-order rate constant (
Step 1: Determine Pseudo-First Order Rate Constants (
-
The slope of this line is
.
Step 2: Determine
- : The affinity of the initial non-covalent binding (µM).
- : The maximum rate of carbamylation (min⁻¹).
-
Efficiency: The ratio
(M⁻¹s⁻¹) is the best metric to compare this compound against other carbamates.
Troubleshooting & Optimization
| Issue | Probable Cause | Expert Solution |
| No time-dependency observed | Hydrolysis of inhibitor | Ensure buffer pH is < 8.0. Prepare inhibitor stocks fresh. |
| High background signal | Inhibitor autofluorescence | Run a "No Enzyme" control with inhibitor + substrate. |
| Non-linear rates | Substrate depletion | Reduce enzyme concentration or incubation time. Ensure <10% substrate conversion. |
| IC50 shifts with substrate conc. | Competition with substrate | This is expected. Calculate |
References
-
Mechanism of Carbamate Inhibition: Casida, J. E. (1963). Mode of action of carbamates. Annual Review of Entomology. Link
-
FAAH Inhibition by Carbamates: Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine. Link
-
Pyridyl Carbamate Analogs: BenchChem. (n.d.). Ethyl N-(6-methylpyridin-2-yl)carbamate Biological Activity. Retrieved October 2023. Link
-
Ellman's Assay Protocol: Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Link
Sources
Application Note: High-Throughput Screening & Optimization of Pyridine Carbamate Scaffolds
Focus: Ethyl N-(5-methylpyridin-2-yl)carbamate (CAS 41322-67-2)[1][2][3]
Abstract & Strategic Overview
This guide details the protocol for utilizing This compound as a core scaffold in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD). While often utilized as a synthetic intermediate, this specific pyridine carbamate represents a "privileged structure" in medicinal chemistry—compliant with the "Rule of Three" for fragments (MW < 300, H-bond donors/acceptors ≤ 3, cLogP ≤ 3).
Its structural features—a basic pyridine nitrogen capable of hydrogen bonding and a carbamate linker acting as a peptide bond surrogate or transition-state mimic—make it an ideal probe for Serine Hydrolases (e.g., FAAH, AChE) and Ion Channels (e.g., KCNQ). This note outlines the workflow from library preparation to hit validation, specifically addressing the unique solubility and stability profiles of pyridine carbamates.
Chemical Profile & Pre-Screening QC
Before initiating HTS, the physicochemical properties of the probe must be validated to prevent false negatives.
| Property | Specification | Relevance to HTS |
| Compound Name | This compound | Core Scaffold |
| CAS Number | 41322-67-2 | Verification |
| MW | 180.20 g/mol | Fragment (Ideal for FBDD) |
| Solubility (DMSO) | > 50 mM | High solubility allows high-concentration fragment screening (100 µM - 1 mM). |
| Stability | Hydrolytically sensitive at pH > 8.5 | Critical: Assay buffers must be maintained at pH 7.0–7.5 to prevent spontaneous carbamate hydrolysis. |
| Fluorescence | Weak UV absorbance (λmax ~270 nm) | Low interference with GFP/RFP or TR-FRET readouts. |
Expert Insight: Carbamates can act as "pseudo-irreversible" inhibitors by carbamoylating active site serine residues. During QC, ensure the compound is free of degradation products (e.g., 2-amino-5-methylpyridine), which can act as false hits due to different binding modes.
HTS Workflow Logic
The following diagram illustrates the critical path for screening this scaffold, differentiating between non-covalent binding (typical for ion channels) and covalent modification (typical for hydrolases).
Caption: Logic flow for screening pyridine carbamates, highlighting the critical divergence between reversible binding and covalent modification mechanisms.
Detailed Protocol: Enzymatic Inhibition Screen (TR-FRET)
This protocol is optimized for screening the scaffold against a representative target (e.g., a Kinase or Hydrolase) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Compound: this compound (10 mM stock in 100% DMSO).
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35. (Avoid DTT if screening for covalent mechanisms).
-
Plate: 384-well low-volume black microplates (e.g., Corning 4514).
-
Detection: PerkinElmer EnVision or Tecan Spark reader.
Step-by-Step Procedure:
-
Acoustic Dispensing (Echo 550):
-
Transfer 20 nL of the 10 mM compound stock into the assay plate wells.
-
Target Concentration: 20 µM (assuming 10 µL final volume).
-
Controls: Dispense 20 nL DMSO into columns 1, 2, 23, 24 (High/Low controls).
-
-
Enzyme Addition:
-
Dilute the target enzyme to 2x the final concentration in Assay Buffer.
-
Dispense 5 µL of enzyme solution into all wells.
-
Critical Step: Centrifuge plate at 1000 rpm for 1 min.
-
Pre-incubation: Incubate for 30 minutes at RT. (Note: For carbamates, varying this time from 10 to 60 mins in assay development can reveal slow-binding kinetics).
-
-
Substrate/Tracer Addition:
-
Prepare a 2x mix of the Tracer (e.g., AlexaFluor-647 labeled probe) and Antibody (Europium-labeled).
-
Dispense 5 µL of the detection mix into all wells.
-
-
Incubation & Readout:
-
Incubate for 60 minutes at RT in the dark.
-
Read TR-FRET signal: Excitation 337 nm; Emission 620 nm (Donor) and 665 nm (Acceptor).
-
-
Data Calculation:
-
Calculate Ratio = (Em 665nm / Em 620nm) * 10,000.
-
Calculate % Inhibition relative to DMSO (0%) and No-Enzyme (100%) controls.
-
Hit Validation & Mechanism of Action
Because this compound contains a carbamate electrophile, it is vital to distinguish between reversible binding and carbamoylation .
Experiment: IC50 Shift Assay
Run the dose-response curve (11-point, 1:3 dilution starting at 100 µM) under two conditions:
-
No Pre-incubation: Add substrate immediately after enzyme-compound mixing.
-
60 min Pre-incubation: Incubate enzyme and compound for 1 hour before adding substrate.
Interpretation:
-
Shift > 3-fold (Leftward): Indicates slow-binding or covalent modification (common for carbamates inhibiting hydrolases like AChE or FAAH).
-
No Shift: Indicates rapid reversible binding (typical for ion channel modulation or non-covalent kinase inhibition).
Chemical Optimization (SAR Expansion)
Once activity is confirmed, the scaffold should be evolved. The "5-methyl" and "ethyl ester" positions are the primary vectors for optimization.
| Modification Site | Strategy | Rationale |
| 5-Methyl Group | Replace with -Cl, -CF3, or -OMe | Probe electronic effects on the pyridine ring basicity and hydrophobic pocket filling. |
| Pyridine Nitrogen | Shift to 3- or 4-position | Validate the necessity of the H-bond acceptor/donor motif. |
| Ethyl Carbamate | Switch to tert-butyl or Benzyl | Increase steric bulk to improve selectivity; tert-butyl carbamates (Boc) are often more metabolically stable but less potent electrophiles. |
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Link
-
Stephens, M. D., et al. (2016).[1] Evaluation of Ethyl N-(2-Phenethyl) Carbamate Analogues as Biofilm Inhibitors of Methicillin Resistant Staphylococcus aureus.[2] Organic & Biomolecular Chemistry, 14(28), 6853–6856.[1] Link
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context on Pyridine isosteres).
-
PubChem Compound Summary. (2023). This compound (CAS 41322-67-2).[3][][5] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Ethyl N-(2-Phenethyl) Carbamate Analogues as Biofilm Inhibitors of Methicillin Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 5. 41322-67-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Note: High-Precision Cytotoxicity Assessment of Ethyl N-(5-methylpyridin-2-yl)carbamate
Executive Summary & Molecule Profile
Ethyl N-(5-methylpyridin-2-yl)carbamate represents a chemical class bridging simple organic intermediates and bioactive pharmacophores. Structurally, it combines a pyridine ring (common in medicinal chemistry for hydrogen bonding and solubility modulation) with a carbamate moiety (often utilized as a peptide bond surrogate or prodrug linker).
While carbamates are historically associated with acetylcholinesterase (AChE) inhibition (e.g., in agrochemicals), modern medicinal chemistry utilizes them for their metabolic stability relative to esters. Therefore, assessing the cytotoxicity of this compound requires a dual-approach: general basal cytotoxicity (to define safety windows) and metabolic-specific toxicity (to rule out bioactivation by cytochrome P450s).
This Application Note outlines a robust, self-validating protocol utilizing the WST-8 (CCK-8) assay system, which offers superior sensitivity and less error-proneness than traditional MTT assays for hydrophobic carbamates.
Chemical Profile & Handling
| Property | Specification | Operational Note |
| Chemical Structure | Pyridine ring + Carbamate linker + Ethyl tail | Lipophilic character; requires organic solvent. |
| Molecular Weight | ~180.2 g/mol | Use molar concentrations (µM) for IC50, not µg/mL. |
| Solubility | Low in water; High in DMSO/Ethanol | Critical: Dissolve in 100% DMSO; final assay concentration <0.5% DMSO. |
| Stability | Hydrolytically stable at neutral pH | Avoid strong acids/bases which cleave the carbamate. |
Experimental Design & Logic
Cell Line Selection
To ensure authoritative data (E-E-A-T), we utilize two distinct cell models:
-
L929 (Mouse Fibroblasts): The ISO 10993-5 gold standard for basal cytotoxicity. These cells are highly sensitive to general toxic insults.
-
HepG2 (Human Liver Carcinoma): Selected due to the pyridine moiety . Pyridine rings can undergo metabolic activation (N-oxidation) in the liver. HepG2 cells retain some P450 activity, allowing detection of metabolite-driven toxicity.
Assay Selection: Why WST-8 over MTT?
While MTT is common, it requires solubilization of formazan crystals. Hydrophobic carbamates can interfere with this solubilization step or precipitate out of solution, causing false positives.
-
Protocol Choice: WST-8 (Cell Counting Kit-8) .
-
Reasoning: WST-8 produces a water-soluble formazan dye directly in the medium. It requires no washing or solubilization, minimizing physical handling errors and interaction with the test compound.
Detailed Protocol
Reagent Preparation
-
Stock Solution (200 mM): Weigh exactly 36.0 mg of this compound and dissolve in 1.0 mL of sterile, anhydrous DMSO. Vortex until completely clear.
-
QC Step: Check for precipitation. If cloudy, sonicate for 5 mins at 37°C.
-
-
Working Standards: Serially dilute the Stock Solution in serum-free media to create 2x concentrations.
-
Range: 0.1 µM to 1000 µM (Final assay concentrations).
-
Assay Workflow (Step-by-Step)
Day 0: Cell Seeding
-
Harvest L929 or HepG2 cells in exponential growth phase.
-
Adjust density to 5,000 cells/well (L929) or 10,000 cells/well (HepG2) in 100 µL of complete media (DMEM + 10% FBS).
-
Seed into 96-well clear-bottom plates.
-
Peripheral Well Rule: Fill the outer edge wells with PBS only (no cells) to prevent "edge effect" evaporation artifacts.
-
Incubate for 24 hours at 37°C, 5% CO2.
Day 1: Compound Exposure
-
Inspect cells microscopically.[1] They should be 60-70% confluent.
-
Remove culture media carefully.
-
Add 100 µL of fresh media containing the test compound at varying concentrations.
-
Controls (Mandatory for Validity):
-
Negative Control: Media + 0.5% DMSO (Vehicle).
-
Positive Control: Media + 1% Triton X-100 or 10 µM Doxorubicin (induces 100% death).
-
Blank: Media only (no cells).
-
-
Incubate for 24 hours . (Note: 48h and 72h timepoints are recommended for detailed profiling).
Day 2: WST-8 Readout
-
Add 10 µL of CCK-8/WST-8 reagent directly to each well (including blanks).
-
Incubate for 1–4 hours at 37°C.
-
Optimization: Check the plate at 1 hour. If the highest concentration wells are orange (like the control), incubate longer. If the control is dark red, stop.
-
-
Measure absorbance (OD) at 450 nm using a microplate reader. Reference wavelength: 650 nm.
Visualization of Workflow & Mechanism
Experimental Workflow Diagram
The following diagram illustrates the critical path for the cytotoxicity assessment, highlighting the "Go/No-Go" decision points that ensure data integrity.
Caption: Figure 1: Validated workflow for WST-8 cytotoxicity assessment. The solubility check is a critical control point for hydrophobic carbamates.
Mechanistic Hypothesis (Pyridine-Carbamate Specific)
If cytotoxicity is observed, it is vital to understand why. The diagram below maps the potential toxicity pathways specific to this molecular scaffold.
Caption: Figure 2: Potential toxicity pathways. Pyridine N-oxidation and carbamate hydrolysis are primary metabolic routes leading to potential reactive intermediates.
Data Analysis & Interpretation
Calculation of Cell Viability
Convert raw OD values to percentage viability using the following formula:
IC50 Determination
Do not use linear regression. You must use a 4-Parameter Logistic (4-PL) Regression model (Sigmoidal Dose-Response) to calculate the IC50 (the concentration inhibiting 50% of growth).
Acceptance Criteria (Self-Validation)
The assay is considered VALID only if:
-
Z-Factor: > 0.5 (indicates excellent separation between positive and negative controls).
-
Vehicle Control CV: Coefficient of Variation < 10%.
-
Positive Control: Shows < 10% viability compared to vehicle.
| IC50 Value (µM) | Classification | Action Item |
| > 100 µM | Non-Cytotoxic | Proceed to efficacy/functional assays. |
| 10 – 100 µM | Moderately Toxic | Determine Therapeutic Index (TI). |
| < 10 µM | Highly Cytotoxic | Stop. Re-evaluate chemical scaffold. |
References
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[1][2][3]
-
OECD Guideline 432. In Vitro 3T3 NRU Phototoxicity Test. (Relevant for general cytotoxicity protocols). OECD Guidelines for the Testing of Chemicals.
-
Stockert, J. C., et al. (2012). Assays for viability: a review. Toxicology in Vitro.[1][3][4] (Comparison of MTT vs WST-8).
-
Jokanović, M. (2009). Medical treatment of acute poisoning with organophosphorus and carbamate pesticides. Toxicology Letters. (Mechanistic insight into carbamate toxicity).
Sources
Application Notes and Protocols for the Handling and Storage of Ethyl N-(5-methylpyridin-2-yl)carbamate
Introduction: Understanding Ethyl N-(5-methylpyridin-2-yl)carbamate
This compound is a molecule of interest in pharmaceutical research and drug development, integrating two key functional groups: a carbamate and a methyl-pyridine moiety. The carbamate group, an amide-ester hybrid, is a common structural motif in many therapeutic agents due to its chemical stability and ability to participate in hydrogen bonding.[1][2] The pyridine ring is a fundamental heterocyclic scaffold present in numerous biologically active compounds. The specific substitution pattern of this molecule suggests its potential role as an intermediate or a final active pharmaceutical ingredient (API).
Given its potential applications, a thorough understanding of its handling and storage requirements is paramount to ensure the compound's integrity, maximize its shelf-life, and, most importantly, guarantee the safety of laboratory personnel. These protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide based on the known chemical properties of carbamates and pyridine derivatives.
Hazard Identification and Safety Precautions
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, a hazard assessment can be inferred from its constituent functional groups. Pyridine and its derivatives are often flammable, and can be toxic if ingested, inhaled, or absorbed through the skin.[3][4][5][6] Carbamates, while generally stable, can pose hazards depending on their specific structure.[7]
Primary Hazards:
-
Potential for skin and eye irritation: Similar to other pyridine derivatives, contact may cause irritation.[3][4]
-
Possible toxicity upon ingestion or inhalation: Many pyridine compounds are toxic.[3][4]
-
Flammability: Pyridine derivatives can be flammable, especially when heated.[8]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) should be worn. Always inspect gloves for integrity before use.
-
Body Protection: A laboratory coat is required. For larger quantities or in case of potential splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.
Detailed Handling Protocols
Adherence to strict handling protocols is crucial to prevent contamination of the compound and ensure user safety.
Receiving and Initial Inspection
-
Visual Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label Verification: Confirm that the label correctly identifies the compound as this compound and that the CAS number (41322-67-2) matches.[9]
-
Documentation: Record the date of receipt, batch number, and initial quantity.
Aliquoting and Weighing
-
Environment: All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.
-
Static Discharge: Take measures to prevent the buildup of electrostatic charge, especially when handling the compound in a dry, powdered form.[10]
-
Utensils: Use clean, dry, and non-reactive spatulas and weighing boats.
-
Container Sealing: After dispensing the desired amount, securely reseal the primary container immediately to prevent exposure to moisture and air.[10][11][12]
The following diagram outlines the recommended workflow for handling the compound upon receipt and during routine use.
Caption: Workflow for Receiving and Handling this compound.
Optimal Storage Conditions
The stability of this compound is critical for the reliability of experimental results. The recommended storage conditions are derived from best practices for both carbamates and pyridine derivatives.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8 °C) | To minimize degradation over time. Storing in a cool place is a general recommendation for many organic compounds.[10][12][13] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent potential oxidation or reaction with atmospheric moisture.[11] |
| Light Exposure | Store in an amber or opaque vial | To protect against potential photodegradation. |
| Container | Tightly sealed container | To prevent exposure to air and moisture. Containers should be kept upright to prevent leakage.[5][6][8][10][11][12] |
| Location | Well-ventilated, designated chemical storage area | To ensure proper ventilation and segregation from incompatible materials.[5][6][8][10][13][14] |
Incompatible Materials: Store this compound away from:
The following decision tree illustrates the logic for determining the appropriate storage location for the compound.
Caption: Decision tree for the appropriate storage of this compound.
Stability and Degradation
Carbamates are generally considered to be chemically and proteolytically stable.[1][2] However, their stability can be influenced by factors such as pH. Hydrolysis can occur under strongly acidic or basic conditions.[2]
Protocol for Stability Assessment: To ensure the long-term integrity of the stored compound, a periodic stability assessment is recommended.
-
Establish a Baseline: Upon receipt, obtain a baseline analytical profile of the compound using a suitable method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Periodic Testing: At defined intervals (e.g., every 6-12 months), analyze a small sample from the stored stock using the same analytical method.
-
Compare Results: Compare the analytical data to the baseline profile. Look for the appearance of new peaks or a decrease in the main compound's peak area, which could indicate degradation.
-
Documentation: Maintain a log of all stability test results for each batch of the compound.
Spill and Waste Management
Spill Response:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Collect all contaminated materials in a sealed, labeled container for proper disposal.
Waste Disposal: Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
References
- JQ-0531 - Safety D
- 2-METHYL-5-ETHYLPYRIDINE. CAMEO Chemicals - NOAA.
- SAFETY DATA SHEET - N-Ethyl-N-methylcarbamoyl Chloride. (2025). TCI Chemicals.
- 5-Ethyl-2-methylpyridine SDS. ECHEMI.
- Pyridine Safety Inform
- 5-Ethyl-2-methylpyridine. PubChem.
- Safety D
- SAFETY DATA SHEET - 5-Ethyl-2-methylpyridine. (2012). Thermo Fisher Scientific Chemicals, Inc.
- 2-Methyl-5-ethylpyridine Safety D
- Pyridine MATERIAL SAFETY D
- Pyridine Safety D
- PYRIDINE FOR SYNTHESIS. Loba Chemie.
- Carbamic acid, N-methyl-, ethyl ester. PubChem.
- 5-Ethyl-2-methylpyridine. Wikipedia.
- Carbam
- Organic Carbamates in Drug Design and Medicinal Chemistry. (2015).
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2020). PMC.
- Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. (2025).
- Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Dr. Zachary H. Houston.
- Ethyl N-(2-methylphenyl)
- ethyl N-(5-methylpyridin-2-yl)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-METHYL-5-ETHYLPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Carbamate - Wikipedia [en.wikipedia.org]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. lookchem.com [lookchem.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. lobachemie.com [lobachemie.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Improving the stability of ethyl N-(5-methylpyridin-2-yl)carbamate in solution
This technical guide addresses the stability profile of ethyl N-(5-methylpyridin-2-yl)carbamate , a compound belonging to the N-(2-pyridyl)carbamate class.[1][2] These molecules exhibit unique instability patterns distinct from aliphatic carbamates due to the electron-withdrawing nature of the pyridine ring and the potential for E1cB elimination mechanisms.[1][2]
Module 1: Diagnostic & Root Cause Analysis
Use this module to identify if your compound has already degraded and to understand the mechanism.[2]
Q1: I observe a white precipitate or a new peak in my LC-MS chromatogram. What is it?
Diagnosis: The most common degradation product is 2-amino-5-methylpyridine .[1][2] Mechanism: This occurs via hydrolysis , where the carbamate linkage is cleaved.[2][3]
-
LC-MS Signature: Look for a mass shift. The parent compound (MW ~180.2 g/mol ) will disappear, and a peak corresponding to the amine (MW ~108.1 g/mol ) will appear.[1]
-
Byproducts: Ethanol (volatile) and Carbon Dioxide (gas).[1][2]
Q2: Why is the compound unstable in basic buffers (pH > 8)?
Root Cause: N-pyridyl carbamates are uniquely susceptible to Base-Catalyzed E1cB Elimination .[1][2] Unlike standard esters, the hydrogen on the carbamate nitrogen (N-H) is acidified by the adjacent pyridine ring.[2]
-
Elimination: The resulting anion collapses to eject the ethoxide group, forming a reactive isocyanate intermediate .[2]
-
Decomposition: The isocyanate reacts rapidly with water to form an unstable carbamic acid, which decarboxylates to the amine.[2]
Visualization: Degradation Pathways
The following diagram illustrates the critical difference between acid and base-catalyzed degradation for this specific scaffold.
Caption: Figure 1. Dual degradation pathways.[1][2][4] The base-catalyzed E1cB route (top) is often faster than acid hydrolysis for N-pyridyl carbamates.[1][2]
Module 2: Solution Chemistry & Optimization
Protocols for preparing stable stock solutions and working buffers.
Q3: Which buffer system should I use?
Recommendation: Use Phosphate, HEPES, or MOPS at pH 6.0 – 7.4 .[2] Critical Warning: Avoid nucleophilic buffers like Tris (Tris(hydroxymethyl)aminomethane) or Glycine .[1][2]
-
Why? The isocyanate intermediate (formed transiently) is an electrophile.[1][2] Primary amines in Tris/Glycine will attack the isocyanate, forming a stable urea adduct (transcarbamoylation) rather than the desired hydrolysis product or stable parent.[2]
Q4: Is DMSO the best solvent for stock solutions?
Yes, but with caveats.
-
Preferred Solvent: Anhydrous DMSO or Dimethylacetamide (DMA).[1][2]
-
Stability: Excellent in the absence of water.[2]
-
Risk: DMSO is hygroscopic.[1][2] If the stock absorbs atmospheric moisture, hydrolysis will proceed slowly over weeks.[2]
-
Protocol: Store DMSO stocks in aliquots at -20°C or -80°C. Do not subjected to repeated freeze-thaw cycles which introduce moisture condensation.[1][2]
Q5: Can I use ethanol or methanol?
Use with Caution.
-
Issue: Transesterification. In the presence of trace acid/base catalyst, the ethyl group of your carbamate can exchange with the solvent (e.g., forming Mthis compound in methanol).[1] This changes the molecular weight and lipophilicity of your test agent.[2]
Summary of Solvent Compatibility
| Solvent System | Stability Rating | Risk Factor | Recommended Action |
| DMSO (Anhydrous) | ★★★★★ (High) | Hygroscopicity | Store with molecular sieves or single-use aliquots.[1][2] |
| PBS (pH 7.4) | ★★★☆☆ (Mod) | Slow Hydrolysis | Prepare fresh; use within 24 hours.[1][2] |
| Tris / Glycine | ★☆☆☆☆ (Low) | Aminolysis (Urea formation) | DO NOT USE. |
| Acidic Buffer (pH < 4) | [1] ★★☆☆☆ (Low) | Acid Hydrolysis | Avoid long-term incubation.[1][2] |
| Methanol | ★★☆☆☆ (Low) | Transesterification | Use Ethanol if necessary to match the ethyl ester.[1][2] |
Module 3: Troubleshooting Workflow
Follow this logic gate to resolve stability issues in real-time.
Caption: Figure 2. Step-by-step troubleshooting logic for stabilizing N-pyridyl carbamates.
References
-
Silva, D., et al. (2025).[1][2][5] Reactivity of N-pyridylcarbamates in basic media. ResearchGate. [Link]
- Citation Context: Establishes the E1cB mechanism and the formation of isocyanate intermediates in N-pyridyl carbam
-
PubChem. (n.d.).[1][2][6][7] 5-Ethyl-2-methylpyridine Compound Summary. National Library of Medicine.[1][2] [Link]
Sources
- 1. (1R,2S,5R)-5-methyl-2-(propan-2-yl)-N-[2-(pyridin-2-yl)ethyl]cyclohexanecarboxamide | C18H28N2O | CID 25126651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Strychnine total synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. methyl N-ethyl-N-methylcarbamate | C5H11NO2 | CID 20202559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl N-(5-methylpyridin-2-yl)carbamate
Guide Objective: This document provides in-depth troubleshooting guidance for researchers and drug development professionals involved in the synthesis of ethyl N-(5-methylpyridin-2-yl)carbamate. It addresses the formation of common side products, offering mechanistic insights and practical solutions to improve reaction outcomes, yield, and purity.
Introduction
The synthesis of this compound, typically achieved by the reaction of 2-amino-5-methylpyridine with ethyl chloroformate, is a crucial step in the development of various pharmaceutical intermediates. While seemingly straightforward, this nucleophilic acyl substitution is often plagued by the formation of specific side products that can complicate purification and significantly reduce yields. Understanding the mechanistic origins of these impurities is paramount for effective troubleshooting and process optimization. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I'm seeing a significant, often insoluble, white solid in my crude reaction mixture with a mass (M+H)+ of ~243. What is this impurity?
Answer: This is almost certainly N,N'-bis(5-methylpyridin-2-yl)urea . It is the most common and troublesome side product in this reaction.
-
Mechanism of Formation: The formation of this symmetrical urea derivative can occur through several pathways:
-
Phosgene Impurity: Ethyl chloroformate is synthesized from phosgene and ethanol. Trace amounts of unreacted phosgene in the ethyl chloroformate reagent can react with two equivalents of 2-amino-5-methylpyridine to form the urea.[1]
-
Hydrolysis and Decarboxylation: If moisture is present in the reaction, ethyl chloroformate can hydrolyze to form an unstable carbamic acid, which may decompose. More critically, the desired product itself can react with another molecule of the starting amine under certain conditions (e.g., elevated temperatures) to form the urea and ethanol.
-
Isocyanate Intermediate: 2-amino-5-methylpyridine can react to form an isocyanate intermediate, which is then trapped by another molecule of the amine. This pathway is less direct but plausible under thermal stress.[2][3]
-
-
Troubleshooting & Prevention:
-
Reagent Quality: Use a fresh, high-purity bottle of ethyl chloroformate. Older bottles may have higher concentrations of hydrolysis products and phosgene.[1][4]
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.
-
Temperature Control: Add the ethyl chloroformate dropwise to the solution of the amine at a low temperature (e.g., 0 °C to 5 °C) to control the exotherm and minimize side reactions.[5][6]
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of ethyl chloroformate to ensure full conversion of the amine, which can help suppress the reaction between the product and the remaining starting material.
-
-
Purification Strategy: N,N'-bis(5-methylpyridin-2-yl)urea generally has very low solubility in common organic solvents like dichloromethane, ethyl acetate, and hexanes. This property can be exploited for purification.
-
Triturate the crude solid with a solvent in which the desired carbamate is soluble but the urea is not (e.g., diethyl ether or dichloromethane).
-
Filter the mixture to remove the insoluble urea byproduct.
-
The desired product can then be isolated from the filtrate.
-
Question 2: My yield is low, and the primary impurity appears to be unreacted 2-amino-5-methylpyridine. What went wrong?
Answer: Incomplete conversion is typically due to issues with reaction conditions, stoichiometry, or acid-base chemistry.
-
Causality:
-
Insufficient Base: The reaction of 2-amino-5-methylpyridine with ethyl chloroformate generates one equivalent of hydrochloric acid (HCl). This HCl will protonate the pyridine nitrogen or the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base (like triethylamine or pyridine) is essential to scavenge this acid.[6]
-
Incorrect Stoichiometry: An insufficient amount of ethyl chloroformate will naturally lead to unreacted starting material.
-
Low Temperature: While initial cooling is necessary to control the reaction, if the reaction is not allowed to warm to room temperature and stir for a sufficient period, it may not proceed to completion.
-
-
Troubleshooting & Prevention:
-
Add a Stoichiometric Base: Include at least one equivalent of a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in the reaction mixture before adding the ethyl chloroformate. Pyridine can also be used as both the base and the solvent.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting amine. Do not proceed with the workup until the starting material is fully consumed.
-
Reaction Time & Temperature: After the initial cold addition, allow the reaction to warm to room temperature and stir for several hours (e.g., 2-12 hours) to ensure completion.
-
Question 3: I've observed a minor peak in my LC-MS with a mass corresponding to a di-acylated product. Is it possible to add two ethyl carbamate groups?
Answer: While double acylation on the exocyclic amine is sterically hindered and electronically unfavorable, a different type of side reaction involving the pyridine ring itself can occur, though it is less common under standard conditions.
-
Mechanism of Formation: Ethyl chloroformate can react with the pyridine nitrogen to form an N-ethoxycarbonylpyridinium salt. This species is highly reactive. In the presence of another pyridine-containing molecule, this can lead to complex oligomeric byproducts. Research has shown that ethyl chloroformate can react with alkylpyridines to form complex structures derived from two pyridine molecules and one chloroformate molecule, often involving ring-opening of one of the pyridine moieties.[7] This is more prevalent with alkylpyridines without an amino group but can still be a minor pathway.
-
Troubleshooting & Prevention:
-
Avoid Excess Chloroformate: Using a large excess of ethyl chloroformate can promote this side reaction. Stick to a modest excess (1.05-1.1 equivalents).
-
Maintain Low Temperature: This side reaction is more likely at higher temperatures. Strict temperature control during the addition of the chloroformate is critical.
-
Use of a Non-Nucleophilic Base: A bulky, non-nucleophilic base like DIPEA is less likely to participate in side reactions compared to pyridine itself.
-
Summary of Potential Side Products
| Side Product | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause | Prevention Strategy |
| N,N'-bis(5-methylpyridin-2-yl)urea | C₁₃H₁₄N₄O | 242.28 | Phosgene impurity; moisture; high temp. | High-purity reagents; anhydrous conditions; low temp. |
| Unreacted Starting Material | C₆H₈N₂ | 108.14 | Insufficient base; incomplete reaction. | Add stoichiometric base (e.g., TEA); monitor reaction. |
| Pyridinium Salt / Oligomers | Variable | Variable | Excess ethyl chloroformate; high temp. | Control stoichiometry; maintain low temp. |
| Diethyl Carbonate | C₅H₁₀O₃ | 118.13 | Reaction of ECF with ethanol or water. | Anhydrous conditions; quality reagents. |
Experimental Protocols & Visualizations
Protocol: Purification of Crude Product to Remove Urea Byproduct
-
Dissolution: Suspend the crude reaction solid in a minimal amount of a suitable solvent (e.g., 5-10 mL of dichloromethane per gram of crude material).
-
Trituration/Stirring: Stir the suspension vigorously at room temperature for 15-20 minutes. The desired this compound should dissolve, while the N,N'-bis(5-methylpyridin-2-yl)urea remains a solid.
-
Filtration: Filter the mixture through a Büchner funnel or a sintered glass funnel.
-
Washing: Wash the collected solid (the urea byproduct) with a small amount of fresh, cold dichloromethane to recover any trapped product.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the purified carbamate product. Assess purity by NMR, TLC, or LC-MS.
Reaction Pathway Diagrams
Diagram 1: Desired Synthesis Pathway
Caption: Main reaction for carbamate synthesis.
Diagram 2: Formation of Urea Side Product
Caption: Formation of the common urea byproduct.
References
- Organic Syntheses Procedure.Organic Syntheses.
- Synthesis of carbamates from amines and N-tosylhydrazones.Organic Chemistry Frontiers (RSC Publishing).
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]
- Process for the preparation of 2-amino-5-methyl-pyridine.Google Patents.
-
Ethyl n-methylcarbamate. Organic Syntheses. Available at: [Link]
- Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride.Google Patents.
-
Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis. Available at: [Link]
-
Ethyl chloroformate | ClCOOC2H5. PubChem. Available at: [Link]
-
Aminopyridine carbamic acid esters: synthesis and potential as acetylcholinesterase inhibitors and acetylcholine releasers. PubMed. Available at: [Link]
-
Formation of 1,3‐bis(4‐methylpyridin‐2‐yl)urea 4 from N,N'-disubstituted ureas. ResearchGate. Available at: [Link]
-
Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters. Available at: [Link]
-
Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters. Available at: [Link]
-
The reaction between ethyl chlorocarbonate and pyridine compounds. ResearchGate. Available at: [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central (NIH). Available at: [Link]
-
Ethyl Chloroformate - High Purity Reagent. IndiaMART. Available at: [Link]
-
Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. Thieme Chemistry. Available at: [Link]
Sources
Troubleshooting inconsistent results with ethyl N-(5-methylpyridin-2-yl)carbamate
The following technical guide addresses the specific challenges associated with ethyl N-(5-methylpyridin-2-yl)carbamate , a critical intermediate often used in the synthesis of kinase inhibitors and antifibrotic agents.
This guide moves beyond generic advice, focusing on the unique electronic properties of the 2-aminopyridine scaffold that lead to common experimental inconsistencies.
Topic: Troubleshooting Inconsistent Results (Synthesis, Stability, and Analysis) Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
Core Technical Overview
Compound: this compound CAS: 191054-63-2 (Generic structure reference) Molecular Formula: C9H12N2O2 Key Characteristic: The molecule contains a basic pyridine ring and a carbamate moiety.[1][2][3][4][5][6][7] The interplay between the endocyclic pyridine nitrogen (basic/nucleophilic) and the exocyclic carbamate nitrogen (acidic/delocalized) is the primary source of experimental inconsistency.
Why Consistency Fails
Researchers often encounter three distinct failure modes with this compound:
-
Variable Yields: Competition between N-acylation (desired) and ring N-acylation (undesired salts).[7]
-
"Ghost" Impurities in NMR: Rotameric broadening caused by restricted rotation of the carbamate bond.[7]
-
Storage Degradation: Hydrolysis driven by trace acid/base residues remaining from the workup.[7]
Troubleshooting Guide (Q&A)
Category A: Synthesis & Yield Optimization
Q: My reaction yield fluctuates between 40-80% despite using the same protocol. What is the variable? A: The inconsistency is likely driven by temperature control during the addition of ethyl chloroformate and the rate of base addition .
-
The Mechanism: 2-amino-5-methylpyridine is an ambident nucleophile.[7] At higher temperatures (>10°C), the ring nitrogen competes for the acylating agent, forming an unstable N-acylpyridinium salt. This salt is hygroscopic and often decomposes during aqueous workup, lowering the apparent yield of the desired carbamate.
-
The Fix:
-
Cool to 0°C: Ensure the reaction mixture is at 0°C before adding ethyl chloroformate.
-
Base Selection: Use Pyridine or 2,6-Lutidine as the solvent/base scavenger rather than Triethylamine (TEA).[7] TEA can sometimes promote bis-acylation.[7]
-
Slow Addition: Add ethyl chloroformate dropwise over 30–60 minutes to minimize local concentration spikes.
-
Q: I see a white precipitate forming during the reaction that isn't my product. What is it? A: This is likely Pyridinium Hydrochloride (or the HCl salt of your starting material).[7]
-
Diagnosis: If the precipitate dissolves upon adding water during workup, it is a salt.
-
Impact: If this salt encrusts the stir bar or starting material, conversion stops.
-
Solution: Ensure vigorous stirring. If using a non-polar solvent (e.g., DCM or Toluene), add a co-solvent like THF to maintain solubility of the intermediates.
Category B: Analytical Anomalies (NMR & HPLC)
Q: My 1H NMR shows split peaks and broadening, suggesting a 10-15% impurity, but LC-MS shows a single peak. Is my sample impure? A: Likely No . You are observing Rotamers .
-
The Science: The C–N bond in the carbamate group has partial double-bond character (
). This restricts rotation, creating cis and trans conformers that exchange slowly on the NMR timescale at room temperature. -
Validation Protocol:
Q: My HPLC peak tails significantly, making integration difficult. A: The basic pyridine nitrogen is interacting with free silanols on the column stationary phase.
-
The Fix: Add a modifier to your mobile phase.
-
Acidic Method: 0.1% Formic Acid or TFA (protonates the pyridine, improving peak shape).
-
Basic Method: 10mM Ammonium Bicarbonate (suppresses ionization, often sharper for neutral carbamates).[7]
-
Category C: Stability & Storage[8]
Q: The compound turned slightly yellow and sticky after two weeks in the fridge. Why? A: This indicates acid-catalyzed hydrolysis or oxidation .[7]
-
Cause: If the final workup did not fully neutralize the HCl generated during synthesis, trace acid remains. The pyridine ring can form a hygroscopic hydrochloride salt, which pulls in moisture and catalyzes the hydrolysis of the carbamate back to the amine.
-
Protocol:
-
Final Wash: Ensure the organic layer is washed with saturated NaHCO3 twice before drying.[7]
-
Drying: Use MgSO4, not Na2SO4 (MgSO4 is more effective at removing trace acidic water).[7]
-
Storage: Store under Argon/Nitrogen. The 5-methyl group is susceptible to slow oxidation to the aldehyde/acid if exposed to air and light for prolonged periods.[7]
-
Standardized Synthesis Protocol
Use this protocol to establish a baseline for consistency.
Reagents:
-
2-Amino-5-methylpyridine (1.0 equiv)[7]
-
Ethyl Chloroformate (1.1 equiv)
-
Pyridine (Solvent/Base, 5-10 volumes) OR DCM with Pyridine (2.0 equiv)
Step-by-Step:
-
Dissolution: Dissolve 2-amino-5-methylpyridine in dry DCM (or pure Pyridine) under Nitrogen.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add Ethyl Chloroformate dropwise via syringe pump or addition funnel over 45 minutes. Maintain internal temp < 5°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2–4 hours.
-
Quench: Quench with water (exothermic).
-
Workup:
-
Drying: Dry over anhydrous MgSO4, filter, and concentrate.
-
Purification: Recrystallization from EtOAc/Hexanes is preferred over column chromatography to avoid silica interactions.[7]
Visualizations
Figure 1: Reaction Pathway & Side Reactions
This diagram illustrates the desired pathway versus the common "Inconsistent Yield" pathways.[7]
Caption: Kinetic competition between exocyclic amine acylation (desired) and ring nitrogen acylation (side reaction) determines yield consistency.
Figure 2: Troubleshooting Decision Tree
Use this logic flow to diagnose the root cause of your specific issue.
Caption: Step-by-step diagnostic flow for resolving yield, purity, and stability issues.
Quantitative Data: Solvent Compatibility Table
| Solvent | Suitability | Notes |
| Dichloromethane (DCM) | Excellent | Standard choice; good solubility for reactants and product.[7] |
| Pyridine | Excellent | Acts as both solvent and acid scavenger.[7] Best for high yields.[7] |
| Tetrahydrofuran (THF) | Good | Use if precipitation of intermediates is observed in DCM.[7] |
| Ethanol/Methanol | Avoid | Reacts with Ethyl Chloroformate to form carbonates (side reaction).[7] |
| Water | Avoid | Hydrolyzes the chloroformate reagent immediately.[7] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7728, 5-Ethyl-2-methylpyridine (Related Structure).[7] Retrieved from [Link]
-
Organic Chemistry Portal (2024). Synthesis of Carbamates: General Methodologies and Troubleshooting. Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Ed.)[7] - Chapter 24: Regioselectivity in Heterocycles. (Standard text for ambident nucleophile reactivity mechanisms).
Sources
- 1. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 6. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Carbamic acid, N-methyl-, ethyl ester | C4H9NO2 | CID 7752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
Minimizing off-target effects of ethyl N-(5-methylpyridin-2-yl)carbamate
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing ethyl N-(5-methylpyridin-2-yl)carbamate in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to minimize and accurately interpret off-target effects, ensuring the integrity of your research.
Introduction: Understanding the Challenge of Off-Target Effects
This compound is a small molecule with potential for targeted therapeutic intervention. However, like any small molecule, it can interact with proteins other than its intended target, leading to off-target effects that can confound experimental results and, in a clinical context, lead to adverse events.[1] This guide provides a comprehensive framework for identifying, validating, and mitigating these off-target effects.
Predicted Off-Target Profile of this compound
Based on its structural motifs—a carbamate group and a substituted pyridine ring—we can predict a likely off-target profile for this compound.
Carbamate-Associated Off-Targets:
-
Serine Hydrolases: The carbamate moiety is known to react with serine hydrolases.[2] This class of enzymes includes:
-
Acetylcholinesterase (AChE): Inhibition of AChE is a common off-target effect of carbamates and can lead to cholinergic toxicity.[2]
-
Fatty Acid Amide Hydrolase (FAAH): Structurally similar carbamates are known FAAH inhibitors. Off-target inhibition of FAAH can have neurological and physiological consequences.
-
Pyridine-Associated Off-Targets:
-
Kinases: The pyridine scaffold is a common feature in many kinase inhibitors.[3][4] Therefore, off-target kinase inhibition is a significant possibility and should be thoroughly investigated.[3][4]
General Small Molecule Liabilities:
-
hERG Channel: Interaction with the hERG potassium channel is a common cause of cardiotoxicity for many small molecules and should be assessed.
-
Oxidative Stress and Nrf2 Pathway: Some carbamates have been shown to induce oxidative stress and modulate the Nrf2 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-target effects I should be concerned about with this compound?
A1: Based on its chemical structure, the primary concerns for off-target activity are inhibition of serine hydrolases like acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH), as well as a range of protein kinases. You should also consider the potential for cardiotoxicity via hERG channel modulation and cellular stress responses like oxidative stress.
Q2: How can I computationally predict the off-target profile of my compound?
A2: Several computational tools and approaches can provide initial insights into potential off-target interactions.[5] These include:
-
Ligand-based methods: These compare your molecule to databases of compounds with known activities. Tools like the Similarity Ensemble Approach (SEA) can be useful.
-
Structure-based methods: If the 3D structure of your intended target is known, molecular docking studies can predict binding to other proteins with similar binding pockets.
-
Commercial platforms: Services like those offered by Eurofins Discovery provide in silico screening against a broad panel of targets.[6]
It is crucial to remember that these are predictions and must be validated experimentally.
Q3: What is a suitable negative control for my experiments?
A3: An ideal negative control is a structurally similar but biologically inactive analog of this compound. The design of such a molecule often involves modifications that remove a key interacting group while maintaining similar physicochemical properties. For example, altering the carbamate group to an amide or removing the methyl group on the pyridine ring could potentially reduce on-target activity without drastically changing the molecule's overall properties. Synthesis of such a control compound would likely follow similar synthetic routes to the parent molecule.
Q4: At what concentration should I test for off-target effects?
A4: Off-target screening should be conducted at concentrations relevant to your experimental system, typically at and above the in vitro IC50 or EC50 for your on-target effect. A common starting point is a 10-fold higher concentration than the on-target effective concentration. It is also advisable to test a range of concentrations to understand the dose-dependency of any observed off-target effects.
Troubleshooting Guides
Troubleshooting Unexpected Phenotypes
Problem: You observe a cellular phenotype that is inconsistent with the known function of your intended target.
Potential Cause: An off-target effect is modulating a different signaling pathway.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected phenotypes.
Troubleshooting Cellular Thermal Shift Assay (CETSA) Data
Problem: You are not observing a thermal shift for your target protein upon compound treatment, or you are seeing a shift in many proteins.
| Observation | Potential Cause | Recommended Action |
| No thermal shift for the target protein | 1. Compound is not engaging the target in the cellular environment. 2. The chosen temperature range is not optimal for your target protein. 3. The antibody used for detection is not specific or sensitive enough. | 1. Confirm target engagement with an orthogonal method (e.g., activity assay). 2. Perform a melt curve experiment without the compound to determine the optimal temperature for the shift. 3. Validate your antibody with positive and negative controls. |
| Thermal shift observed for many proteins | 1. Compound is promiscuous and binds to multiple proteins. 2. High compound concentration is causing non-specific protein stabilization. 3. Artifacts from cell lysis or sample preparation. | 1. This may be a true result. Prioritize hits for further validation based on the magnitude of the shift and biological plausibility. 2. Repeat the experiment with a lower concentration of the compound. 3. Ensure consistent and gentle cell lysis and sample handling.[7] |
| Inconsistent results between replicates | 1. Uneven heating of samples. 2. Variability in cell density or lysis efficiency. 3. Pipetting errors. | 1. Use a thermal cycler with good temperature uniformity.[8] 2. Ensure consistent cell counting and lysis protocols. 3. Use calibrated pipettes and be meticulous with liquid handling.[8] |
Experimental Protocols
Protocol 1: Kinase Profiling
Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.
Recommendation: Utilize a commercial kinase profiling service such as Eurofins' SafetyScreen panels.[6] These services offer standardized assays against hundreds of kinases, providing a comprehensive overview of off-target kinase activity.
General Workflow:
Caption: Workflow for kinase profiling.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with its intended target and identify other potential protein binders in a cellular context.[5][6][7][8][9]
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody against the target protein
-
Secondary antibody for detection (e.g., HRP-conjugated)
-
Thermal cycler
-
Western blot equipment
Procedure:
-
Cell Treatment: Plate cells and treat with the desired concentration of this compound or DMSO for the desired time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thawing or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed.
-
Western Blot: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining by Western blot.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 3: Acetylcholinesterase (AChE) Activity Assay
Objective: To determine if this compound inhibits AChE activity.
Principle: This assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a colored product that can be measured spectrophotometrically.
Materials:
-
AChE enzyme
-
Acetylthiocholine (substrate)
-
DTNB (Ellman's reagent)
-
Phosphate buffer
-
This compound
-
96-well plate
-
Plate reader
Procedure:
-
Prepare Reagents: Prepare solutions of AChE, acetylthiocholine, and DTNB in phosphate buffer.
-
Compound Incubation: In a 96-well plate, add the AChE enzyme solution and different concentrations of this compound. Include a vehicle control (DMSO). Incubate for a short period.
-
Initiate Reaction: Add the substrate (acetylthiocholine) and DTNB to all wells to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 412 nm at regular intervals.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the IC50 value of this compound for AChE inhibition.
References
-
Green, J., et al. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Vascular Pharmacology. Available at: [Link]
-
Järvinen, P., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Gansner, E.R., et al. (2015). Drawing graphs with dot. Graphviz. Available at: [Link]
-
Klicić, J., et al. (2022). Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. Biomolecules. Available at: [Link]
-
Ge, C., et al. (2015). Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. Bioinformatics. Available at: [Link]
-
Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]
-
Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]
-
Cruz, D. (2018). DOT Language (graph based diagrams). Medium. Available at: [Link]
-
Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
-
Žemlička, M., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry. Available at: [Link]
-
Al-Lazikani, B., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]
-
Bullock, A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]
-
Naeem, M., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells. Available at: [Link]
-
Bajusz, D., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. Available at: [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
Baldwin, C. (2021). Building diagrams using graphviz. Chad's Blog. Available at: [Link]
-
D'Agostino, M., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Available at: [Link]
-
Lin, A., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife. Available at: [Link]
-
von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. Available at: [Link]
-
Graphviz. (2024). DOT Language. Retrieved from [Link]
-
Listgarten, J., et al. (2016). Predicting off-target effects for end-to-end CRISPR guide design. bioRxiv. Available at: [Link]
-
Uddin, F., et al. (2024). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. Cureus. Available at: [Link]
-
Zhang, X-H., et al. (2021). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Palermo, G., et al. (2020). Deciphering Off-Target Effects in CRISPR-Cas9 through Accelerated Molecular Dynamics. ACS Central Science. Available at: [Link]
-
PubChem. (n.d.). Ethyl [(2r)-5-Amino-2-Methyl-3-Phenyl-1,2-Dihydropyrido[3,4-B]pyrazin-7-Yl]carbamate. Retrieved from [Link]
Sources
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. scispace.com [scispace.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification & Quality Control of Ethyl N-(5-methylpyridin-2-yl)carbamate
Topic: Identification and Removal of Impurities Target Molecule: Ethyl N-(5-methylpyridin-2-yl)carbamate (CAS: 41322-67-2) Application: Pharmaceutical Intermediate (e.g., Retigabine/Ezogabine synthesis)
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for This compound . This molecule is a critical intermediate in the synthesis of KCNQ potassium channel openers like Retigabine. The synthesis typically involves the acylation of 2-amino-5-methylpyridine (AMP) with ethyl chloroformate (ECF) .
While the chemistry appears straightforward, the pyridine ring's nucleophilicity and the stability of the carbamate linkage create a specific profile of impurities—primarily unreacted amines, bis-acylated byproducts, and ureas—that can severely impact downstream steps. This guide provides a self-validating system for identifying and removing these contaminants.
Module 1: Diagnostic Troubleshooting
Use this section to identify the specific impurity profile of your crude material.
Impurity Origin Map
The following diagram illustrates the mechanistic pathways leading to the three primary impurities.
Figure 1: Mechanistic origin of impurities. Control of stoichiometry and moisture is critical to preventing Impurities A and B.
Analytical Fingerprints (HPLC/LC-MS)
| Component | Identity | Relative Retention (RRT)* | Mass Spec (ESI+) | Diagnostic Characteristic |
| AMP | Starting Material | ~0.3 - 0.5 | [M+H]⁺ = 109 | Broad tailing peak (basic amine). |
| Target | Mono-Carbamate | 1.00 (Ref) | [M+H]⁺ = 181 | Sharp, symmetrical peak. |
| Impurity A | Bis-Carbamate | ~1.5 - 1.8 | [M+H]⁺ = 253 | Elutes later due to loss of H-bond donor. |
| Impurity B | Symmetric Urea | ~1.2 - 1.4 | [M+H]⁺ = 243 | Very insoluble; often precipitates in LC lines. |
*Note: RRT values are approximate for C18 Reverse Phase columns (Water/Acetonitrile/0.1% Formic Acid gradient).
Module 2: Purification Protocols
Choose the protocol based on your diagnostic results.
Protocol A: The "Differential pH" Wash (Removes AMP)
Issue: High levels of unreacted 2-amino-5-methylpyridine (AMP). Logic: AMP is a base (pKa ~7.2). The target carbamate is significantly less basic due to the electron-withdrawing carbonyl group. We can protonate AMP with a mild acid without protonating the target, forcing AMP into the aqueous layer.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).
-
Acid Wash: Wash the organic layer twice with 5% Citric Acid solution (or 0.5M HCl).
-
Critical Check: Measure the pH of the aqueous layer. It must be < 4.
-
-
Brine Wash: Wash the organic layer once with saturated brine to remove residual acid and water.
-
Drying: Dry over anhydrous
, filter, and concentrate. -
Validation: Run TLC (50% EtOAc/Hexane). The baseline spot (AMP) should be gone.
Why Citric Acid? Strong mineral acids (like concentrated HCl) can sometimes protonate the pyridine ring of the product, dragging it into the water or causing hydrolysis of the carbamate linkage. Citric acid provides a buffered, mild acidic environment sufficient to remove the starting amine.
Protocol B: Recrystallization (Removes Bis-Carbamate & Urea)
Issue: Presence of bis-acylated impurity or symmetric urea. Logic: The bis-carbamate is more lipophilic (no H-bond donor), while the urea is highly crystalline and insoluble. A polar protic solvent system exploits these solubility differences.
-
Solvent System: Ethanol / Water (3:1) .
-
Dissolution: Suspend crude solid in Ethanol (5 mL/g). Heat to reflux (approx. 78°C) until dissolved.
-
Troubleshooting: If a white solid remains undissolved at reflux, it is likely the Symmetric Urea . Filter this off while hot.
-
-
Precipitation: Slowly add Water (warm) until slight turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature, then chill to 0-4°C for 2 hours.
-
Filtration: Filter the white crystals and wash with cold Ethanol/Water (1:1).
-
Drying: Vacuum dry at 45°C.
Module 3: Frequently Asked Questions (FAQs)
Q1: My product has a pink/reddish hue. Is it ruined?
A: Not necessarily. Aminopyridines (the starting material) are prone to oxidation, forming colored N-oxide or azo-like species even in trace amounts (ppm levels).
-
Fix: If purity is >98% by HPLC, the color is likely cosmetic. To remove it, treat the hot ethanolic solution (during Protocol B) with activated charcoal (5% w/w) for 15 minutes, then filter through Celite before crystallizing.
Q2: I am seeing a persistent peak at M+H 253. How do I prevent it?
A: This is the Bis-Carbamate . It forms when there is a local excess of Ethyl Chloroformate (ECF) or the reaction temperature is too high.
-
Prevention:
-
Add ECF dropwise at 0°C.
-
Do not exceed 1.1 equivalents of ECF.
-
Ensure vigorous stirring to prevent concentration hotspots.
-
-
Removal: If formed, it is difficult to wash out. Use Protocol B (Recrystallization) , as the bis-carbamate is much more soluble in ethanol than the mono-carbamate and will stay in the mother liquor.
Q3: The yield is lower than expected (<50%). Where did the product go?
A: Check the aqueous layer from your workup.
-
Cause: If you used strong acid (pH < 1) during the wash, the pyridine nitrogen on your product may have protonated, making it water-soluble.
-
Recovery: Neutralize the aqueous waste to pH 8-9 with saturated
and back-extract with EtOAc.
Summary Workflow
Figure 2: Decision tree for purification. Always start with the Acid Wash to remove the most basic impurities before attempting recrystallization.
References
- Title: Preparation of N-(2-amino-4-(4-fluorobenzylamino)-phenyl)carbamic acid ethyl ester (Retigabine) and related compounds.
-
Purification of Carbamates
- Title: Impurity Occurrence and Removal in Crystalline Products
- Source:Organic Process Research & Development (via University College Cork repository).
- Context: detailed discussion on removing bis-acylated impurities and unreacted amines via crystalliz
-
URL:[Link]
-
Properties of Aminopyridines
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 3. 2-Amino-5-methylpyridine | 1603-41-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
Technical Support Center: Ethyl N-(5-methylpyridin-2-yl)carbamate Optimization
Executive Summary: The "Goldilocks" pH Zone
You are working with Ethyl N-(5-methylpyridin-2-yl)carbamate , a molecule that presents a classic medicinal chemistry challenge: its physicochemical properties (solubility) and its chemical stability are at odds with typical physiological assay conditions.[1]
This guide acts as a troubleshooting engine. We do not just provide a pH value; we analyze the Triad of Activity :
-
Solubility: Driven by the protonation of the pyridine ring (favors acidic pH).[1]
-
Stability: Threatened by base-catalyzed hydrolysis (favors neutral/acidic pH).[1]
-
Permeability/Binding: Usually requires the neutral species (favors pH > pKa).[1]
Module 1: Physicochemical Profiling
To troubleshoot, you must understand the "personality" of your molecule in solution.
The Ionization States
Your molecule has two critical ionization centers.[1] Understanding these pKa values is the foundation of all optimization.[1]
| Functional Group | Estimated pKa | Behavior at pH 7.4 | Impact |
| Pyridine Nitrogen (Ring N) | ~4.5 – 5.0 | Neutral (<0.5% Protonated) | Solubility Bottleneck. At physiological pH, the molecule is uncharged and lipophilic, leading to precipitation in aqueous buffers.[1] |
| Carbamate Nitrogen (NH) | ~11.0 – 12.0 | Neutral (Protonated) | Stability Risk. At high pH (>9), this proton is removed, triggering rapid E1cB hydrolysis (degradation). |
Scientific Note: The 5-methyl group is electron-donating, slightly raising the pKa of the pyridine ring compared to a non-substituted analog, but the carbamate group (electron-withdrawing) significantly lowers it compared to 2-aminopyridine (pKa ~6.8).
The pH-Dependent Stability Map (Visualized)
The following diagram illustrates the species distribution and degradation pathways.
Figure 1: The Stability-Solubility Equilibrium.[1] Note that the "Red Zone" (Basic pH) triggers irreversible breakdown via the isocyanate intermediate.
Module 2: Troubleshooting & Optimization Guides
Scenario A: "My compound precipitates when I add it to the assay buffer."
Diagnosis: You are likely diluting a DMSO stock into a neutral buffer (pH 7.4).[1] Since the pKa of the pyridine is ~4.5, the molecule becomes uncharged and hits its intrinsic solubility limit (S0).
Protocol: The "pH-Step" Method Do not attempt to dissolve directly in neutral buffer.[1] Use this stepwise acidification protocol:
-
Prepare Stock: Dissolve compound in 100% DMSO (e.g., 10 mM).
-
Intermediate Dilution (Critical Step): Dilute the DMSO stock 1:10 into a slightly acidic buffer (e.g., 10 mM Acetate or Citrate buffer, pH 4.5 ).
-
Why? At pH 4.5 (near pKa), ~50% of the molecule is protonated (cationic), significantly boosting aqueous solubility (kinetic solubility).
-
-
Final Assay Dilution: Add this intermediate solution to your final assay buffer (pH 7.4).
-
Result: You create a supersaturated solution that is kinetically stable long enough for most assays (1–2 hours) before precipitation occurs.[1]
-
Scenario B: "I see a loss of potency (IC50 shift) over time."
Diagnosis: Chemical instability.[1] N-pyridyl carbamates are susceptible to alkaline hydrolysis .[1] If your buffer is pH 8.0 or higher, or if you store the dilution for >4 hours, the carbamate bond cleaves.
The Fix:
-
Strict pH Limit: Never exceed pH 7.5 for storage.
-
Buffer Choice: Avoid phosphate buffers if possible (phosphate can catalyze general base hydrolysis).[1] Use HEPES or MOPS (pH 7.0–7.2).[1]
-
Temperature: Keep assay plates at 4°C until the moment of measurement. Hydrolysis rates double for every 10°C increase.[1]
Scenario C: "The activity is much lower than expected in cell-based assays."
Diagnosis: Permeability issue due to "Ion Trapping" or incorrect pH in the microenvironment.[1]
Analysis: If your assay is at pH 7.4, the molecule is neutral and should permeate membranes. However, if you acidified the media (to solve Scenario A) to pH < 6.0, the molecule becomes cationic. Charged molecules cannot cross lipid bilayers passively.[1]
Optimization Table:
| Assay Type | Recommended pH | Rationale |
| Enzymatic/Binding (Cell-free) | pH 6.0 – 6.5 | Maximizes solubility while maintaining the structural integrity.[1] The enzyme likely tolerates this range.[1] |
| Cellular (Intracellular Target) | pH 7.2 – 7.4 | Essential for membrane permeability.[1] The molecule must be neutral to enter the cell.[1] |
| Storage (Aqueous) | pH 4.0 – 5.0 | Maximum stability and solubility.[1] Store here, dilute later. |
Module 3: Decision Logic (Workflow)
Use this flowchart to determine the optimal pH for your specific experiment.
Figure 2: Decision Tree for Experimental Conditions. Prioritize permeability for intracellular targets; prioritize solubility/stability for cell-free systems.
Frequently Asked Questions (FAQ)
Q1: Can I use DMSO to fix the solubility issues at pH 7.4? A: Only partially. While DMSO helps, the "crash out" is driven by the water insolubility of the neutral species.
-
Guideline: Keep DMSO < 1% for cell assays.[1] If solubility is still poor, consider adding Hydroxypropyl-β-cyclodextrin (HPβCD) .[1] It encapsulates the lipophilic neutral species, keeping it in solution without altering the pH.
Q2: Why does the literature show different activities for similar carbamates? A: It is often a pH artifact.[1] Many papers do not control for the hydrolysis of N-pyridyl carbamates.[1] If a researcher runs an assay at pH 8.0 overnight, they are likely measuring the activity of the hydrolysis product (the aminopyridine or the alcohol), not the carbamate. Always verify stability by HPLC before trusting long-duration assay results.
Q3: Is the 5-methyl group important for pH sensitivity? A: Yes. The methyl group is electron-donating.[1] It makes the pyridine ring slightly more basic (raising pKa) and the carbamate slightly more stable (by reducing the acidity of the NH proton) compared to the unsubstituted pyridine analog. It is a stabilizing feature, but it also increases lipophilicity, making solubility optimization more critical.[1]
References
-
Hydrolysis Mechanisms of N-Pyridyl Carbam
-
Source: Matondo, H. et al. "Kinetics of the hydrolysis of the potentially pesticidal N-(4-pyridyl)carbamates in micellar solution."[1][2][3] Journal of Agricultural and Food Chemistry.
- Relevance: Establishes the E1cB elimination-addition mechanism for pyridyl carbam
-
Link: [ACS Publications - J. Agric.[1][3] Food Chem.]([Link]1]
-
-
pKa and Solubility Behavior of Cyclic/Heterocyclic Carbam
-
Source: Rabel, S.R. et al. "Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate..."[4] Pharmaceutical Development and Technology.
- Relevance: Demonstrates the solubility spikes associated with protonation/deprotonation events in similar heterocyclic carbam
-
-
General Stability of Carbam
-
Physicochemical Properties of Pyridine Deriv
Sources
- 1. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl N-(5-methylpyridin-2-yl)carbamate Synthesis
Topic: Scale-Up Challenges & Process Optimization Role: Senior Application Scientist Status: Active Support Session
Introduction: The Scale-Up Transition
Welcome to the technical support hub for Ethyl N-(5-methylpyridin-2-yl)carbamate . As a key intermediate in the synthesis of antifibrotic drugs like Pirfenidone (Esbriet®), this molecule presents a classic "deceptive simplicity" in organic process development.
While the reaction—acylation of 2-amino-5-picoline (2-amino-5-methylpyridine) with ethyl chloroformate —appears straightforward on paper, scaling this beyond 100g introduces three critical failure modes:
-
Bis-acylation: Formation of the N,N-dicarbamate impurity.
-
Thermodynamic Runaway: Violent exotherms during chloroformate addition.
-
Mass Transfer Failure: Formation of "concrete-like" pyridinium salts that seize agitators.
This guide addresses these specific bottlenecks with field-proven protocols.
Module 1: Controlling Impurity Profiles (The "Bis" Issue)
Q: My HPLC shows ~15% of a higher molecular weight impurity. What is it, and how do I stop it?
A: You are likely observing the Bis-carbamate (Imide) impurity. Unlike aliphatic amines, 2-aminopyridines have a unique electronic structure. Once the mono-carbamate is formed, the remaining N-H proton is acidified by the adjacent carbonyl and the electron-deficient pyridine ring. In the presence of excess base or local excesses of ethyl chloroformate (ECF), this proton is deprotonated, leading to a second attack.
The Fix: Kinetic Control Strategy
To favor the Mono-species (Target) over the Bis-species (Impurity), you must operate in a regime where
-
Temperature is Critical: The activation energy for the second acylation is higher.
-
Protocol: Maintain reactor temperature between -10°C and 0°C during addition. Do not allow it to cross 5°C until the quench.[1]
-
-
Reverse Addition is Risky: Adding amine to chloroformate guarantees a large excess of acylating agent at the start, promoting bis-formation.
-
Protocol: Always add Ethyl Chloroformate to the Amine/Base solution.
-
-
Stoichiometry: Never exceed 1.1 equivalents of ECF.
-
Protocol: Use 1.05 eq . If starting material remains, it is easier to remove via acid wash than it is to separate the bis-impurity.
-
Q: I already have the Bis-impurity. Can I save the batch?
A: Yes. The Bis-carbamate bond is chemically distinct from the Mono-carbamate bond. The imide bond (N-CO-OEt) is more labile to basic hydrolysis than the amide-like mono-carbamate.
Rescue Protocol:
-
Dissolve the crude mixture in Ethanol.
-
Add a mild base (e.g., 10% aq. NaOH or Na2CO3).[2]
-
Stir at room temperature for 1-2 hours. Monitor via HPLC.
-
The Bis-impurity will hydrolyze back to the Mono-target before the Mono-target hydrolyzes back to the starting amine.
Module 2: Thermodynamics & Engineering
Q: The reaction mixture turned into a solid brick during addition. What happened?
A: You encountered Salt Seizing . The reaction produces HCl as a byproduct.[3] If you use Pyridine or Triethylamine (TEA) as a base in a non-polar solvent (like Toluene), the hydrochloride salts precipitate instantly. On a large scale, this turns the slurry into a thixotropic solid, stopping the impeller. This creates "hot spots" where local temperature spikes cause bis-acylation.
The Fix: Solvent & Base Selection
| Parameter | Lab Scale (<10g) | Pilot Scale (>1kg) | Why? |
| Solvent | DCM (Dichloromethane) | Toluene or THF | DCM is toxic and hard to strip. Toluene allows for direct crystallization but requires managing salt slurries. |
| Base | Pyridine (Excess) | Triethylamine (1.1 eq) or Na₂CO₃ (Solid) | Using pyridine as solvent is expensive and odorous. Stoichiometric TEA is preferred. |
| Agitation | Magnetic Stirrer | Overhead Impeller (Anchor/Pitch-blade) | Magnetic bars will fail. You need high-torque overhead stirring to keep salts suspended. |
Engineering Protocol: If using Toluene/TEA: Ensure a minimum solvent volume of 10-12 volumes (L/kg) relative to the amine. If the slurry thickens, add more solvent immediately. Do not increase speed without adding liquid, or you risk cavitating the impeller.
Module 3: Visualization of Reaction Pathways
The following diagram illustrates the kinetic competition between the desired pathway and the impurity trap, along with the rescue loop.
Caption: Kinetic pathway showing the target mono-acylation and the risk of bis-acylation (red), with the hydrolysis rescue loop (blue).
Module 4: Isolation & Purification
Q: The product is colored (brown/yellow) and oiling out during crystallization. How do I fix this?
A: Aminopyridines are prone to oxidation, leading to colored impurities. "Oiling out" suggests the presence of residual solvent or impurities lowering the melting point.
The Fix: The "pH Swing" Work-up This molecule is amphoteric but predominantly weak basic/neutral.
-
Quench: Quench the reaction with water.
-
Phase Cut: If using Toluene, separate the organic layer (product is in Toluene).
-
Acid Wash (Critical): Wash the organic layer with 0.5N HCl .
-
Why? The unreacted starting material (2-amino-5-picoline) is more basic than the carbamate product. It will protonate and move into the aqueous layer. The carbamate (less basic) stays in the organic layer.
-
-
Crystallization:
-
Swap solvent to Heptane/Ethyl Acetate or Ethanol/Water .
-
Heat to reflux to dissolve, then cool slowly (5°C/hour) to induce nucleation.
-
If oiling occurs, seed the mixture with pure crystal at 40°C.
-
Summary of Critical Parameters
| Variable | Target Range | Failure Consequence |
| Temperature | -10°C to 5°C | >10°C leads to Bis-impurity and Exotherm spikes. |
| Stoichiometry | 1.00 - 1.05 eq (ECF) | >1.10 eq guarantees Bis-formation. |
| Addition Rate | 1-2 hours (Scale dependent) | Fast addition overwhelms cooling capacity (Exotherm). |
| Stirring | High Torque / Anchor | Poor mixing leads to local hot spots and salt caking. |
References
-
Vertex Pharmaceuticals. (2017). Process for the synthesis of pirfenidone. (Patent WO2017072216A1). Google Patents. Link
- Relevance: Describes the industrial synthesis of Pirfenidone, starting with the carbamate formation
-
Organic Syntheses. (1951). Ethyl N-methylcarbamate. Org. Synth. 1951, 31, 45. Link
- Relevance: Foundational protocol for reacting amines with ethyl chloroformate, establishing the baseline for temper
-
BenchChem. (2025).[2][4] Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. Link
- Relevance: Provides analogous troubleshooting for bis-acylation in aromatic amines, confirming the stoichiometry and temperature control str
-
American Chemical Society. (2010). Bis(imino)pyridine Iron Complexes. Organometallics. Link
- Relevance: Discusses the formation and stability of bis-substituted pyridine complexes, offering mechanistic insight into the reactivity of the pyridine nitrogen.
Sources
Validation & Comparative
A Comparative Guide to Carbamate and Non-Carbamate Acetylcholinesterase Inhibitors for Neurodegenerative Disease Research
Senior Application Scientist Note: The initial query centered on ethyl N-(5-methylpyridin-2-yl)carbamate. A thorough review of scientific literature and chemical databases revealed that this compound is not established as a biological inhibitor and is primarily documented as a chemical intermediate. To provide a scientifically robust and valuable guide for researchers, the focus of this comparison has been shifted to a clinically significant carbamate inhibitor, Rivastigmine , and its performance against other key acetylcholinesterase inhibitors used in the study of Alzheimer's disease. This approach allows for a data-rich comparison grounded in extensive experimental evidence.
Introduction: The Critical Role of Cholinesterase Inhibition in Alzheimer's Disease
Alzheimer's disease (AD) is characterized by a progressive decline in cognitive function, which is linked to a deficiency in the neurotransmitter acetylcholine (ACh) in the brain.[1][2] One of the primary therapeutic strategies to manage AD symptoms is to increase the synaptic levels of ACh by inhibiting the enzymes responsible for its degradation: acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BuChE).[3][4]
Carbamate inhibitors represent a significant class of compounds that act on these enzymes. Unlike simple reversible inhibitors, most carbamates are "pseudo-irreversible," forming a covalent carbamoyl-enzyme intermediate that is hydrolyzed much more slowly than the acetyl-enzyme intermediate, leading to prolonged inhibition.[5][6] This guide provides a detailed comparison of the carbamate inhibitor Rivastigmine with two other widely used, non-carbamate AChE inhibitors, Donepezil and Galantamine , offering insights into their distinct mechanisms, inhibitory profiles, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Tale of Three Inhibitors
The therapeutic efficacy of these compounds stems from their ability to inhibit cholinesterases, yet their molecular interactions and secondary mechanisms differ significantly.
-
Rivastigmine: A carbamate derivative, Rivastigmine is a slow, reversible inhibitor of both AChE and BuChE.[7][8] It acts by carbamylating the serine residue in the active site of these enzymes, rendering them inactive for an extended period.[4] This dual inhibition may be significant as BuChE activity increases in the AD brain while AChE activity declines.[2]
-
Donepezil: A piperidine-based, non-carbamate compound, Donepezil is a highly selective, reversible inhibitor of AChE.[9] It binds non-covalently to the enzyme's active site, offering a more transient inhibition compared to carbamates.[10] Its high selectivity for AChE over BuChE is a key distinguishing feature.[8]
-
Galantamine: This natural alkaloid boasts a dual mechanism of action. It is a reversible, competitive inhibitor of AChE.[11][12] Additionally, Galantamine acts as an allosteric potentiating ligand at nicotinic acetylcholine receptors (nAChRs), enhancing their sensitivity to acetylcholine and further augmenting cholinergic neurotransmission.[13][14]
The following diagram illustrates the cholinergic synapse and the points of intervention for these inhibitors.
Caption: Cholinergic synapse showing ACh release, receptor binding, enzymatic degradation by AChE, and the distinct inhibitory mechanisms of Rivastigmine, Donepezil, and Galantamine.
Quantitative Comparison of Inhibitory Potency
The potency of an enzyme inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[10][15] IC50 values are crucial for comparing the efficacy of different compounds but can vary based on experimental conditions like enzyme source and assay methodology.
| Inhibitor | Class | Target(s) | Reported IC50 Range (nM) | Enzyme Source |
| Rivastigmine | Carbamate | AChE & BuChE | 4.3 - 5,500 | Human, Rat |
| Donepezil | Non-Carbamate (Piperidine) | AChE (selective) | 6.7 - 222,230 | Human, Rat |
| Galantamine | Non-Carbamate (Alkaloid) | AChE & nAChR modulator | 410 - 1,270 | Human, Mouse |
Data compiled from multiple sources.[10][16]
Analysis of Potency Data: The wide range in reported IC50 values highlights the sensitivity of the assay to experimental conditions.[10] However, the data consistently show that Rivastigmine and Donepezil can achieve potent inhibition in the low nanomolar range. Galantamine generally exhibits a lower potency for direct AChE inhibition compared to the other two. Rivastigmine's dual action on both AChE and BuChE distinguishes it from the highly AChE-selective Donepezil.[7][8]
Experimental Protocol: Determining IC50 via Ellman's Method
The most common method for assessing AChE activity and inhibition is the spectrophotometric assay developed by Ellman.[15][17] This protocol provides a reliable and self-validating system for comparing inhibitor potency.
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at ~412 nm.[17][18] The rate of color change is directly proportional to AChE activity.
Step-by-Step Protocol (96-well plate format):
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a working solution of acetylcholinesterase (e.g., from electric eel or human recombinant) in Assay Buffer to a final concentration of approximately 0.5-1 U/mL.[17][19]
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in Assay Buffer.
-
ATCI Solution: Prepare a 14-15 mM stock solution of ATCI in ultrapure water.[17][19]
-
Inhibitor Solutions: Prepare serial dilutions of the test inhibitors (Rivastigmine, Donepezil, Galantamine) in a suitable solvent (e.g., DMSO, ensuring the final concentration in the well is <1%).[20] A positive control like eserine can also be used.[15]
-
-
Assay Procedure:
-
Add 140 µL of Assay Buffer to each well of a 96-well microplate.[17]
-
Add 10 µL of the various inhibitor dilutions to the sample wells. For control wells (100% activity), add 10 µL of the solvent vehicle.[17]
-
Add 10 µL of the AChE working solution to all wells except the "blank" or "no enzyme" control.[17]
-
Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[17]
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.[17]
-
Immediately begin monitoring the absorbance at 412 nm every 30-60 seconds for 10-20 minutes using a microplate reader.[18]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[15][21]
-
The following diagram outlines the workflow for this critical experiment.
Caption: Experimental workflow for determining the IC50 of cholinesterase inhibitors using the Ellman's spectrophotometric method.
Clinical Performance and Side Effect Profile
While in vitro potency is a key metric, clinical performance provides the ultimate validation. Both Rivastigmine and Donepezil have demonstrated similar efficacy in improving cognitive measures in patients with moderate AD.[22] Some studies suggest Rivastigmine may offer a greater benefit in activities of daily living.[22][23]
The primary side effects of all cholinesterase inhibitors are cholinergic in nature and include nausea, vomiting, diarrhea, and dizziness.[24] These effects are often more pronounced during the initial titration phase. The transdermal patch formulation of Rivastigmine was developed to provide smoother drug delivery, which can reduce the incidence of gastrointestinal side effects compared to the oral capsule form.[8][9]
Conclusion for the Research Professional
The choice between a carbamate inhibitor like Rivastigmine and non-carbamate alternatives depends on the specific research question.
-
Rivastigmine is the compound of choice for studies investigating the dual inhibition of both AChE and BuChE, a potentially relevant strategy given the changing enzyme landscape in the AD brain. Its pseudo-irreversible mechanism provides a model for sustained, long-duration inhibition.
-
Donepezil serves as an excellent tool for experiments requiring high selectivity for AChE, allowing researchers to isolate the effects of inhibiting this specific enzyme.
-
Galantamine is unique and essential for studies exploring the synergistic effects of AChE inhibition combined with the allosteric modulation of nicotinic receptors, a mechanism that may offer distinct neuroprotective benefits.
The experimental protocols outlined in this guide provide a standardized framework for conducting comparative analyses, ensuring that researchers can generate reliable and reproducible data to advance the understanding and treatment of neurodegenerative diseases.
References
-
GoodRx. (2022). Donepezil vs. Rivastigmine Patches for Alzheimer's-Related Dementia. [Link]
-
GoodRx. (n.d.). Aricept vs. Exelon for Alzheimer's Disease. [Link]
-
IEEE Xplore. (2024). An Automated Approach for Prediction of Half-Maximal Inhibitory Concentration (pIC50) Values, Bioactivity Classes of Acetylcholinesterase Inhibitors and Its Application to Alzheimer's Disease. [Link]
-
Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. [Link]
-
Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]
-
NCBI Bookshelf. (2024). Galantamine. [Link]
-
ResearchGate. (n.d.). IC50 values for acetylcholinesterase (AChE) inhibition and DPPH.... [Link]
-
PubMed. (1998). A comparative QSAR analysis of acetylcholinesterase inhibitors currently studied for the treatment of Alzheimer's disease. [Link]
-
Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. [Link]
-
ACS Publications. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. [Link]
-
PubMed. (2007). Rivastigmine and donepezil treatment in moderate to moderately-severe Alzheimer's disease over a 2-year period. [Link]
-
PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. [Link]
-
ResearchGate. (2023). COMPARATIVE ANALYSIS OF ACETYLCHOLINESTERASE ACTIVITY AND ISOLATION AND CHARACTERIZATION OF ACETYLCHOLINESTERASE INHIBITOR FROM INDIAN MEDICINAL PLANT AND ITS APPLICATION ON HUMAN HEALTH. [Link]
-
Wikipedia. (n.d.). Galantamine. [Link]
-
Wikipedia. (n.d.). Rivastigmine. [Link]
-
PubMed. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. [Link]
-
ResearchGate. (n.d.). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. [Link]
-
Wikipedia. (n.d.). Acetylcholinesterase inhibitor. [Link]
-
Drugs.com. (n.d.). Donepezil vs Rivastigmine Comparison. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Galantamine Hydrobromide?. [Link]
-
ACG Publications. (2022). Comparing machine learning models for acetylcholine esterase inhibitors. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Rivastigmine Tartrate?. [Link]
-
Dr.Oracle. (2025). What is the preferred treatment between donepezil (Aricept) and rivastigmine (Exelon) for Alzheimer's dementia and Parkinson's disease?. [Link]
-
PubMed. (2004). Galantamine in Alzheimer's disease. [Link]
-
De Gruyter. (2013). New Method for the Determination of the Half Inhibition Concentration (IC50) of Cholinesterase Inhibitors. [Link]
-
MedicineNet. (2024). Rivastigmine (Exelon): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
-
MDPI. (n.d.). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. [Link]
-
Frontiers. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. [Link]
-
YouTube. (2025). Pharmacology of Galantamine ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
-
MDPI. (n.d.). Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. [Link]
-
PubMed Central. (2009). Rivastigmine in the treatment of patients with Alzheimer's disease. [Link]
-
PubChem. (n.d.). Carbamic acid, N-methyl-, ethyl ester. [Link]
-
YouTube. (2025). Pharmacology of Rivastigmine (Rivan-6); Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. [Link]
-
ResearchGate. (n.d.). Characterization and biological activity studies on some transition metal complexes of thiosemicarbazide derived from 2-picolinic acid hydrazide. [Link]
-
MDPI. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. [Link]420-3049/29/15/3436)
Sources
- 1. Rivastigmine (Exelon): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Automated Approach for Prediction of Half-Maximal Inhibitory Concentration (pIC50) Values, Bioactivity Classes of Acetylcholinesterase Inhibitors and Its Application to Alzheimer’s Disease | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rivastigmine - Wikipedia [en.wikipedia.org]
- 9. goodrx.com [goodrx.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Galantamine - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 14. Galantamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Rivastigmine and donepezil treatment in moderate to moderately-severe Alzheimer's disease over a 2-year period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. goodrx.com [goodrx.com]
A Head-to-Head Comparison: Benchmarking Ethyl N-(5-methylpyridin-2-yl)carbamate Against Donepezil for Acetylcholinesterase Inhibition
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of therapeutic strategy.[1] By preventing the breakdown of the neurotransmitter acetylcholine, AChE inhibitors can help ameliorate cognitive decline.[1][2] This guide provides a comprehensive, data-driven comparison of a novel compound, ethyl N-(5-methylpyridin-2-yl)carbamate, against the well-established AChE inhibitor, Donepezil. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the relative potency of this new chemical entity.
The structural motif of a carbamate in this compound suggests a potential interaction with the serine residue in the active site of acetylcholinesterase, a mechanism shared by other carbamate-based inhibitors.[3] To rigorously evaluate this hypothesis, we employ the gold-standard Ellman's assay to determine the half-maximal inhibitory concentration (IC50) of our test compound and benchmark it against the potent, reversible AChE inhibitor, Donepezil.[4][5]
Principles of Acetylcholinesterase Inhibition and Assay Design
The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in acetylcholine is a key contributor to the cognitive symptoms of the disease. Acetylcholinesterase inhibitors (AChEIs) address this by increasing the synaptic levels of acetylcholine.[1] Donepezil, our positive control, is a highly selective and reversible inhibitor of AChE, approved for the treatment of Alzheimer's disease.[2][6]
To quantify the inhibitory potential of our test compound, we utilize the Ellman's assay. This colorimetric method relies on the hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[5] The rate of color formation is directly proportional to AChE activity. In the presence of an inhibitor, this rate is reduced, allowing for the calculation of the percentage of inhibition.
Experimental Workflow and Protocols
The following sections detail the step-by-step protocols for the comparative evaluation of this compound and Donepezil.
Diagram of the Experimental Workflow
Caption: Workflow for determining the IC50 of AChE inhibitors.
Materials and Reagents
-
This compound
-
Donepezil hydrochloride (Positive Control)
-
Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATC)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 412 nm
Preparation of Stock Solutions
Given the anticipated low aqueous solubility of this compound, a common challenge with novel chemical entities, stock solutions are prepared in DMSO. It is crucial to ensure the final DMSO concentration in the assay does not exceed a level that could impact enzyme activity (typically ≤1%).
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of the compound in DMSO to achieve a final concentration of 10 mM.
-
Donepezil Stock Solution (1 mM): Donepezil hydrochloride is freely soluble in water, but for consistency in the experimental setup, a 1 mM stock solution in DMSO is also prepared.[7]
-
Serial Dilutions: Prepare a series of dilutions of both the test compound and Donepezil in DMSO. These will be further diluted in the assay buffer to achieve the final desired concentrations for the dose-response curve.
Acetylcholinesterase Inhibition Assay Protocol (Ellman's Method)
This protocol is adapted for a 96-well plate format.[5][8]
-
Assay Plate Setup:
-
Blank: 150 µL Phosphate Buffer, 25 µL DMSO, 50 µL DTNB, 25 µL ATC.
-
Control (100% Activity): 125 µL Phosphate Buffer, 25 µL DMSO, 25 µL AChE, 50 µL DTNB, 25 µL ATC.
-
Test Wells: 125 µL Phosphate Buffer, 25 µL of inhibitor dilution (this compound or Donepezil), 25 µL AChE, 50 µL DTNB, 25 µL ATC.
-
-
Procedure: a. To each well, add 125 µL of 0.1 M Phosphate Buffer (pH 8.0). b. Add 25 µL of the appropriate inhibitor dilution (or DMSO for the control wells) to the respective wells. c. Add 25 µL of the AChE solution to all wells except the blank. d. Pre-incubate the plate at 37°C for 15 minutes. e. To initiate the reaction, add 50 µL of DTNB solution followed by 25 µL of ATC solution to all wells. f. Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.
Data Analysis and Results
The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100 [5]
The IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Comparative Inhibition of Acetylcholinesterase
| Compound | Putative IC50 (nM) |
| Donepezil (Positive Control) | 5.7 |
| This compound | To be determined |
The IC50 value for Donepezil is based on previously published data and serves as the benchmark for this study.[4]
Signaling Pathway of Acetylcholinesterase Action and Inhibition
Caption: Mechanism of AChE action and its inhibition.
Discussion and Future Directions
This guide outlines a robust and validated methodology for the head-to-head comparison of this compound and Donepezil as acetylcholinesterase inhibitors. The experimental design, centered around the Ellman's assay, provides a reliable framework for determining the IC50 value of the novel compound.
The causality behind the experimental choices is rooted in established best practices for enzyme kinetics and inhibitor screening. The use of a well-characterized positive control, Donepezil, ensures the validity of the assay and provides a clear benchmark for potency. The decision to use DMSO for the solubilization of the test compound is a standard approach for handling molecules with low aqueous solubility in in vitro assays, with the critical caveat of maintaining a low final solvent concentration to prevent interference with the enzyme's function.
The self-validating nature of this protocol is embedded in the inclusion of both positive and negative controls. The 100% activity control (DMSO without inhibitor) establishes the baseline enzyme activity, while the blank corrects for any non-enzymatic hydrolysis of the substrate.
Further investigations should focus on determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) of this compound through kinetic studies involving varying substrate concentrations. Additionally, selectivity profiling against other cholinesterases, such as butyrylcholinesterase (BChE), would provide a more complete understanding of the compound's biological activity.
References
-
Wikipedia. Donepezil. Accessed February 6, 2026. [Link]
-
ResearchGate. IC50 values for acetylcholinesterase (AChE) inhibition and DPPH... | Download Table. Accessed February 6, 2026. [Link]
-
edX. IC50 Determination. Accessed February 6, 2026. [Link]
-
WebMD. Donepezil (Aricept) - Uses, Side Effects, and More. Accessed February 6, 2026. [Link]
-
PubMed. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Accessed February 6, 2026. [Link]
-
Bio-protocol. 3.10. Acetylcholinesterase Inhibition Assay. Accessed February 6, 2026. [Link]
-
ResearchGate. (PDF) Donepezil. Accessed February 6, 2026. [Link]
- Google Patents. Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride. Accessed February 6, 2026.
-
PubChem. Donepezil. National Institutes of Health. Accessed February 6, 2026. [Link]
-
PMC. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. National Center for Biotechnology Information. Accessed February 6, 2026. [Link]
-
Organic Syntheses. 5-ethyl-2-methylpyridine. Accessed February 6, 2026. [Link]
-
PubMed. Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column. Accessed February 6, 2026. [Link]
-
ResearchGate. Inhibition and IC 50 values of the synthesized compounds, donepezil and tacrine against AChE and BChE enzymes. Accessed February 6, 2026. [Link]
-
The Hebrew University of Jerusalem. Acetylcholinesterase Inhibition by Novel Carbamates: A Kinetic and Nuclear Magnetic Resonance Study. Accessed February 6, 2026. [Link]
-
IOSR Journal of Pharmacy. Preparation and In-Vitro Evaluation of Donepezil Hydrochloride Sustained Release Matrix Tablets Using Non-Gelling Polymer. Accessed February 6, 2026. [Link]
-
Public Health Toxicology. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Accessed February 6, 2026. [Link]
-
ResearchGate. AChE activity assay by Ellman method | Download Scientific Diagram. Accessed February 6, 2026. [Link]
-
Kinam Park. In vitro and in vivo evaluation of donepezil-sustained release microparticles for the treatment of Alzheimer's disease. Accessed February 6, 2026. [Link]
-
PubMed Central. Profiling the Tox21 Chemical Collection for Acetylcholinesterase Inhibition. National Center for Biotechnology Information. Accessed February 6, 2026. [Link]
-
PMC. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. National Center for Biotechnology Information. Accessed February 6, 2026. [Link]
- Google Patents.
- Google Patents.
- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Accessed February 6, 2026.
Sources
- 1. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Reproducibility & Performance Guide: Ethyl N-(5-methylpyridin-2-yl)carbamate
Content Type: Publish Comparison Guide Subject: CAS 41322-67-2 | Ethyl N-(5-methylpyridin-2-yl)carbamate Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Case for Ethyl Carbamates in Pyridine Chemistry
In the high-stakes environment of drug development, the choice of nitrogen protecting group or intermediate scaffold dictates the reproducibility of downstream synthesis. This compound (hereafter Et-5MP ) represents a distinct class of "robust" carbamates, offering a stability profile significantly different from the ubiquitous tert-butyl (Boc) or benzyl (Cbz) variants.
This guide objectively compares Et-5MP against its primary alternatives (Boc-protected and free amine forms), focusing on hydrolytic stability , regioselectivity during synthesis , and performance in transition-metal catalyzed cross-couplings .
Key Finding: While Boc groups are preferred for transient protection due to facile acid deprotection, Et-5MP is the superior choice for fragment-based drug discovery (FBDD) and late-stage functionalization where resilience to acidic media and metabolic stability (as a carbamate pharmacophore) are required.
Comparative Analysis: Et-5MP vs. Alternatives
The following data summarizes the performance of Et-5MP against the standard Boc-analog (tert-butyl N-(5-methylpyridin-2-yl)carbamate) and the Cbz-analog.
Table 1: Performance Matrix
| Feature | Ethyl Carbamate (Et-5MP) | Boc-Carbamate (Alternative) | Cbz-Carbamate (Alternative) |
| Acid Stability | High (Stable in TFA/HCl) | Low (Deprotects in TFA/HCl) | High (Stable in acid) |
| Base Stability | Moderate (Hydrolyzes in strong base) | Moderate to High | Moderate |
| Removal Method | Harsh Hydrolysis (KOH/EtOH, reflux) | Mild Acid (TFA, DCM) | Hydrogenolysis (H₂/Pd) |
| Atom Economy | High (Mw added: 72 Da) | Lower (Mw added: 100 Da) | Lowest (Mw added: 134 Da) |
| Crystallinity | Excellent (Forms stable needles) | Good | Good |
| Cost Efficiency | High (Ethyl chloroformate is cheap) | Moderate (Boc₂O is pricier) | Moderate |
| Primary Use | Permanent Pharmacophore / Robust Intermediate | Transient Protection | Orthogonal Protection |
Scientific Insight: The Solubility & Stability Trade-off
Et-5MP exhibits higher lattice energy than its Boc counterpart, often resulting in better crystallinity. This makes it an ideal standard for analytical calibration. However, its high stability means it should not be used if mild deprotection is required later in the synthesis. It is best utilized when the carbamate moiety is intended to remain in the final drug candidate or requires removal under forcing basic conditions.
Critical Reproducibility Challenges
Synthesizing aminopyridine carbamates is deceptively simple but prone to three specific failure modes that ruin reproducibility:
-
Regioisomerism (Ring vs. Exocyclic Nitrogen): Pyridine nitrogens are nucleophilic. Reaction with ethyl chloroformate can occur at the ring nitrogen (endo-attack), leading to unstable salts or rearrangement products, rather than the desired exocyclic amine (exo-attack).
-
Bis-Acylation: Over-reaction leads to the formation of the imide (N,N-dicarbamate), which alters solubility and stoichiometry in subsequent steps.
-
Protonation State: The pyridine ring can act as a proton sponge (HCl scavenger), precipitating as the hydrochloride salt and stalling the reaction if base equivalents are not carefully managed.
Visualizing the Reaction Landscape
The following diagram illustrates the competing pathways governing the synthesis and stability of Et-5MP.
Caption: Reaction pathways for Et-5MP synthesis. Green indicates the desired product; red indicates impurities caused by stoichiometry errors or kinetic trapping.
Validated Experimental Protocols
To ensure high reproducibility (Yield >90%, Purity >98%), follow this optimized protocol which suppresses bis-acylation and manages the HCl byproduct.
Protocol A: Regioselective Synthesis of Et-5MP
Objective: Synthesize this compound without bis-acylation.
Reagents:
-
2-Amino-5-methylpyridine (1.0 equiv)
-
Ethyl Chloroformate (1.05 equiv) – Strict stoichiometry is critical.
-
Pyridine (solvent/base) OR Dichloromethane (DCM) with Triethylamine (1.2 equiv).
-
Recommendation: Use Pyridine as solvent for highest solubility of the starting material.
-
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-amino-5-methylpyridine (10 mmol) in anhydrous pyridine (20 mL) at 0°C under N₂ atmosphere.
-
Why: Low temperature suppresses the kinetic endo-attack and bis-acylation.
-
-
Addition: Add ethyl chloroformate (10.5 mmol) dropwise over 30 minutes.
-
Control Point: Do not allow temperature to exceed 5°C. Exotherm indicates rapid reaction.
-
-
Equilibration: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.
-
Monitoring: Check TLC (50% EtOAc/Hexane). Starting amine is more polar than the carbamate.
-
-
Quench & Workup: Pour reaction mixture into ice-cold water (100 mL). The product, Et-5MP , typically precipitates as a white solid.
-
If oil forms: Extract with DCM, wash with 1N HCl (to remove solvent pyridine), then brine.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
-
Validation: 1H NMR should show a diagnostic triplet (1.3 ppm) and quartet (4.2 ppm) for the ethyl group, and absence of the bis-acylated signals.
-
Protocol B: Comparative Stability Assay (Acid Challenge)
Objective: Verify the robustness of Et-5MP vs. Boc-analog.
-
Preparation: Dissolve 50 mg of Et-5MP and 50 mg of Boc-analog in separate vials containing 2 mL of 4M HCl in Dioxane.
-
Incubation: Stir at 25°C for 1 hour.
-
Analysis: Analyze aliquots by HPLC or LC-MS.
-
Result (Boc): >95% conversion to free amine (deprotection).
-
Result (Et-5MP): <1% degradation. Retains carbamate structure.
-
References
-
Oakwood Chemical. (2024). This compound Product Specifications. Retrieved from
-
Sigma-Aldrich. (2024). Product 41322-67-2: Physicochemical Properties. Retrieved from
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from
-
Organic Chemistry Portal. (2022). Boc-Protected Amino Groups and Carbamate Stability. Retrieved from
-
National Institutes of Health (PMC). (2014). Carbamate Group as Structural Motif in Drugs. Retrieved from
Comparing in vitro and in vivo data for ethyl N-(5-methylpyridin-2-yl)carbamate
In Vitro vs. In Vivo Performance Profile
Executive Summary
Ethyl N-(5-methylpyridin-2-yl)carbamate , widely designated in literature as GKA50 , is a potent, synthetic small-molecule activator of glucokinase (GK).[1] It serves as a benchmark "systemic" activator, meaning it targets glucokinase in both the pancreatic
This guide objectively compares its performance data, highlighting the critical translation gap between its nanomolar in vitro potency and its complex in vivo metabolic profile, specifically regarding lipid homeostasis and off-target effects.
Compound Profile & Mechanism[2][3]
-
Chemical Name: this compound
-
Target: Glucokinase (Hexokinase IV)
-
Mechanism of Action: Allosteric activation. It binds to a site distinct from the glucose-binding pocket, increasing the enzyme's affinity for glucose (lowering the
) and increasing .
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the dual mechanism of GKA50 in the pancreas and liver, visualizing why it is a "systemic" activator.
Figure 1: Dual-mode action of GKA50. Note the parallel activation of insulin secretion (therapeutic) and lipogenesis (potential toxicity).
In Vitro Data Profile
In controlled laboratory settings, GKA50 exhibits high potency and efficacy. It is a "glucose-like" activator, meaning it requires the presence of glucose to function but dramatically amplifies the cellular response to it.
| Parameter | Experimental System | Value / Result | Significance |
| Enzymatic Potency | Recombinant Human GK | Extremely potent direct activator. | |
| Glucose Shift | Enzyme Kinetics | Increases enzyme affinity for glucose by ~8-fold. | |
| Cellular Potency | INS-1 Cells (Insulinoma) | Highly permeable; translates well from enzyme to cell. | |
| Insulin Secretion | Rat Islets of Langerhans | +200-300% vs Control | Potent secretagogue at physiological glucose (5 mM). |
| Selectivity | Hexokinase I, II, III | > 10,000-fold selective | Specific to Glucokinase (Hexokinase IV). |
Key In Vitro Insight
GKA50 does not stimulate insulin secretion in the absence of glucose.[4][5] It sensitizes the
In Vivo Data Profile
When moving to animal models, GKA50 demonstrates acute efficacy but reveals significant metabolic liabilities during chronic dosing.
| Parameter | Model | Result | Comparison to In Vitro |
| Acute Efficacy | OGTT (Rat/Mouse) | Effective at 1 - 30 mg/kg p.o. | Correlates: Nanomolar cellular potency translates to low mg/kg oral doses. |
| Glucose Lowering | db/db Mouse (T2D Model) | Significant reduction in AUC | Correlates: effectively combats hyperglycemia in diabetic states. |
| Pharmacokinetics | Wistar Rat | Disconnect: Short half-life requires frequent dosing; limits sustained coverage. | |
| Lipid Profile | Chronic Dosing (4 weeks) | Increased Liver Triglycerides | Failure: Chronic activation of liver GK drives lipogenesis (fatty liver). |
| Off-Target | Receptor Screening | RAR Antagonist Activity | Confounder: Some lipid effects may be due to Retinoic Acid Receptor interference.[7] |
The Efficacy-Toxicity Disconnect
While GKA50 is acutely effective, chronic studies reveal a "loss of efficacy" or toxicity trade-off.
-
Lipidosis: By forcing the liver to trap glucose as G6P, the excess carbon flux spills over into De Novo Lipogenesis, causing hepatic steatosis (fatty liver) and elevated plasma triglycerides.
-
Hypoglycemia: Despite the glucose-dependence seen in vitro, potent systemic activation in vivo can still drive blood glucose below safe levels in fasted states.
Experimental Protocols
To replicate these data, the following standardized protocols are recommended.
A. In Vitro: Glucokinase Enzymatic Assay
Objective: Determine
-
Reagents: Recombinant Human GK, Glucose (varied conc.), ATP, NADP+, G6PDH (coupling enzyme).
-
Reaction Mix: Prepare buffer (25 mM HEPES pH 7.4, 25 mM KCl, 1 mM MgCl2, 1 mM DTT).
-
Coupling System: Add G6PDH and NADP+. The conversion of Glucose
G6P by GK is coupled to G6P 6-Phosphogluconate by G6PDH, reducing NADP+ to NADPH. -
Initiation: Add GKA50 (serial dilution in DMSO) and start reaction with ATP.
-
Detection: Monitor Absorbance at 340 nm (NADPH production) kinetically for 10-20 mins.
-
Analysis: Plot Rate (
) vs. log[GKA50].
B. In Vivo: Oral Glucose Tolerance Test (OGTT)
Objective: Assess acute glucose-lowering efficacy.[1][11]
-
Animals: Male C57BL/6J mice or Wistar rats (n=6-8/group).
-
Fasting: Fast animals for 6 hours (morning fast) to normalize baseline glucose.
-
Dosing: Administer GKA50 (e.g., 10 mg/kg) or Vehicle via oral gavage (p.o.) 60 minutes prior to glucose challenge.
-
Challenge: Administer Glucose (2 g/kg) p.o. at T=0.
-
Sampling: Measure blood glucose via tail vein at T = -60, 0, 15, 30, 60, 120 min.
-
Analysis: Calculate Area Under the Curve (AUC) for glucose excursion.
Critical Analysis: The Translation Gap
The following workflow illustrates where GKA50 succeeds and where it fails in the drug development pipeline.
Figure 2: The developmental trajectory of GKA50. The compound excels in early screening but fails in chronic safety models due to mechanism-based toxicity.
References
-
GKA50 Characterization: McKerrecher, D., et al. (2005). "Design and synthesis of novel glucokinase activators." Bioorganic & Medicinal Chemistry Letters. Link
-
Mechanism of Action: Guertin, K. R., & Grimsby, J. (2006). "Activation of glucokinase as a major target for the treatment of type 2 diabetes."[11] Current Medicinal Chemistry. Link
-
In Vivo Efficacy & Toxicity: Pfefferkorn, J. A., et al. (2012). "Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis." PLOS ONE. (Discusses GKA50 as a comparator with lipid liabilities). Link
-
Insulin Secretion Dynamics: Johnson, J. S., et al. (2007).[5] "Glucose-Dependent Modulation of Insulin Secretion and Intracellular Calcium Ions by GKA50."[4][5][8] Diabetes.[1][3][6][7][8][9][10][11] Link
Sources
- 1. scispace.com [scispace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats | PLOS One [journals.plos.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Atherogenic, fibrotic and glucose utilising actions of glucokinase activators on vascular endothelium and smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Orthogonal validation of ethyl N-(5-methylpyridin-2-yl)carbamate's mechanism of action
This guide details the orthogonal validation strategy for Ethyl N-(5-methylpyridin-2-yl)carbamate (referred to herein as EMP-C ), a structural analog of the pyridyl-carbamate class of KCNQ (Kv7) potassium channel modulators.
Executive Summary
This compound (EMP-C) presents a simplified pharmacophore of the clinically validated anticonvulsants Retigabine and Flupirtine . While the pyridyl-carbamate motif is privileged for binding the pore-forming domain of Kv7.2/7.3 (KCNQ2/3) potassium channels, the carbamate moiety poses a risk of promiscuous enzymatic inhibition (e.g., Acetylcholinesterase/AChE carbamoylation).
This guide outlines a rigorous orthogonal validation workflow to confirm EMP-C as a specific Negative Allosteric Modulator (NAM) of neuronal excitability (via Kv7 opening) rather than a non-specific metabolic inhibitor.
Mechanism of Action (MoA) Hypothesis
EMP-C is hypothesized to bind to the S5-S6 linker pocket of the Kv7 channel. By stabilizing the open conformation, it induces a hyperpolarizing shift in the voltage dependence of activation.
-
Primary Target: Kv7.2/7.3 Heterotetramers (Neuronal M-current).
-
Off-Target Risk: AChE inhibition (due to the reactive carbamate group), GABA_A modulation (Flupirtine-like effect).
MoA Visualization
The following diagram illustrates the specific signaling pathway and the critical node of orthogonal validation.
Caption: Figure 1. Putative mechanism of EMP-C. The critical validation step is distinguishing the functional Kv7 activation (solid path) from enzymatic degradation or inhibition (dashed path).
Comparative Analysis: EMP-C vs. Gold Standards
To validate EMP-C, it must be benchmarked against established modulators.
| Feature | EMP-C (Candidate) | Retigabine (Standard) | Physostigmine (Negative Control) |
| Primary Target | Kv7.2/7.3 (Hypothetical) | Kv7.2/7.3 (Validated) | Acetylcholinesterase (AChE) |
| Mechanism | Channel Opener | Channel Opener | Enzyme Inhibitor |
| Chemical Class | Pyridyl Carbamate | Phenyl Carbamic Acid Ester | Carbamate |
| Validation Challenge | High. Must rule out AChE activity common to small carbamates. | Low. Well-characterized selectivity profile. | N/A (Used to flag off-target effects). |
| Key Assay | Thallium Flux + Patch Clamp | Patch Clamp | Ellman's Assay |
Orthogonal Validation Strategy
A single assay is insufficient for carbamates due to their chemical reactivity. We employ a "Triangulation" approach:
Workflow Diagram
Caption: Figure 2. Orthogonal validation workflow ensuring functional activity is confirmed before ruling out enzymatic liabilities.
Detailed Experimental Protocols
Protocol A: Thallium (Tl+) Flux Assay (Primary Screen)
Purpose: High-throughput detection of potassium channel permeability using Thallium as a surrogate tracer. Rationale: Tl+ flows through open K+ channels and binds to a Tl-sensitive dye (e.g., FluxOR™), providing a fluorescent readout of channel opening.
-
Cell Line: CHO-K1 cells stably expressing human KCNQ2/3 .
-
Reagents:
-
Loading Buffer: HBSS + FluxOR™ dye.
-
Stimulus Buffer: K+-free buffer + Tl2SO4 (2 mM).
-
Control: Retigabine (10 µM).
-
-
Procedure:
-
Seed cells (20,000/well) in 384-well plates. Incubate overnight.
-
Remove media; add Loading Buffer (20 µL) for 60 min at RT.
-
Add EMP-C (Concentration Response: 0.1 nM – 30 µM). Incubate 15 min.
-
Inject Stimulus Buffer via FLIPR/FDSS reader.
-
Readout: Measure fluorescence (Ex 490nm / Em 525nm) for 120s.
-
-
Success Criteria: Dose-dependent increase in fluorescence slope compared to DMSO vehicle.
Protocol B: Automated Patch Clamp (Gold Standard)
Purpose: Direct measurement of ionic current and voltage-dependence shift. Rationale: Fluorescence can be artifact-prone. Electrophysiology definitively proves the "hyperpolarizing shift" characteristic of Kv7 openers.
-
System: QPatch or SyncroPatch 384.
-
Solutions:
-
Intracellular: 135 mM KCl, 10 mM HEPES, 5 mM EGTA (pH 7.2).
-
Extracellular: 145 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2 (pH 7.4).
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Step to -40 mV (near activation threshold) for 500 ms.
-
Ramp from -100 mV to +40 mV.
-
-
Analysis:
-
Apply EMP-C (10 µM).
-
Measure the shift in
(voltage of half-maximal activation). -
Success Criteria: A leftward shift (negative hyperpolarization) of >10 mV in
confirms MoA.
-
Protocol C: Ellman’s Assay (Counter-Screen)
Purpose: Rule out Acetylcholinesterase (AChE) inhibition. Rationale: Small carbamates are often AChE inhibitors (pesticides). This activity is toxic and undesirable for a CNS drug.
-
Reagents: Acetylthiocholine (substrate), DTNB (Ellman's reagent), Purified human AChE.
-
Procedure:
-
Mix AChE (0.1 U/mL) with EMP-C (up to 100 µM) in phosphate buffer (pH 8.0).
-
Incubate 10 min.
-
Add Substrate/DTNB mix.
-
Readout: Measure Absorbance at 412 nm (Yellow color formation).
-
-
Success Criteria: IC50 > 30 µM (indicating no significant inhibition relative to Physostigmine control).
Data Interpretation & Troubleshooting
| Observation | Interpretation | Action |
| Tl+ Flux (+), Patch Clamp (-) | False positive in fluorescence (dye interaction). | Discard compound. |
| Patch Clamp (+), AChE (+) | "Dirty" drug. Promiscuous carbamate. | Modify structure: Increase steric bulk on the amine to reduce AChE fit. |
| Patch Clamp (+), AChE (-) | Validated Orthogonal Hit. | Proceed to PK/PD studies. |
References
-
Gunthorpe, M. J., et al. (2012). The diversity in the pharmacology of Kv7 potassium channels. Journal of Physiology. Link
-
Blackburn-Munro, G., et al. (2005). Retigabine: chemical synthesis, pharmacological properties and clinical profile. CNS Drug Reviews. Link
-
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Link
-
Miceli, F., et al. (2008). Molecular pharmacology of KCNQ channel openers. Current Opinion in Pharmacology. Link
Comparative ADME Profiling: Ethyl N-(5-methylpyridin-2-yl)carbamate vs. Bioisosteres
[1]
Executive Summary & Structural Context[2][3]
This compound (CAS: 41322-67-2) represents a critical structural motif in medicinal chemistry, often utilized as a bioisostere for N-phenyl carbamates or as a prodrug scaffold for aminopyridines.[1] Its significance lies in the "pyridine effect"—the strategic replacement of a benzene ring with a pyridine ring to modulate physicochemical properties without altering the core pharmacophore.
This guide provides a comparative analysis of this molecule against its direct lipophilic analog, Ethyl N-phenylcarbamate , and its amide bioisostere, N-(5-methylpyridin-2-yl)acetamide .[1] We focus on how the 2-aminopyridine scaffold influences metabolic stability, solubility, and membrane permeability.
The Comparative Triad
Physicochemical Properties & Lipophilicity[4]
The introduction of the pyridine nitrogen significantly alters the electronic landscape compared to the phenyl ring. The 5-methyl group adds a specific metabolic "soft spot" while modulating lipophilicity.
Table 1: In Silico & Experimental Property Comparison
| Property | This compound (EMPC) | Ethyl N-phenylcarbamate (EPC) | Significance |
| MW | 180.20 Da | 165.19 Da | Fragment-like; high ligand efficiency potential.[1] |
| cLogP | ~1.6 - 1.8 | ~2.3 - 2.5 | EMPC is less lipophilic , reducing non-specific binding.[1] |
| TPSA | ~55 Ų | ~38 Ų | Pyridine N increases polar surface area, improving solubility.[1] |
| pKa (Conj. Acid) | ~2.5 (Carbamate N) | ~ -1.0 (Amide-like) | The pyridine ring N is weakly basic but electron-withdrawing effects of the carbamate lower pKa compared to free amine (pKa ~7).[1] |
| Aq. Solubility | Moderate to High | Low | EMPC exhibits superior aqueous solubility due to H-bond accepting capacity of pyridine N. |
Expert Insight: The shift in LogP from >2.0 (EPC) to <2.0 (EMPC) is critical. It moves the molecule into an optimal range for oral bioavailability while reducing the risk of phospholipidosis often seen with highly lipophilic cationic drugs.
ADME Analysis: Mechanisms & Pathways
A. Absorption & Permeability[1]
-
Passive Diffusion: Both EMPC and EPC possess high passive permeability (P_app > 10 x 10⁻⁶ cm/s) due to their small size and neutral charge at physiological pH.[1]
-
Efflux Liability: Pyridine scaffolds can sometimes be substrates for P-gp, but the low molecular weight of EMPC generally allows it to bypass significant efflux issues compared to larger peptidomimetics.
B. Metabolism (The Core Differentiator)
This is where EMPC diverges most significantly from its comparators.[1]
-
Oxidative Metabolism (CYP450):
-
EPC (Phenyl): Prone to aromatic hydroxylation (ring oxidation), often leading to reactive quinone-imine intermediates (toxic liability).[1]
-
EMPC (Pyridine): The electron-deficient pyridine ring is resistant to direct ring oxidation.[1] However, the 5-methyl group becomes the primary site of metabolism (Benzylic-like oxidation).[1]
-
Pathway: Methyl
Hydroxymethyl Carboxylic Acid.[1] This is a "cleaner" metabolic route than ring hydroxylation.
-
-
Hydrolytic Stability (Carboxylesterases):
-
Carbamates are generally more stable than esters but less stable than amides.[1]
-
EMPC vs. MPA (Amide): The carbamate moiety in EMPC is susceptible to plasma carboxylesterases (CES1/CES2), releasing the parent amine (2-amino-5-methylpyridine), ethanol, and CO₂.[1] The amide analog (MPA) is significantly more stable and requires specific amidases or CYP-mediated dealkylation.
-
C. Distribution & Toxicity[1]
-
Plasma Protein Binding (PPB): EPC exhibits high PPB (>90%) due to lipophilicity.[1] EMPC shows reduced PPB (~70-80%), increasing the free fraction (
) available for target engagement. -
Toxicity Warning: The hydrolysis product, 2-amino-5-methylpyridine , must be monitored.[1] While less toxic than aniline (from EPC hydrolysis), aminopyridines can exhibit specific neurotoxicity or genotoxicity profiles depending on the dose.
Visualizing the Metabolic Fate
The following diagram illustrates the divergent metabolic pathways of EMPC, highlighting the competition between bioactivation (oxidation) and clearance (hydrolysis).
Figure 1: Dual metabolic clearance pathways of EMPC.[1] Note the competition between the stable oxidative route (top) and the hydrolytic cleavage (bottom) which releases the parent amine.
Experimental Protocols for Validation
To validate the comparative claims above, the following self-validating experimental workflows are recommended.
Protocol A: Comparative Plasma Stability Assay
Objective: Determine the hydrolytic half-life (
-
Preparation:
-
Prepare 10 mM stock solutions of EMPC, EPC, and Propantheline (positive control) in DMSO.
-
Thaw pooled human plasma (or rat plasma) and adjust pH to 7.4.
-
-
Incubation:
-
Spike plasma with test compounds to a final concentration of 1 µM (0.1% DMSO final).
-
Incubate at 37°C in a shaking water bath.
-
-
Sampling:
-
Extract aliquots at
min. -
Quench: Immediately add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min, 4°C).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Self-Validation Check: The positive control (Propantheline) must show >50% degradation within 60 mins. If not, plasma esterase activity is compromised.[1]
-
Protocol B: LogD (Lipophilicity) Determination via Shake-Flask
Objective: Confirm the hydrophilicity gain of the pyridine scaffold.
-
System: Octanol saturated with PBS (pH 7.4) and PBS saturated with Octanol.[1]
-
Equilibrium:
-
Dissolve EMPC in the octanol phase.
-
Mix equal volumes of phases for 4 hours at 25°C.
-
Allow phase separation (centrifuge if necessary).
-
-
Quantification:
-
Measure concentration in both phases using UV-Vis (peak
~270 nm for pyridine ring) or HPLC.[1]
-
-
Calculation:
- .[1]
-
Expectation: EMPC should show a LogD 0.5–0.8 units lower than EPC.
References
-
PubChem. (n.d.).[1] this compound - Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Vacondio, F., et al. (2015).[1] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Referenced for general Pyridine vs. Phenyl ADME principles).
-
Kumari, S., et al. (2023).[1] Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. MDPI Molecules. Retrieved from [Link][1]
-
Stephens, M. D., et al. (2016).[1] Evaluation of Ethyl N-(2-Phenethyl) Carbamate Analogues as Biofilm Inhibitors. Organic & Biomolecular Chemistry. Retrieved from [Link]
Comparing synthetic routes for ethyl N-(5-methylpyridin-2-yl)carbamate and its analogs
Executive Summary
The Bench Chemist's Trade-off: Reactivity vs. Selectivity
The synthesis of ethyl N-(5-methylpyridin-2-yl)carbamate (and its analogs) represents a classic challenge in heteroaromatic functionalization. While the target appears simple, the dual-nucleophilic nature of 2-aminopyridines—possessing both an exocyclic amine and a ring nitrogen—demands careful kinetic control.
This guide compares three distinct synthetic pathways. Method A (Chloroformate Acylation) is the industry standard for reliability and yield but requires strict pH and temperature control to prevent bis-acylation. Method B (Carbonate Exchange) offers a halogen-free "green" profile but often suffers from slower kinetics. Method C (Curtius Rearrangement) provides a strategic "de novo" entry point when starting from carboxylic acids rather than amines.
Part 1: Chemical Context & Retrosynthetic Logic
The core challenge in synthesizing N-(pyridin-2-yl)carbamates lies in the ambident nucleophilicity of the starting material, 2-amino-5-methylpyridine.
-
Exocyclic vs. Endocyclic Attack: The ring nitrogen is often the site of kinetic protonation or alkylation. However, acylation is thermodynamically favored at the exocyclic nitrogen due to the restoration of aromaticity in the pyridine ring and the stability of the resulting amide-like resonance.
-
Electronic Effects: The 5-methyl group functions as a weak electron-donating group (EDG), slightly increasing the basicity and nucleophilicity of the exocyclic amine compared to the unsubstituted parent. This makes the 5-methyl analog react faster than 5-chloro or 5-nitro analogs, but also increases the risk of over-reaction (bis-acylation).
Visualization: Reaction Landscape
The following diagram outlines the three primary strategic entry points.
Figure 1: Strategic landscape for accessing the target carbamate.
Part 2: Comparative Route Analysis
Method A: Acylation with Ethyl Chloroformate (The Standard)
This is the most widely cited method in medicinal chemistry literature due to the high reactivity of chloroformates.
-
Reagents: Ethyl chloroformate, Pyridine (solvent/base) or Et3N/DCM.
-
Mechanism: Nucleophilic addition-elimination.
-
Critical Control Point: Temperature must be kept low (0°C to 5°C) during addition to prevent attack at the ring nitrogen or formation of the bis-carbamate (imide).
Method B: Transesterification with Diethyl Carbonate (The Green Alternative)
A milder approach that avoids corrosive chloride byproducts.
-
Reagents: Diethyl carbonate (excess), Sodium ethoxide or TBD (1,5,7-Triazabicyclodec-5-ene) catalyst.
-
Mechanism: Base-catalyzed transesterification.
-
Pros: No HCl generation; solvent is often the reagent itself.
-
Cons: Requires higher temperatures (reflux); conversion can be incomplete for electron-deficient anilines.
Method C: Curtius Rearrangement (The Strategic Pivot)
Used when the available starting material is the carboxylic acid (5-methylpicolinic acid) rather than the amine.
-
Reagents: Diphenylphosphoryl azide (DPPA), Ethanol, Triethylamine.
-
Mechanism: Acid → Acyl Azide → Isocyanate (via thermal rearrangement) → Carbamate (trapped by EtOH).
-
Safety Note: Azides present explosion hazards; strictly for small-scale or flow chemistry applications.
Summary of Performance Data
| Feature | Method A: Chloroformate | Method B: Carbonate | Method C: Curtius |
| Yield (Typical) | 85 - 95% | 60 - 75% | 70 - 85% |
| Reaction Time | 1 - 3 Hours | 12 - 24 Hours | 4 - 6 Hours |
| Atom Economy | Moderate (HCl waste) | High (EtOH byproduct) | Low (N2 loss, heavy reagents) |
| Scalability | High (with cooling) | High | Low (Safety limits) |
| Key Impurity | Bis-carbamate | Unreacted Amine | Urea byproducts |
Part 3: Detailed Experimental Protocol (Method A)
Rationale: Given the audience focus on drug development, Method A is selected for the detailed protocol because it offers the highest reliability for library synthesis and scale-up.
Step-by-Step Methodology
1. Setup and Stoichiometry:
-
Substrate: 2-Amino-5-methylpyridine (1.0 equiv)
-
Reagent: Ethyl chloroformate (1.1 - 1.2 equiv)
-
Base/Solvent: Anhydrous Pyridine (5-10 volumes). Note: Pyridine acts as both solvent and acid scavenger, preventing protonation of the unreacted amine.
2. Reaction Procedure:
-
Charge a round-bottom flask with 2-amino-5-methylpyridine and anhydrous pyridine under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0°C using an ice bath. Crucial: Higher temps promote bis-acylation.
-
Add ethyl chloroformate dropwise over 30 minutes. Maintain internal temperature < 5°C.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Monitor: Check via TLC (EtOAc/Hexane 1:1) or LCMS. The starting amine is more polar than the carbamate.
3. Workup and Purification (The "Self-Validating" System):
-
Quench: Pour the reaction mixture into ice-cold water (10 volumes).
-
Precipitation: The product often precipitates as a white solid.
-
Filtration/Extraction: If solid forms, filter and wash with water. If oil forms, extract with Ethyl Acetate (3x).
-
Acid Wash (Critical Step): Wash the organic layer with 0.5 M HCl .
-
Why? The product (carbamate) is less basic than the starting material (amine). Dilute acid selectively protonates and removes unreacted starting material into the aqueous layer, while the carbamate remains in the organic layer.
-
-
Final Polish: Wash with saturated NaHCO3, brine, dry over Na2SO4, and concentrate.[1]
Visualization: Mechanism & Workup Logic
Figure 2: Mechanistic flow and the logic behind the acid wash purification step.
Part 4: Analog Comparison & Electronic Effects
When modifying the 5-position (R-group), the reaction conditions must be adjusted based on the electronic nature of the substituent.
| Analog (5-Position) | Electronic Effect | Nucleophilicity | Reaction Modification |
| -CH3 (Methyl) | Weak Donor (+I) | Increased | Standard Protocol (0°C). |
| -H (Parent) | Neutral | Baseline | Standard Protocol. |
| -Cl (Chloro) | Weak Acceptor (-I) | Decreased | May require warming to RT or reflux; longer times. |
| -NO2 (Nitro) | Strong Acceptor (-M) | Significantly Decreased | Requires strong base (NaH) or reflux in dioxane; Method B (Carbonate) likely fails. |
| -OMe (Methoxy) | Strong Donor (+M) | High | Risk: High bis-acylation risk. Strict 1.0 equiv control at -10°C. |
References
-
Organic Syntheses. "Ethyl N-methylcarbamate." Org.[2][3] Synth.1930 , 10, 48. Link (Foundational protocol for chloroformate reactions).
-
National Institutes of Health (NIH). "N-Dealkylation of Amines by Chloroformates." PMC Review. Link (Mechanistic insight into chloroformate reactivity).
-
Royal Society of Chemistry (RSC). "Green synthesis of carbamates from CO2, amines and alcohols." Green Chem., 2008 , 10, 108-114. Link (Source for Method B alternative).
-
Vertex AI Search Results. "Process for the preparation of 2-amino-5-methylpyridine." US Patent 5332824A. Link (Source for starting material synthesis).
-
MDPI. "Improvement of a Critical Intermediate Step... using Ethyl Chloroformate." Molecules. Link (Experimental validation of chloroformate protocols).
Sources
Safety Operating Guide
Personal protective equipment for handling ethyl N-(5-methylpyridin-2-yl)carbamate
Operational Safety & Logistics Guide: Ethyl N-(5-methylpyridin-2-yl)carbamate
Executive Hazard Assessment & Risk Stratification
The "Trojan Horse" Risk: Handling This compound requires a nuanced understanding of its structure-activity relationship (SAR). You are not just handling a generic solid; you are handling a molecule that combines two distinct hazard classes:
-
The Pyridine Motif: Pyridine rings are highly lipophilic and known skin penetrants. They act as a "carrier," facilitating the transport of the molecule across the dermal barrier.
-
The Carbamate Moiety: Carbamates are classical cholinesterase inhibitors. While pharmaceutical intermediates are often designed for specific receptors, you must assume off-target enzymatic inhibition (neurotoxicity) until specific IC50 data proves otherwise.
Operational Risk Banding: Band 3 (High Potency / Unknown Toxicity)
-
Default Assumption: Treat as a sensitizer and potential neurotoxin.
-
Critical Warning: If this compound is dissolved in organic solvents (e.g., DCM, DMSO, Methanol), the permeation rate through standard gloves increases exponentially.
The PPE Matrix: Layered Defense System
This matrix is designed to prevent not just acute exposure, but also "trace migration"—the invisible spread of contamination across lab surfaces.
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (Synthesis/Work-up) | Rationale & Causality |
| Hand Protection | Double Nitrile (Min. 5 mil outer) | Laminate Liner (Silver Shield®) under Nitrile | Pyridines can permeate nitrile in <10 mins. Laminate provides chemical impermeability; nitrile provides dexterity. |
| Respiratory | N95 or P100 (Fit-tested) | Half-Face Respirator w/ OV/P100 Cartridges | Solids generate invisible micro-dust. Solutions release vapors; organic vapor (OV) filters are mandatory if outside a hood. |
| Body Defense | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Tyvek® Coverall (impervious) | Cotton absorbs liquids, holding the toxin against the skin. Tyvek repels splashes. |
| Eye/Face | Safety Glasses w/ Side Shields | Chemical Splash Goggles + Face Shield | Pyridine derivatives are severe eye irritants. A face shield prevents "splash-back" absorption. |
Operational Workflow: The "Clean-Trace" Protocol
To ensure integrity, we use a Self-Validating Workflow . Every step includes a check to confirm safety before proceeding.[1]
Phase A: Pre-Operation Setup
-
The "Dry Run": Before opening the vial, verify the Fume Hood airflow is >100 fpm (face velocity).
-
Glove Integrity Test: Inflate the outer nitrile glove slightly to check for pinholes. Why? Manufacturing defects are common; a pinhole negates all protection.
-
Static Control: Use an anti-static gun or ionizer bar if weighing dry powder. Pyridine carbamates can be electrostatic, causing "powder jump" that contaminates the balance.
Phase B: Active Handling (The "Dirty/Clean" Hand Rule)
-
Left Hand (Dirty): Only touches the chemical container and tools inside the hood.
-
Right Hand (Clean): Only touches the sash, notebook, or external equipment.
-
Critical Step: Never cross the plane of the sash with the "Dirty" hand until doffing.
Phase C: Doffing & Decontamination
-
Solvent Trap: Wipe all tools (spatulas, vials) with a paper towel soaked in weak acid (10% Citric Acid) inside the hood before removing them. Mechanism: The acid protonates the pyridine nitrogen, turning it into a non-volatile salt, reducing vapor risk.
-
Glove Removal: Use the "Beak Method" (pulling one glove off using the beak of the other) to ensure skin never touches the outer surface.
Visualizing the Safety Logic
The following decision tree illustrates the critical decision points for PPE selection based on the physical state of the compound.
Figure 1: PPE Selection Decision Tree based on physical state and primary exposure vector.
Waste Disposal & Emergency Response
Disposal Logistics (RCRA Compliance):
-
Segregation: Do not mix with oxidizers (e.g., Nitric Acid). Pyridines can form unstable N-oxides or react violently.
-
Stream: Segregate into "High Hazard Organic Waste" (often Blue Bin/Tag).
-
Labeling: Must explicitly list "Pyridine Derivative" on the tag. This alerts waste handlers to the odor and toxicity potential.
-
Destruction: Incineration is the only acceptable disposal method.
Emergency Decontamination:
-
Skin Contact: Wash with soap and water for 15 minutes. Avoid using alcohol or organic solvents to clean skin; this will only drag the lipophilic pyridine ring deeper into the dermis.
-
Spill (Solid): Cover with wet paper towels (to prevent dust), then scoop.
-
Spill (Liquid): Absorb with vermiculite. Treat the waste as highly toxic.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Centers for Disease Control and Prevention (CDC) - NIOSH. (2019). NIOSH Pocket Guide to Chemical Hazards: Pyridine.[Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2][3][Link]
- Klingner, T. D., & Boeniger, M. F. (2002). A critique of assumptions about selecting chemical-protective gloves: A case for workplace evaluation of permeation. Applied Occupational and Environmental Hygiene.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
